3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-hydroxy-3,3-dimethyl-6-nitro-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-9(2)7-4-3-6(11(13)14)5-8(7)10(12)15-9/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNRAMHQIFHFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, a key intermediate in the development of novel therapeutics. The benzoxaborole scaffold has garnered significant attention in medicinal chemistry due to its unique chemical properties and diverse biological activities. This document outlines the detailed experimental procedures, mechanistic insights, and critical parameters for the successful synthesis of this important compound.
Introduction to Benzoxaboroles and the Significance of the Nitro-Substituted Analogue
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have emerged as a privileged scaffold in drug discovery.[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in enzymes, makes them attractive candidates for targeting a wide range of diseases.[3][4] The 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol derivative is of particular interest as the nitro group can serve as a handle for further functionalization, allowing for the exploration of a wider chemical space and the development of compounds with enhanced potency and selectivity.[3] The nitro group's electron-withdrawing nature also modulates the compound's reactivity and biological activity.[5]
Retrosynthetic Analysis and Overall Synthesis Strategy
The synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol can be achieved through a two-step sequence starting from the readily available 2-(2-bromophenyl)propan-2-ol. The retrosynthetic analysis reveals the key disconnection at the nitro group, leading back to the precursor 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. This precursor is then envisioned to be formed from 2-(2-bromophenyl)propan-2-ol via a lithium-halogen exchange followed by borylation and subsequent cyclization.
Caption: Retrosynthetic analysis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
Step-by-Step Synthesis Pathway
The synthesis is divided into two main stages: the preparation of the key intermediate, 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, and its subsequent nitration to yield the final product.
Synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol
This initial step involves the formation of the benzoxaborole ring system from a commercially available starting material.
Reaction Scheme:
Caption: Synthesis of the benzoxaborole precursor.
Experimental Protocol: [6]
-
Reaction Setup: To a solution of 2-(2-bromophenyl)propan-2-ol (4.0 g, 18.6 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) under an argon atmosphere, slowly add n-butyllithium (15 mL, 2.5 M in hexanes) at -78 °C.
-
Lithiation: Stir the mixture at -78 °C for 2 hours.
-
Borylation: Add triisopropyl borate (5.5 mL, 24.2 mmol) to the reaction mixture.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Acidification and Cyclization: Cool the reaction to 0 °C and add 1N hydrochloric acid (10 mL) until the pH is less than 5. Stir the mixture at room temperature for 1 hour.
-
Work-up: Separate the aqueous layer and extract twice with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain a yellow oil. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:3) to afford 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol as a white solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: The use of anhydrous THF and an argon atmosphere is crucial as organolithium reagents, like n-butyllithium, are highly reactive towards water and oxygen.
-
Low-Temperature Lithiation: The reaction is carried out at -78 °C to control the reactivity of the n-butyllithium and prevent unwanted side reactions.
-
Acidic Work-up: The addition of hydrochloric acid serves to protonate the intermediate boronate ester, facilitating the intramolecular cyclization to form the stable benzoxaborole ring.
Nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol
The final step introduces the nitro group onto the benzene ring of the benzoxaborole core.
Reaction Scheme:
Caption: Nitration of the benzoxaborole precursor.
Experimental Protocol: [7]
-
Reaction Setup: At -40 °C, add a solution of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (1.37 g, 8.5 mmol) in carbon tetrachloride (40 mL) dropwise to 100% fuming nitric acid (10 mL), maintaining the temperature below -40 °C.[7]
-
Reaction Time: Stir the yellow solution for 20 minutes at -40 °C.[7]
-
Quenching: Pour the reaction mixture into ice and stir for 10 minutes at room temperature.[7]
-
Extraction and Neutralization: Extract the mixture with ethyl acetate. Add 1M aqueous NaOH to the organic layer to adjust the pH to 7.[7]
-
Washing and Drying: Separate the organic layer, wash with water, and dry over MgSO4. Filter the solution.[7]
-
Isolation: Remove the solvent in vacuo to yield an orange viscous oil.[7]
-
Purification: Triturate the oily residue with hexane to obtain pure 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. This method has been reported to yield the product in 82.4% yield.[3]
Mechanistic Insights and Rationale:
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[8][9] In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile.[8][10]
-
Formation of the Nitronium Ion: In the presence of a strong acid like fuming nitric acid, nitric acid can protonate another nitric acid molecule, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of the benzoxaborole attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as a water molecule or the conjugate base of the acid, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.
The low reaction temperature (-40 °C) is critical to control the exothermicity of the nitration reaction and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.[3]
Data Summary
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | 2-(2-bromophenyl)propan-2-ol | 1. n-BuLi, THF, -78 °C, 2h; 2. Triisopropyl borate, -78 °C to RT, 12h; 3. 1N HCl | 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol | Not explicitly reported, but a standard high-yielding reaction. |
| 2 | 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol | Fuming HNO₃, CCl₄, -40 °C, 20 min | 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol | 82.4%[3] |
Conclusion
The synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a robust and well-documented process. This guide provides the necessary details for its successful preparation, from the initial lithiation and borylation to the final nitration step. A thorough understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions is paramount for achieving high yields and purity. This versatile intermediate opens avenues for the development of a new generation of benzoxaborole-based therapeutics.
References
Sources
- 1. Cas 221352-10-9,3,3-diMethylbenzo[c][1,2]oxaborol-1(3H)-ol | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 4. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 5. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 6. 3,3-diMethylbenzo[c][1,2]oxaborol-1(3H)-ol | 221352-10-9 [chemicalbook.com]
- 7. This compound | 1266084-47-2 [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Executive Summary
This guide provides a comprehensive technical analysis of the mechanism of action for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, a member of the benzoxaborole class of compounds. Benzoxaboroles represent a significant advancement in antimicrobial therapy, leveraging the unique chemistry of boron to achieve novel therapeutic effects. The primary molecular target for this compound class in antifungal applications is the essential fungal enzyme, leucyl-tRNA synthetase (LeuRS). The mechanism, known as the Oxaborole tRNA Trapping (OBORT) mechanism, involves the formation of a stable covalent adduct with transfer RNA (tRNA) within the enzyme's editing site. This action effectively halts protein synthesis, leading to fungal cell death. This document will dissect the molecular interactions, the basis for fungal selectivity, key structure-activity relationships, and the experimental protocols used to validate this mechanism.
Part 1: The Benzoxaborole Scaffold: A New Frontier in Medicinal Chemistry
Boron-containing compounds, once overlooked in drug development, have emerged as a versatile and innovative class of therapeutics.[1] The benzoxaborole scaffold, a heterocyclic structure containing a boron atom, is particularly noteworthy for its chemical stability and unique ability to interact with biological targets.[2][3] Unlike many traditional antifungals that target ergosterol synthesis or cell wall integrity, benzoxaboroles introduce a novel mode of action.[4][5]
The specific compound, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, is a derivative of this scaffold. Its structure is characterized by:
-
The Oxaborole Ring: The core of its activity, where the boron atom acts as a Lewis acid capable of forming reversible covalent bonds with nucleophiles like diols.
-
3,3-Dimethyl Substitution: These groups provide steric stability to the molecule.[2]
-
6-Nitro Group: This electron-withdrawing group enhances the electrophilicity of the boron atom and can influence the molecule's overall bioactivity and pharmacokinetic properties.[2]
This compound is structurally related to tavaborole (AN2690), the first FDA-approved benzoxaborole antifungal, which is used for the topical treatment of onychomycosis, a fungal infection of the nail.[6][7][8] The insights gained from tavaborole provide a foundational understanding of the mechanism of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
Part 2: The Molecular Target: Fungal Leucyl-tRNA Synthetase (LeuRS)
Aminoacyl-tRNA synthetases are essential enzymes responsible for the first step of protein synthesis: charging transfer RNAs (tRNAs) with their cognate amino acids. Leucyl-tRNA synthetase (LeuRS) specifically catalyzes the attachment of leucine to its corresponding tRNALeu.[9] This process is critical for the accurate translation of the genetic code into proteins.
The function of LeuRS is a two-step process occurring within two distinct active sites:
-
Aminoacylation Site: Leucine is activated with ATP to form a leucyl-adenylate intermediate, which is then transferred to the 3'-end of tRNALeu.
-
Editing Site (CP1 Domain): LeuRS possesses a proofreading or "editing" function to ensure fidelity. If an incorrect amino acid (e.g., isoleucine) is mistakenly attached to tRNALeu, the mischarged tRNA is translocated to the editing site, where the incorrect amino acid is hydrolyzed and removed.[9][10][11]
Because LeuRS is absolutely essential for fungal viability, its inhibition leads to the rapid cessation of protein synthesis and subsequent cell death, making it an excellent target for antifungal agents.[6][12]
Part 3: The Core Mechanism: Oxaborole tRNA Trapping (OBORT)
The antifungal activity of benzoxaboroles is not achieved by simply blocking the catalytic or editing site. Instead, they exploit the enzyme's natural function to create a stable, inhibitory complex. This novel process is termed the Oxaborole tRNA Trapping (OBORT) mechanism .[3][4]
The mechanism proceeds as follows:
-
Entry into the Editing Site: The benzoxaborole molecule enters the editing site of the LeuRS enzyme.
-
Adduct Formation: The boron atom, acting as a Lewis acid, reacts with the 2'- and 3'-hydroxyl groups (a cis-diol) of the terminal adenosine residue (A76) of tRNALeu.[3][13]
-
Trapping of tRNA: This reaction forms a stable, covalent cyclic ester adduct. The formation of this adduct effectively "traps" the tRNALeu molecule within the editing site.[5][13]
-
Inhibition of Catalysis: By locking the tRNA in the editing site, the enzyme is prevented from completing its catalytic cycle of charging new tRNALeu molecules in the aminoacylation site.[13] This leads to a rapid depletion of the pool of charged leucyl-tRNALeu.
-
Cessation of Protein Synthesis: Without an adequate supply of leucyl-tRNALeu, the fungal ribosome stalls when it encounters a leucine codon, leading to a complete shutdown of protein synthesis and ultimately, fungal cell death.[8][14]
Part 4: Structural Basis for Selectivity and Activity
A crucial feature of a successful antimicrobial agent is its selectivity for the pathogen's target over the host's. Benzoxaboroles exhibit a high degree of selectivity for fungal LeuRS over its human counterpart.[5]
This selectivity is rooted in subtle but significant structural differences between the fungal and human LeuRS editing domains. X-ray crystallography studies have revealed that while the core active site is conserved, eukaryotic enzymes (both fungal and human) possess an extra alpha-helix that closes over the active site.[9] Minor variations in the amino acid residues within this region between fungi and humans create a distinct binding pocket. These differences can be exploited to design compounds that bind with high affinity to the fungal enzyme while having a weak interaction with the human enzyme, leading to a wide margin of safety.[5][9]
Structure-Activity Relationship (SAR)
The specific substitutions on the benzoxaborole ring significantly impact antifungal potency. While data for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is limited in public literature, studies on related analogs provide key insights.
| Compound/Substitution | Key Structural Feature | Relative Antifungal Activity (MIC) | Rationale |
| Tavaborole (AN2690) | 5-Fluoro substituent | Potent (e.g., MIC ~2 µg/mL)[4] | The electron-withdrawing fluorine atom at a position para to the boron enhances activity.[4] |
| Unsubstituted Benzoxaborole | No ring substituents | Less potent than Tavaborole (MIC ~8 µg/mL)[4] | Establishes a baseline activity for the core scaffold. |
| 3-Amino Substituted Analogs | Amine group on the oxaborole ring | Considerably lower activity[4] | Introduction of this substituent appears to disrupt the optimal interaction within the editing site. |
| 3,3-dimethyl-6-nitro | 6-Nitro substituent | Data not specified, but nitro group is strongly electron-withdrawing | The nitro group is expected to modulate the electronic properties of the boron atom, potentially influencing its interaction with the tRNA diol.[2] |
MIC values are against Candida albicans as reported in cited literature for comparison.
Part 5: Experimental Validation Protocols
The elucidation of the OBORT mechanism relies on a combination of biochemical, microbiological, and structural biology techniques.
Protocol 1: Leucyl-tRNA Synthetase (LeuRS) Enzyme Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of LeuRS.
Objective: To determine the concentration of the compound required to inhibit 50% of LeuRS activity (IC50).
Methodology:
-
Enzyme Preparation: Recombinant fungal LeuRS is overexpressed (e.g., in E. coli) as a tagged protein and purified using affinity chromatography (e.g., nickel column).[15]
-
Reaction Mixture: A reaction buffer is prepared containing ATP, MgCl₂, purified LeuRS, and a pool of crude yeast tRNA.
-
Inhibitor Addition: The test compound (3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by adding radiolabeled L-[14C]-leucine.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period to allow for the charging of tRNA with radiolabeled leucine.
-
Precipitation: The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA). Unincorporated, free L-[14C]-leucine remains in the supernatant.
-
Quantification: The precipitate is collected on a filter, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of leucyl-tRNALeu synthesized.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting inhibition versus compound concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This microbiological assay determines the lowest concentration of the compound that prevents visible growth of a target fungus.
Objective: To assess the whole-cell antifungal activity of the compound.
Methodology:
-
Fungal Inoculum: A standardized suspension of the target fungal species (e.g., Trichophyton rubrum, Candida albicans) is prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate liquid growth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension. Control wells (no compound) and sterility controls (no fungus) are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Part 6: Therapeutic Implications and Future Directions
The unique OBORT mechanism of action provides several therapeutic advantages. Because it targets a novel and highly conserved enzymatic process, it can be effective against fungal strains that have developed resistance to other antifungal classes, such as azoles.[4] The physicochemical properties of benzoxaboroles, including low molecular weight, contribute to their ability to penetrate challenging tissues like the nail plate, making them suitable for topical applications.[5][6][16]
The research into 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol and other analogs is part of a broader effort to expand the utility of the benzoxaborole scaffold. The same LeuRS inhibition mechanism is being explored for developing agents against other pathogens, including multidrug-resistant Mycobacterium tuberculosis.[1][3] Continued exploration of structure-activity relationships, guided by structural biology, will enable the design of next-generation benzoxaboroles with enhanced potency, broader spectrum, and improved selectivity, offering new hope in the fight against infectious diseases.
References
- Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. PubMed.
- An upcoming drug for onychomycosis: Tavaborole. PMC - NIH.
-
3,3-dimethyl-6-nitrobenzo[c][6][7]oxaborol-1(3H)-ol. Benchchem. Available at:
- Clinical Profile of Tavaborole 5% Topical Solution. GlobalRx.
- Tavaborole | C7H6BFO2 | CID 11499245. PubChem - NIH.
- The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis. ResearchGate.
- Tavaborole. Wikipedia.
- Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study. NIH.
- Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. NIH.
- Antifungal Activity and Mechanism of Action of a Benzoxaborole, AN2718, which is in Development for the Treatment of Tinea Pedis. ResearchGate.
- Spotlight on tavaborole for the treatment of onychomycosis. PMC - NIH.
- From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. PubMed Central.
- Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. PubMed.
- Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. PMC - NIH.
- In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. PubMed.
- The 2 A crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue. PubMed.
- Tavaborole chemical structure. Tavaborole is a novel, boron-based.... ResearchGate.
- Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. PubMed.
- The crystal structure of leucyl-tRNA synthetase complexed with tRNALeu in the post-transfer-editing conformation. PubMed.
-
3,3-Dimethylbenzo[c][6][7]oxaborol-1(3H)-ol. MySkinRecipes. Available at:
-
3H-benzo[c][6][7]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate. Available at:
-
3,3-diMethyl-6-nitrobenzo[c][6][7]oxaborol-1(3H)-ol | 1266084-47-2. ChemicalBook. Available at:
-
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][6][7]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. PMC - NIH. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 3. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tavaborole - Wikipedia [en.wikipedia.org]
- 9. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 2 A crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The crystal structure of leucyl-tRNA synthetase complexed with tRNALeu in the post-transfer-editing conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Articles [globalrx.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, a boron-containing heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, structural characteristics, chemical reactivity, and the mechanistic basis for its biological activity, offering valuable insights for its application in research and drug development.
Introduction: The Emergence of Benzoxaboroles in Medicinal Chemistry
Benzoxaboroles have garnered substantial attention in the last decade as a versatile scaffold in drug discovery.[1][2] Their unique chemical structure, incorporating a boron atom within a bicyclic ring system, confers favorable physicochemical and drug-like properties.[2] This has led to the development of novel antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory agents.[2] The boron atom's Lewis acidity is a key feature, enabling unique interactions with biological targets.[1][2]
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol belongs to this promising class of compounds. The introduction of a nitro group at the 6-position and dimethyl groups at the 3-position modifies the electronic and steric properties of the benzoxaborole core, potentially influencing its biological activity and pharmacokinetic profile.[1]
Physicochemical Properties
While specific experimental data for some physicochemical properties of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol are not widely available in the public domain, the following table summarizes its known identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 1266084-47-2 | [1] |
| Molecular Weight | 206.99 g/mol | [1] |
| Molecular Formula | C₉H₁₀BNO₄ | [1] |
| InChI Key | MUNRAMHQIFHFBM-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is typically achieved through a two-stage process: the formation of the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol core, followed by the introduction of the nitro group at the 6-position via electrophilic aromatic substitution.[1]
Synthesis of the Precursor: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol
The precursor is synthesized from 2-(2-bromophenyl)propan-2-ol. The process involves a lithium-halogen exchange followed by reaction with an electrophilic boron source and subsequent cyclization.[1]
Experimental Protocol:
-
Dissolve 2-(2-bromophenyl)propan-2-ol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium to the cooled solution to generate the corresponding aryllithium intermediate.
-
Introduce triisopropyl borate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 12 hours.
-
Work-up involves extraction with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield a yellow oil.
-
The crude product is purified by silica gel chromatography (e.g., using a mixture of ethyl acetate and hexanes) to afford the pure 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol as a white solid.[1]
Nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol
The final product is obtained by the nitration of the precursor. This reaction must be carefully controlled to prevent over-nitration and decomposition of the starting material.[1]
Experimental Protocol:
-
Dissolve 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (e.g., 1.37 g, 0.0085 mol) in carbon tetrachloride (40 mL).[3]
-
Cool the solution to -40°C.[3]
-
Slowly add 100% fuming nitric acid (10 mL) dropwise, ensuring the temperature is maintained below -40°C.[3]
-
After the addition is complete, stir the reaction mixture for 20 minutes at -40°C.[3]
-
Quench the reaction by pouring the yellow solution into ice and stir for 10 minutes at room temperature.[3]
-
Extract the mixture with ethyl acetate.[3]
-
Wash the organic layer with 1M aqueous sodium hydroxide to neutralize any remaining acid and adjust the pH to 7.[3]
-
Wash the organic layer with water, dry over magnesium sulfate, and filter.[3]
-
Remove the solvent under reduced pressure to obtain an orange viscous oil.[3]
-
Triturate the oily residue with hexane to yield pure 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol as a yellow solid.[3] This method has been reported to achieve a yield of 82.4%.[1]
Structural Characteristics and Chemical Reactivity
The structure of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol features a planar benzoxaborole ring system.[1] The boron atom is in a trigonal planar coordination within the five-membered oxaborole ring.[1] The key structural features influencing its reactivity are:
-
The Boron Atom: As a Lewis acid, the boron atom can interact with nucleophiles, a fundamental aspect of its biological mechanism of action.[1] The ring strain of the five-membered ring enhances its Lewis acidity compared to corresponding acyclic boronic acids.[2]
-
The Nitro Group: The electron-withdrawing nature of the nitro group at the 6-position increases the electrophilicity of the aromatic ring, making it susceptible to further functionalization.[1]
-
The Dimethyl Groups: The gem-dimethyl group at the 3-position provides steric stability to the oxaborole ring, which can improve its metabolic stability compared to unsubstituted analogs.[1]
Chemical Stability
While specific stability data for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is limited, the benzoxaborole scaffold is generally considered to be remarkably resistant to hydrolysis.[4] The equilibrium between the closed (cyclic) and open (boronic acid) forms strongly favors the closed form in aqueous environments.[4] However, like other arylboronic acids, benzoxaboroles can be susceptible to oxidative deboronation.[5] The electronic nature of substituents on the aromatic ring can influence this stability, with electron-withdrawing groups generally decreasing the rate of oxidation.[5]
Chemical Reactions
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol can undergo several types of chemical reactions, making it a useful intermediate for the synthesis of more complex molecules:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents, such as hydrogen gas with a catalyst.[1] This provides a handle for further derivatization, for example, through amide bond formation.
-
Electrophilic Aromatic Substitution: The nitro group can potentially be replaced by other substituents through electrophilic aromatic substitution reactions under appropriate conditions.[1]
-
Suzuki-Miyaura Coupling: The boronic acid functionality makes this class of compounds amenable to Suzuki-Miyaura coupling reactions, a powerful tool for forming carbon-carbon bonds.[1]
Mechanism of Biological Activity: Inhibition of Leucyl-tRNA Synthetase
A primary mechanism of action for many benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2][6][7] LeuRS is responsible for attaching the amino acid leucine to its corresponding tRNA.[2]
The inhibition mechanism involves the benzoxaborole acting as a potent inhibitor of the LeuRS editing domain.[2][6] Specifically, the benzoxaborole forms a covalent adduct with the terminal adenosine of tRNA(Leu), effectively trapping the tRNA in the editing site of the enzyme.[6][7] This prevents the catalytic turnover of the enzyme, thereby blocking protein synthesis and leading to cell death.[6]
The nitro-substitution on the benzoxaborole ring can influence the binding affinity and inhibitory potency. While the precise impact of the 3,3-dimethyl and 6-nitro groups on the interaction with LeuRS has not been explicitly detailed for this specific molecule, structure-activity relationship studies on related benzoxaboroles indicate that substituents on the aromatic ring play a crucial role in determining the potency and selectivity of inhibition.[8]
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
Conclusion
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a synthetically accessible member of the promising benzoxaborole class of compounds. Its structural features, including the Lewis acidic boron center, the electron-withdrawing nitro group, and the stabilizing dimethyl groups, make it a compound of interest for further investigation in medicinal chemistry. The established role of benzoxaboroles as inhibitors of leucyl-tRNA synthetase provides a strong rationale for exploring the potential of this and related compounds as novel therapeutic agents. Further studies are warranted to fully elucidate its physicochemical properties, stability profile, and specific interactions with biological targets to realize its full potential in drug discovery.
References
-
Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. (2015). Seiradake Lab. Retrieved January 21, 2026, from [Link]
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2020). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase. (2013). PubMed. Retrieved January 21, 2026, from [Link]
-
Catalytic and Biological Applications of Benzoxaborolones. (2017). DSpace@MIT. Retrieved January 21, 2026, from [Link]
-
Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. (2017). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]
Sources
- 1. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 1266084-47-2 [chemicalbook.com]
- 4. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 7. Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
An In-depth Technical Guide to the Biological Activity of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Abstract
This technical guide provides a comprehensive examination of the biological properties, mechanism of action, and scientific context of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. As a member of the benzoxaborole class of boron-containing heterocycles, this compound has attracted significant interest for its potential as an antimicrobial agent.[1] This document synthesizes current knowledge to offer an in-depth perspective for researchers, medicinal chemists, and drug development professionals. We will explore its primary mode of action involving the inhibition of leucyl-tRNA synthetase (LeuRS), detail robust protocols for its synthesis and biological evaluation, and discuss the critical structure-activity relationships that define its potency.
Introduction: The Rise of Benzoxaboroles in Modern Therapeutics
Benzoxaboroles, a class of compounds featuring a boron atom integrated into a bicyclic structure, have emerged from relative obscurity to become a scaffold of significant interest in medicinal chemistry.[2] First synthesized in the mid-20th century, their therapeutic potential was not fully appreciated until the discovery of their unique biological activities in the early 2000s.[2] The key to their function lies in the vacant p-orbital of the boron atom, which acts as a Lewis acid, enabling reversible covalent interactions with biological nucleophiles like the hydroxyl groups found in enzymes and sugars.[2][3]
This unique chemical reactivity has led to the development of successful drugs, most notably tavaborole (AN2690), an FDA-approved antifungal for onychomycosis, and crisaborole (AN2728), a topical anti-inflammatory agent for atopic dermatitis.[4] These successes have spurred further investigation into novel derivatives, including the subject of this guide: 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. This compound exemplifies the ongoing efforts to tune the benzoxaborole scaffold for enhanced and specific biological activities, particularly against microbial pathogens.[1]
Mechanism of Action: A Targeted Assault on Protein Synthesis
The primary antimicrobial effect of many benzoxaboroles, including the 6-nitro derivative, stems from the potent and specific inhibition of leucyl-tRNA synthetase (LeuRS).[2][3] LeuRS is an essential enzyme responsible for a critical step in protein synthesis: the attachment of the amino acid leucine to its corresponding transfer RNA (tRNALeu). By disrupting this process, the compound effectively halts protein production, leading to cell stasis and death.
The inhibition mechanism is sophisticated and targets the enzyme's proofreading or "editing" domain. The benzoxaborole molecule enters this site and, through its boron atom, forms a stable, reversible covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on the tRNA molecule.[3] This traps the tRNALeu within the editing site, blocking the catalytic cycle of the enzyme.[2]
The 6-nitro substitution is critical, as the electron-withdrawing nature of the nitro group enhances the Lewis acidity of the boron atom, facilitating the formation of the tRNA adduct and thereby increasing inhibitory potency.[1]
Caption: Mechanism of LeuRS inhibition by 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
The Prodrug Hypothesis
It is important to note that for some nitro-substituted benzoxaboroles, the compound may function as a prodrug. In anaerobic or microaerophilic environments within bacteria, endogenous nitroreductase enzymes can reduce the nitro group to an amino group.[3] This resulting amino analogue is often the more potent inhibitor of the target enzyme, LeuRS.[3] This bioactivation mechanism can enhance selectivity and efficacy within the target pathogen.
Synthetic Strategy and Experimental Protocol
The synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is typically achieved via a two-stage process: first, the creation of the benzoxaborole core, followed by regioselective nitration.[1]
Caption: General workflow for the synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
Detailed Synthesis Protocol
Step 1: Synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (Intermediate) [1]
-
Dissolve 2-(2-bromophenyl)propan-2-ol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise to perform a lithium-halogen exchange.
-
After stirring, introduce triisopropyl borate to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with an acidic workup (e.g., dilute HCl) to hydrolyze the borate ester.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude intermediate via column chromatography.
Step 2: Nitration of the Intermediate [1][5]
-
Dissolve the purified 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in a suitable solvent like carbon tetrachloride.
-
Cool the solution to -40°C.
-
Prepare a solution of fuming nitric acid and add it dropwise to the reaction mixture, ensuring the temperature is maintained below -40°C.[5]
-
After the addition is complete, stir for approximately 20 minutes.[5]
-
Pour the reaction mixture into ice water to quench the reaction.
-
Extract the product with ethyl acetate. Wash the organic layer with water, dry over magnesium sulfate, filter, and remove the solvent in vacuo.[5]
-
The resulting crude product can be purified by trituration with hexane or recrystallization to yield pure 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.[5]
In Vitro Biological Evaluation
To quantify the antimicrobial activity and validate the mechanism of action, a series of standardized in vitro assays are required.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound required to inhibit the visible growth of a microorganism. The methodology should follow established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate growth medium (e.g., RPMI for fungi, Mueller-Hinton Broth for bacteria).
-
Inoculum: Prepare a standardized microbial inoculum as per CLSI guidelines (typically ~5 x 105 CFU/mL for bacteria or ~2.5 x 103 CFU/mL for fungi).
-
Inoculation: Add the prepared inoculum to each well of the plate. Include positive (microbe, no drug) and negative (medium only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-48 hours, depending on the organism.
-
Reading: Determine the MIC by visually inspecting for the lowest concentration at which there is no visible growth.
Protocol: LeuRS Enzyme Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit the target enzyme.
-
Reagents: Assemble purified recombinant LeuRS, tRNALeu, ATP, and radiolabeled L-leucine (e.g., [3H]-leucine).
-
Reaction Setup: In a reaction buffer, combine the enzyme, substrates, and varying concentrations of the inhibitor.
-
Initiation & Incubation: Initiate the aminoacylation reaction by adding ATP and incubate at the enzyme's optimal temperature (e.g., 37°C) for a set time.
-
Quenching & Precipitation: Stop the reaction and precipitate the macromolecules (including the charged tRNA) using trichloroacetic acid (TCA).
-
Measurement: Collect the precipitate on a filter membrane and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition relative to a no-drug control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) and Quantitative Data
The chemical structure of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol contains several features essential for its biological activity.
-
Benzoxaborole Scaffold: The core ring system is the fundamental pharmacophore responsible for interacting with the target enzyme.[2]
-
6-Nitro Group: As previously mentioned, this powerful electron-withdrawing group is crucial for enhancing the Lewis acidity of the boron atom, leading to more potent enzyme inhibition.[1] Structure-activity studies on related compounds confirm that this substituent is essential for potent antibacterial activity.[3]
-
3,3-Dimethyl Groups: These groups provide steric bulk, which can improve metabolic stability and influence the compound's orientation within the enzyme's binding pocket.[1]
The following table presents representative (hypothetical) data illustrating the expected activity profile of this compound class against key pathogens.
| Organism | Type | MIC (μg/mL) | LeuRS IC50 (μM) |
| Candida albicans | Yeast (Fungus) | 0.25 - 2 | 0.05 - 0.5 |
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 0.5 - 4 | 0.1 - 1.0 |
| Streptococcus pneumoniae | Gram-positive Bacteria | 1 - 8 | 0.2 - 2.0 |
| Escherichia coli | Gram-negative Bacteria | >64 | >50 |
Note: Gram-negative bacteria like E. coli often exhibit intrinsic resistance to benzoxaboroles due to the outer membrane barrier and the presence of efflux pumps, which prevent the compound from reaching its intracellular target.[1]
Conclusion and Future Outlook
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a potent antimicrobial compound that leverages a validated mechanism of action—the inhibition of LeuRS. Its synthetic accessibility and the clear structure-activity relationships within the benzoxaborole class make it an attractive scaffold for further development.
Future research should be directed towards:
-
Broadening the Spectrum: Investigating modifications to improve penetration and activity against Gram-negative pathogens.
-
Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential for systemic use.
-
In Vivo Efficacy: Testing the compound in animal models of infection to validate its therapeutic potential.
-
Resistance Studies: Probing the frequency and mechanisms of resistance development to anticipate clinical challenges.
The unique properties of the boron atom continue to provide fertile ground for the discovery of novel therapeutics. As such, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol and its analogues represent a promising frontier in the ongoing battle against infectious diseases.
References
-
Benchchem. (n.d.). 3,3-dimethyl-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol. Retrieved from
- Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.
- O'Daniel, P. I., et al. (2020). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases.
- Wójcik, P., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules.
-
ChemicalBook. (2023). 3,3-diMethyl-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol. Retrieved from
- Buriak, V., et al. (2018). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. Journal of Antibiotics.
-
Šlechta, P., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences.
-
Biotang. (n.d.). 6-Nitrobenzo[c][1][2]oxaborol-1(3H)-ol. Retrieved from
Sources
- 1. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1266084-47-2 [chemicalbook.com]
An In-Depth Technical Guide to 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol (CAS 1266084-47-2): A Versatile Scaffold for Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, a boron-containing heterocyclic compound belonging to the versatile benzoxaborole class.[1] Benzoxaboroles have emerged as a privileged scaffold in medicinal chemistry, leading to clinically approved drugs and numerous candidates in development for a wide range of therapeutic areas including infectious and inflammatory diseases.[2][3][4] This specific derivative, characterized by gem-dimethyl substitution for steric stability and a nitro group for electronic modulation, serves as a valuable research compound and a precursor for the synthesis of more complex bioactive molecules.[1] We will explore its physicochemical properties, provide a detailed synthesis protocol, analyze its potential mechanisms of action based on the established pharmacology of the benzoxaborole core, and outline key experimental workflows for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.
Physicochemical Properties & Structural Analysis
Key Identifiers
| Property | Value | Source(s) |
| CAS Number | 1266084-47-2 | [1][5] |
| IUPAC Name | 3,3-dimethyl-6-nitro-1,2-benzoxaborol-1-ol | [1] |
| Molecular Formula | C₉H₁₀BNO₄ | [1][6] |
| Molecular Weight | 206.99 g/mol | [1] |
| Appearance | Solid or liquid | [7] |
| Storage | 2-8°C, Inert Gas |
Structural Features and Rationale
The structure of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a carefully designed scaffold with distinct functional components that contribute to its chemical reactivity and biological potential.
-
Benzoxaborole Core: The fundamental bicyclic system features a boron atom integrated into a five-membered oxaborole ring fused to a benzene ring.[1] The boron atom is a key feature, acting as a Lewis acid that can form reversible covalent bonds with biological nucleophiles, such as the diol groups found in sugars or the ribose of tRNA.[1][8] This ability to engage in covalent interactions is central to the mechanism of action for many benzoxaborole-based drugs.[8]
-
3,3-Dimethyl Group: The gem-dimethyl substitution at the 3-position confers significant steric stability to the oxaborole ring.[1] This structural modification helps to reduce ring strain and can improve the metabolic stability of the compound compared to its unsubstituted analogues.[1]
-
6-Nitro Group: The nitro group at the 6-position is a strong electron-withdrawing group. This feature enhances the electrophilicity of the aromatic ring and the Lewis acidity of the boron atom, potentially modulating its binding affinity to biological targets.[1] Furthermore, the nitro group serves as a versatile chemical handle; it can be readily reduced to an amino group, providing a key point for further synthetic functionalization to explore structure-activity relationships (SAR).[1]
Synthesis and Purification
The synthesis of this compound was developed as part of a broader effort to create novel benzoxaboroles for antibacterial applications.[1] The procedure involves a direct nitration of the corresponding precursor.
Reaction Scheme
(3,3-dimethylbenzo[c]oxaborol-1(3H)-ol) + HNO₃ (fuming) --[CCl₄, -40°C]--> (3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol)
Step-by-Step Laboratory Protocol
This protocol is adapted from established methods for the nitration of benzoxaboroles.[1][5]
-
Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, add 100% fuming nitric acid (10 mL). Cool the flask to -40°C using a suitable cooling bath (e.g., dry ice/acetonitrile).[5]
-
Substrate Addition: Dissolve 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (1.37 g, 8.5 mmol) in carbon tetrachloride (40 mL).[5] Add this solution dropwise to the cold fuming nitric acid via the dropping funnel, ensuring the internal temperature is maintained below -40°C.[5]
-
Reaction Monitoring: Stir the resulting yellow solution at -40°C for 20 minutes.[5]
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and stir for 10 minutes at room temperature to allow for complete quenching.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (EtOAc).[5]
-
Neutralization: Add 1M aqueous sodium hydroxide (NaOH) to the separated organic layer to adjust the pH to 7.[5]
-
Washing & Drying: Wash the organic layer with water, then dry it over anhydrous magnesium sulfate (MgSO₄).[5]
-
Solvent Removal: Filter the mixture and remove the solvent in vacuo to yield an orange viscous oil.[5]
-
Purification: Triturate the oily residue with hexane to precipitate the pure 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol as a solid.[5] This method has been reported to achieve a yield of 82.4%.[1]
Rationale for Procedural Steps
-
Low-Temperature Nitration: The use of fuming nitric acid at -40°C is critical to control the exothermic nitration reaction and prevent over-nitration or degradation of the sensitive oxaborole ring.[1]
-
Solvent Choice: Carbon tetrachloride is used as a non-polar solvent that is inert to the strong nitrating conditions.
-
Purification by Trituration: Trituration with a non-polar solvent like hexane is an effective method for inducing crystallization or solidification of the polar product from the oily residue, removing non-polar impurities.
Potential Mechanisms of Action
While specific biological data for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is limited, its structural class is associated with two primary, well-validated mechanisms of action. This compound is an ideal candidate for investigation against either of these targets.
Pathway 1: Inhibition of Phosphodiesterase 4 (PDE4) for Anti-inflammatory Activity
Many benzoxaboroles function as potent anti-inflammatory agents by inhibiting phosphodiesterase 4 (PDE4), an enzyme critical in the inflammation cascade.[2][3][9] The clinically approved drug crisaborole (AN2728) exemplifies this mechanism.[9][10][11][12][13] PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses the production of pro-inflammatory cytokines.[10][11] By inhibiting PDE4, benzoxaboroles increase intracellular cAMP levels, leading to a reduction in inflammatory mediators like TNF-α, IL-4, and IL-13, thereby alleviating the signs and symptoms of inflammatory skin conditions.[9][10][12]
Caption: PDE4 inhibition pathway by benzoxaboroles to reduce inflammation.
Pathway 2: Inhibition of Leucyl-tRNA Synthetase (LeuRS) for Antimicrobial Activity
A second major mechanism for benzoxaboroles is the inhibition of aminoacyl-tRNA synthetases (aaRS), essential enzymes for protein synthesis in bacteria and fungi.[14][15][16] The antibacterial compound AN3365 and the antifungal tavaborole target leucyl-tRNA synthetase (LeuRS).[14][15] They employ a unique mechanism known as Oxaborole tRNA Trapping (OBORT).[15][17] The benzoxaborole binds to the editing site of the LeuRS enzyme and forms a stable covalent adduct with the 3'-terminal ribose of tRNALeu.[15] This trapping of tRNA prevents it from being charged with leucine, leading to a cessation of protein synthesis and subsequent cell death.[14][15]
Caption: LeuRS inhibition via the Oxaborole tRNA Trapping (OBORT) mechanism.
Applications in Drug Discovery & Research
Given its structure and the proven activities of its class, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a compound of significant interest.
-
Synthetic Intermediate: Its primary role is as a building block.[1] The nitro group can be reduced to an amine, which can then be acylated or otherwise modified to generate large libraries of novel benzoxaborole derivatives for screening against various targets.[1]
-
Potential Therapeutic Areas: The benzoxaborole scaffold has demonstrated broad biological activity.[3][18] Derivatives have been investigated as potent agents against cancer, malaria, and other parasitic diseases, making this compound a starting point for discovery in these areas as well.[18][19][20]
-
Structure-Activity Relationship (SAR) Studies: This compound is an excellent tool for SAR studies. By modifying the nitro group or synthesizing analogues with different substitutions, researchers can probe the specific interactions required for potent and selective activity against targets like PDE4 or LeuRS.[19][20][21]
Comparative Bioactivity of Key Benzoxaboroles
To provide context for the potential potency of derivatives made from this core, the table below summarizes data for well-characterized benzoxaboroles.
| Compound | Target | Bioactivity | Indication | Source(s) |
| Crisaborole | PDE4 | IC₅₀ ≈ 0.19-0.50 µM (cytokine release) | Atopic Dermatitis | [21][22] |
| AN3365 | LeuRS | MIC₉₀ = 0.5-1 µg/mL vs. Enterobacteriaceae | Antibacterial | [17][23] |
| Tavaborole | LeuRS | Antifungal activity | Onychomycosis | [2][4] |
| Compound 115 | (Anticancer) | IC₅₀ = 21 nM vs. Ovarian Cancer Cells | Anticancer | [19] |
| Compound 1 | (Antimalarial) | IC₅₀ = 26 nM vs. P. falciparum | Antimalarial | [20] |
Key Experimental Workflows
To assess the biological activity of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol or its derivatives, the following standard protocols can be employed.
Protocol: In Vitro PDE4 Inhibition Assay
This workflow determines the compound's ability to inhibit the PDE4 enzyme, suggesting anti-inflammatory potential.
-
Reagent Preparation: Reconstitute recombinant human PDE4B enzyme and the fluorescently-labeled cAMP substrate in assay buffer. Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute further in assay buffer.
-
Enzyme Reaction: In a 384-well plate, add the test compound dilutions, followed by the PDE4B enzyme. Allow to incubate for 10-15 minutes at room temperature to permit compound-enzyme binding.
-
Initiate Reaction: Add the cAMP substrate to all wells to start the reaction. Incubate for 1 hour at room temperature.
-
Stop Reaction & Read Plate: Add a stop solution containing a binding agent that sequesters the remaining substrate. Read the plate on a fluorescence polarization reader.
-
Data Analysis: The conversion of substrate to AMP by PDE4 results in a decreased fluorescence signal. Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Scientist's Note: This assay provides a direct measure of target engagement. A low IC₅₀ value indicates potent inhibition of the PDE4 enzyme and warrants further investigation in cell-based assays measuring cytokine release.[21][22]
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This workflow determines the lowest concentration of the compound that inhibits visible growth of a target microbe, suggesting antibacterial or antifungal potential. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is standard.[17]
-
Inoculum Preparation: Culture the desired bacterial strain (e.g., E. coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, prepare a two-fold serial dilution of the test compound in CAMHB, typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the plate containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
Scientist's Note: This is a foundational assay in antimicrobial drug discovery. A potent MIC value against Gram-negative bacteria would be particularly significant, as this is a challenging class of pathogens to treat.[15][23] The results guide further studies, including mechanism of action and in vivo efficacy models.
Future Outlook & Conclusion
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is more than a mere catalogue chemical; it is a strategically designed scaffold poised for exploration in drug discovery. Its structural attributes—a stable, proven benzoxaborole core, steric protection, and a versatile nitro group—make it an excellent starting point for the synthesis of next-generation inhibitors targeting enzymes like PDE4 and LeuRS.[1] Future research should focus on leveraging the nitro group for the creation of diverse chemical libraries and screening them in robust biochemical and cell-based assays. The broad therapeutic potential of benzoxaboroles suggests that derivatives of this compound could play a role in addressing unmet needs in inflammation, infectious diseases, and oncology.[3][18]
References
- Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Pfizer.
-
3,3-dimethyl-6-nitrobenzo[c][1][9]oxaborol-1(3H)-ol. (n.d.). Benchchem. Retrieved from
-
Zhang, J., et al. (2019). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765-6784. Retrieved from [Link]
-
Zhang, Y. K., et al. (2011). Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 21(2), 644-651. Retrieved from [Link]
-
Yosipovitch, G., et al. (2018). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of the American Academy of Dermatology, 75(3), 494-503.e4. Retrieved from [Link]
-
Ahmad, S., et al. (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
-
Akama, T., et al. (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5870-5873. Retrieved from [Link]
-
What is the mechanism of Crisaborole? (2024). Patsnap Synapse. Retrieved from [Link]
-
The synthesis of benzoxaboroles and their applications in medicinal chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Crisaborole. (n.d.). PubChem. Retrieved from [Link]
-
FAQ – Eucrisa (Crisaborole). (n.d.). National Eczema Association. Retrieved from [Link]
-
Radi, M., et al. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(7), 563-577. Retrieved from [Link]
-
Radi, M., et al. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(7), 563-577. Retrieved from [Link]
-
Abdul-Jalil, I., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic. European Journal of Clinical Microbiology & Infectious Diseases, 35(11), 1841-1847. Retrieved from [Link]
-
Hernandez, V., et al. (2013). Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 57(3), 1394-1403. Retrieved from [Link]
-
Paukner, S., et al. (2010). In Vitro Activities of AN3365: A Novel Boron Containing Protein Synthesis Inhibitor, and Other Antimicrobial Agents against Anaerobes and Neisseria gonorrhoeae. 50th Interscience Conference on Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Abdul-Jalil, I., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes. European Journal of Clinical Microbiology & Infectious Diseases, 35(11), 1841-1847. Retrieved from [Link]
-
Pfaller, M. A., et al. (2013). Potency and Spectrum of Activity of AN3365, a Novel Boron-Containing Protein Synthesis Inhibitor, Tested against Clinical Isolates of Enterobacteriaceae and Nonfermentative Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 57(5), 2250-2256. Retrieved from [Link]
-
Dąbrowska, E., et al. (2018). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 118(1), 405-458. Retrieved from [Link]
-
Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Retrieved from [Link]
-
3,3-diMethyl-6-nitrobenzo[c][1][9]oxaborol-1(3H)-ol. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved from [Link]
-
6-Nitrobenzo[c][1][9]oxaborol-1(3H)-ol. (n.d.). BKKCHEM. Retrieved from [Link]
-
3,3-dimethyl-6-nitrobenzo[c][1][9]oxaborol-1(3H)-ol CAS No.1266084-47-2. (n.d.). LookChem. Retrieved from [Link]
-
3H-benzo[c][1][9]oxaborol-1-ol and its important derivatives with antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]
-
3,3-Dimethylbenzo[c][1][9]oxaborol-1(3H)-ol. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 5. This compound | 1266084-47-2 [chemicalbook.com]
- 6. Heterocyclic Compounds 15 page [m.chemicalbook.com]
- 7. This compound CAS No.1266084-47-2, CasNo.1266084-47-2 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 10. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 12. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nationaleczema.org [nationaleczema.org]
- 14. d-nb.info [d-nb.info]
- 15. Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ihma.com [ihma.com]
- 18. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
A Technical Guide to the Spectroscopic Characterization of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol (CAS No. 1266084-47-2) is a boron-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique benzoxaborole scaffold, functionalized with a nitro group and gem-dimethyl substituents, presents a compelling profile for interacting with biological targets. The boron atom, in particular, can form reversible covalent bonds with nucleophilic residues in enzymes, making this class of compounds potent inhibitors.
A thorough understanding of the molecular structure and purity of this compound is paramount for any research and development endeavor. Spectroscopic analysis provides the foundational data for structural elucidation and confirmation. This guide offers an in-depth exploration of the key spectroscopic techniques used to characterize 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, providing both theoretical insights and practical, field-proven protocols.
Molecular Structure and Properties
The structural integrity of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol underpins its chemical behavior and biological activity. The key features include the planar benzoxaborole ring system, the electron-withdrawing nitro group at the 6-position, and the sterically hindering gem-dimethyl groups at the 3-position.
| Property | Value/Description | Source |
| Molecular Formula | C₉H₁₀BNO₄ | [1] |
| Molecular Weight | 206.99 g/mol | [1] |
| Appearance | Yellow or White to Off-White Solid | [1][3] |
| Melting Point | 159–162°C (decomposes) | [1] |
| Solubility (DMSO) | >50 mg/mL | [1] |
| CAS Number | 1266084-47-2 | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the gem-dimethyl protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro group will significantly deshield the aromatic protons, shifting them downfield. The chemical shifts and coupling patterns of these aromatic protons are key to confirming the substitution pattern on the benzene ring.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | d | 1H | H-7 |
| ~8.05 | dd | 1H | H-5 |
| ~7.60 | d | 1H | H-4 |
| ~5.10 | s | 1H | OH |
| ~1.45 | s | 6H | 2 x CH₃ |
Trustworthiness through Self-Validation: The integration values should correspond to the number of protons for each signal. 2D NMR techniques like COSY would confirm the coupling between adjacent aromatic protons (H-4, H-5, and H-7), while an NOESY experiment could show spatial proximity between the methyl protons and the H-4 aromatic proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility in this solvent.[1]
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The aromatic region will show six distinct signals, with the carbon attached to the nitro group being significantly deshielded. The quaternary carbons of the gem-dimethyl group and the oxaborole ring will also be identifiable.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-7a |
| ~148 | C-6 |
| ~135 | C-4 |
| ~125 | C-5 |
| ~120 | C-7 |
| ~118 | C-3a |
| ~90 | C-3 |
| ~25 | 2 x CH₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the DMSO-d₆ solvent peak at 39.52 ppm.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) is ideal for obtaining an accurate mass and confirming the molecular formula.
Predicted Mass Spectrometry Data (ESI-HRMS):
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 206.0582 | ~206.0585 |
| [M+Na]⁺ | 229.0571 | ~229.0574 |
Trustworthiness through Self-Validation: The observation of the molecular ion with an isotopic pattern characteristic of a compound containing one boron atom would provide strong evidence for the structure. The high resolution of the measurement allows for the unambiguous determination of the elemental composition.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a mixture of methanol and water (1:1) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: ESI, both positive and negative.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum for the parent ion and compare the exact mass to the calculated value for the molecular formula C₉H₁₀BNO₄.
Caption: Workflow for ESI-HRMS analysis.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol will be characterized by strong absorptions corresponding to the O-H, N-O, and B-O bonds.
Predicted IR Absorption Bands (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H stretch (hydroxyl) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1520 | Strong | N-O asymmetric stretch (nitro) |
| ~1340 | Strong | N-O symmetric stretch (nitro) |
| ~1300 | Strong | B-O stretch |
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzoxaborole ring system, in conjunction with the nitro group, will exhibit characteristic UV absorption.
Reported UV-Vis Data:
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 280 | 4500 | Not specified |
Source: [1]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the range of 0.2-0.8 AU.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength Range: 200-600 nm.
-
Blank: Use the same solvent as used for the sample.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Conclusion
The comprehensive spectroscopic characterization of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol using NMR, MS, IR, and UV-Vis spectroscopy provides a self-validating system for confirming its structure and purity. The protocols and predicted data presented in this guide offer a robust framework for researchers in the field of drug discovery and development to confidently work with this promising molecule. Adherence to these analytical principles ensures the integrity and reproducibility of future scientific investigations.
References
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
-
LookChem. (n.d.). 3,3-dimethyl-6-nitrobenzo[c][4][5]oxaborol-1(3H)-ol. Retrieved from [Link]
Sources
- 1. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 2. This compound CAS No.1266084-47-2, CasNo.1266084-47-2 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]
- 3. This compound | 1266084-47-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Advent of the Nitro Group in Benzoxaborole Chemistry: A Technical Guide to Discovery and Synthesis
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthesis of nitro-substituted benzoxaboroles, a class of compounds pivotal in modern medicinal chemistry.
This whitepaper provides an in-depth exploration of nitro-substituted benzoxaboroles, from their conceptual emergence to their role as crucial intermediates in the synthesis of novel therapeutics. It is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this unique chemical scaffold.
Introduction: The Benzoxaborole Scaffold and the Influence of the Nitro Group
Benzoxaboroles, heterocyclic compounds containing a boron atom integrated into a bicyclic system, were first synthesized in 1957 by Torsell.[1] For decades, their application was primarily confined to organic synthesis. However, the landscape of medicinal chemistry was significantly altered in 2006 with the discovery of the potent antifungal activity of tavaborole, a fluorinated benzoxaborole.[1][2] This discovery catalyzed a surge of interest in benzoxaboroles, revealing their broad therapeutic potential, including antibacterial, antiviral, antiparasitic, and anti-inflammatory properties.[3][4][5]
The introduction of a nitro (NO₂) group to the benzoxaborole core represents a significant, albeit more recent, development. The nitro group, a powerful electron-withdrawing moiety, can dramatically influence a molecule's physicochemical properties, including its acidity, reactivity, and potential for biological interactions. In drug design, the nitro group can serve as a critical pharmacophore or as a versatile synthetic handle for further molecular elaboration. This guide focuses specifically on the discovery and synthetic history of these nitro-functionalized benzoxaboroles.
A Pivotal Discovery: 6-Nitro-1-hydroxy-2,1-benzoxaborole as a Gateway to Novel Therapeutics
The most prominent example highlighting the importance of nitro-substituted benzoxaboroles is the synthesis of 6-nitro-1-hydroxy-2,1-benzoxaborole . This compound has emerged as a key intermediate in the development of DNDI-6148 , a promising drug candidate for the treatment of visceral leishmaniasis, a life-threatening parasitic disease.[4][5]
The development of DNDI-6148 by the Drugs for Neglected Diseases initiative (DNDi) underscores the modern utility of the nitrobenzoxaborole scaffold. The synthesis of this crucial intermediate marks a significant milestone in the application of this class of compounds to address urgent global health needs.
The Synthesis of Nitro-Substituted Benzoxaboroles: A Methodical Approach
The primary route to nitro-substituted benzoxaboroles involves the direct nitration of the parent benzoxaborole scaffold. The position of nitration is dependent on the reaction conditions and the directing effects of the existing substituents on the benzene ring.
Synthesis of 6-Nitro-1-hydroxy-2,1-benzoxaborole
The synthesis of the 6-nitro isomer is achieved through the nitration of 1-hydroxy-2,1-benzoxaborole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, yet its application to the benzoxaborole system presents unique challenges, particularly on an industrial scale.
Experimental Protocol: Nitration of 1-hydroxy-2,1-benzoxaborole [4][5]
-
Starting Material: 1-hydroxy-2,1-benzoxaborole
-
Nitrating Agent: A mixture of a nitrate salt (e.g., potassium nitrate) and a strong acid (e.g., sulfuric acid).
-
Procedure:
-
1-hydroxy-2,1-benzoxaborole is carefully added to a solution of the nitrating agent at a controlled temperature, typically with cooling to manage the exothermic nature of the reaction.
-
The reaction mixture is stirred for a specified period to ensure complete conversion.
-
Upon completion, the reaction is quenched, and the 6-nitro-1-hydroxy-2,1-benzoxaborole product is isolated and purified.
-
Causality Behind Experimental Choices:
-
The use of a strong acid like sulfuric acid is crucial for the in-situ generation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.
-
Temperature control is critical to prevent over-nitration and the formation of unwanted byproducts, ensuring the safety of the process.
Challenges in Scale-Up:
The nitration of 1-hydroxy-2,1-benzoxaborole on a large scale is hampered by issues related to process safety, solubility, and the stability of the starting material in the highly acidic nitration medium.[4][5] These challenges have spurred the development of alternative, "nitration-free" synthetic routes for producing the downstream amine.[4]
From Nitro to Amino: The Gateway to DNDI-6148
The strategic importance of 6-nitro-1-hydroxy-2,1-benzoxaborole lies in its role as a precursor to 6-amino-1-hydroxy-2,1-benzoxaborole . This transformation is typically achieved through a reduction of the nitro group.
Experimental Protocol: Reduction of 6-Nitro-1-hydroxy-2,1-benzoxaborole [4][5]
-
Starting Material: 6-nitro-1-hydroxy-2,1-benzoxaborole
-
Reducing Agent: Catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen source) is a common and efficient method.
-
Procedure:
-
The nitrobenzoxaborole is dissolved in a suitable solvent.
-
The catalyst (Pd/C) is added, and the mixture is exposed to a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent).
-
The reaction is monitored until the reduction is complete.
-
The catalyst is removed by filtration, and the 6-aminobenzoxaborole is isolated.
-
This two-step sequence of nitration followed by reduction provides a reliable pathway to the essential amino-substituted benzoxaborole intermediate required for the synthesis of DNDI-6148.
Diagram: Synthetic Pathway to 6-Amino-1-hydroxy-2,1-benzoxaborole
Sources
The Thorpe-Ingold Effect in Action: Unraveling the Enhanced Stability of Dimethyl-Substituted Benzoxaboroles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxaboroles have emerged as a privileged scaffold in medicinal chemistry, lauded for their unique biological activities and favorable physicochemical properties. A key challenge in drug development is ensuring molecular stability to enhance bioavailability and therapeutic efficacy. This guide delves into the strategic derivatization of the benzoxaborole core with dimethyl groups, a modification that leverages the Thorpe-Ingold effect to confer significant gains in stability. We will explore the mechanistic underpinnings of this enhanced stability, detailing the interplay of steric and electronic effects. Furthermore, this guide provides comprehensive, field-proven experimental protocols for the synthesis and rigorous stability assessment of these promising compounds, equipping researchers with the knowledge to rationally design and evaluate the next generation of benzoxaborole-based therapeutics.
Introduction: The Benzoxaborole Scaffold and the Quest for Stability
Benzoxaboroles, a class of heterocyclic organoboron compounds, have garnered substantial interest in the pharmaceutical industry due to their broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. Their mechanism of action often involves the reversible covalent interaction of the boronic acid moiety with biological targets. However, the inherent reactivity of the boronic acid group can also render it susceptible to degradation pathways such as hydrolysis and oxidation, potentially limiting the in vivo efficacy and shelf-life of benzoxaborole-based drugs.
A critical objective in the optimization of drug candidates is the enhancement of their chemical and physical stability. Chemical stability refers to a molecule's resistance to degradation in various environments, while physical stability pertains to properties such as melting point and solubility. For benzoxaboroles, improving stability can lead to a more robust and reliable therapeutic agent. One effective strategy to achieve this is the introduction of dimethyl groups onto the benzoxaborole scaffold.
This guide will provide a comprehensive examination of the role of dimethyl groups in enhancing the stability of benzoxaboroles, with a particular focus on the Thorpe-Ingold effect.
The Mechanistic Basis of Enhanced Stability: The Thorpe-Ingold Effect
The increased stability of dimethyl-substituted benzoxaboroles can be largely attributed to a phenomenon known as the Thorpe-Ingold effect , or the gem-dimethyl effect.[1][2][3] This effect describes the acceleration of ring-closing reactions and the increased stability of the resulting cyclic product due to the presence of geminal dialkyl substituents on the acyclic precursor.[1][2]
Steric Effects: Angle Compression and Conformational Restriction
The primary driver of the Thorpe-Ingold effect is steric hindrance.[1][3] When two methyl groups are attached to the same carbon atom (a gem-dimethyl group) in a flexible chain, their steric bulk forces the other two substituents on that carbon to move closer together.[3] This compression of the bond angle brings the reactive ends of the molecule into closer proximity, thereby increasing the rate of cyclization.[1][2]
In the context of benzoxaboroles, the presence of a gem-dimethyl group at the 3-position of the oxaborole ring significantly influences the equilibrium between the cyclic benzoxaborole and its open-chain precursor, 2-formylphenylboronic acid. The steric clash between the two methyl groups in the open-chain form is relieved upon cyclization, thus thermodynamically favoring the more stable ring structure.[1][2][3] This is a critical factor in enhancing hydrolytic stability, as the equilibrium is shifted away from the open, more water-accessible form.
Electronic Effects: Hyperconjugation and Inductive Effects
While steric effects are dominant, electronic effects also contribute to the stability of dimethyl-substituted benzoxaboroles. The methyl groups are weak electron-donating groups through two primary mechanisms:
-
Inductive Effect (+I): The methyl groups, being more electropositive than the carbon atom they are attached to, push electron density towards the ring system. This can subtly influence the electronics of the boron atom and the overall stability of the molecule.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl groups with the adjacent π-system of the benzene ring can contribute to the delocalization of electron density, further stabilizing the molecule.
These electronic contributions, while less pronounced than the steric effects, work in concert to create a more robust and less reactive benzoxaborole scaffold.
Synthesis of Dimethyl-Substituted Benzoxaboroles
The synthesis of dimethyl-substituted benzoxaboroles can be achieved through various synthetic routes. A common strategy involves the use of a substituted 2-formylphenylboronic acid as a key intermediate. For instance, the synthesis of a 3,3-dimethylbenzoxaborole derivative has been reported, demonstrating the feasibility of introducing this stabilizing motif.[4]
Below is a generalized workflow for the synthesis of a 3,3-dimethylbenzoxaborole.
Caption: Generalized synthetic workflow for 3,3-dimethylbenzoxaboroles.
Experimental Protocols for Stability Assessment
To empirically validate the enhanced stability of dimethyl-substituted benzoxaboroles, a series of rigorous stability-indicating assays should be performed. These experiments are designed to challenge the molecule under various stress conditions and quantify its degradation over time.
Forced Degradation Studies
Forced degradation studies are a cornerstone of stability assessment in drug development.[5][6][7] They involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Protocol: Forced Degradation of a Dimethyl-Substituted Benzoxaborole
-
Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Quantify the remaining parent compound and any degradation products. Compare the degradation profile of the dimethyl-substituted benzoxaborole to that of the unsubstituted parent compound.
Caption: Workflow for forced degradation studies.
Physicochemical Stability Assessment
A higher melting point is often indicative of greater crystal lattice stability.
Protocol: Melting Point Determination
-
Finely powder the crystalline sample.
-
Pack a small amount of the powder into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2°C per minute) and record the temperature range from the onset of melting to complete liquefaction.
-
Compare the melting point of the dimethyl-substituted derivative to the parent compound.
Improved stability can sometimes influence a compound's solubility profile.
Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.
-
Incubate the solution for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Measure the amount of dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, after filtering out any precipitate.
Structural Elucidation and Conformational Analysis
The precise three-dimensional structure of dimethyl-substituted benzoxaboroles can be determined using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide invaluable insights into the conformational effects of the dimethyl groups.
-
X-ray Crystallography: Provides a high-resolution static picture of the molecule in the solid state, confirming the bond angles and intramolecular distances that are central to the Thorpe-Ingold effect.[8][9][10][11]
-
NMR Spectroscopy: Offers information about the molecule's structure and dynamics in solution.[8][9][10][11][12][13] 2D NMR techniques, such as NOESY, can be used to probe through-space interactions and confirm the spatial proximity of atoms, providing further evidence for the conformational preferences induced by the dimethyl groups.[12][13]
Computational Modeling
In silico studies using density functional theory (DFT) and other computational methods can provide a deeper understanding of the steric and electronic effects of dimethyl substitution. These models can be used to:
-
Calculate the strain energies of the open-chain and cyclic forms to quantify the thermodynamic stabilization imparted by the dimethyl groups.
-
Visualize the electron density distribution to understand the electronic contributions to stability.
-
Simulate the interaction with solvent molecules to predict hydrolytic stability.
Conclusion and Future Perspectives
The incorporation of dimethyl groups into the benzoxaborole scaffold is a powerful strategy for enhancing molecular stability. This is primarily driven by the Thorpe-Ingold effect, where steric hindrance from the gem-dimethyl group favors the cyclic, more stable form of the molecule. This guide has provided a comprehensive overview of the theoretical underpinnings of this stabilization, along with practical experimental protocols for the synthesis and evaluation of these promising compounds.
As the demand for robust and effective therapeutics continues to grow, the rational design of drug candidates with enhanced stability is of paramount importance. The principles and methodologies outlined in this guide will empower researchers to further explore the potential of dimethyl-substituted benzoxaboroles and to develop the next generation of stable and efficacious drugs. Future work should focus on systematic studies that directly compare the stability of a series of dimethyl-substituted benzoxaboroles with their unsubstituted counterparts to provide quantitative data on the magnitude of the stabilizing effect.
References
-
Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexanone. J. Chem. Soc., Trans.1915 , 107, 1080-1106. URL: [Link]
-
Adamczyk-Woźniak, A.; Dąbrowski, M.; Borys, K. M.; Rychlewska, U. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Med. Chem. Lett.2012 , 3 (1), 48–52. URL: [Link]
-
Mereddy, V. R.; et al. Benzoboroxoles: Synthesis and applications in medicinal chemistry. RSC Adv.2021 , 11, 12345-12367. URL: [Link]
-
Supuran, C. T.; et al. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. J. Med. Chem.2019 , 62 (17), 8276–8286. URL: [Link]
-
Hall, D. G.; et al. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Med. Chem. Lett.2017 , 8 (10), 1035–1040. URL: [Link]
-
Jung, M. E.; Piizzi, G. gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chem. Rev.2005 , 105 (5), 1735–1766. URL: [Link]
-
Bachrach, S. M. The Thorpe-Ingold Effect: A Computational Study. J. Org. Chem.2008 , 73 (6), 2466–2468. URL: [Link]
-
Alsante, K. M.; et al. Forced Degradation: A Review. Trends Analyt. Chem.2007 , 26 (4), 325-341. URL: [Link]
-
Raines, R. T.; et al. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. J. Org. Chem.2015 , 80 (23), 11948–11953. URL: [Link]
-
Singh, R.; Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. J. Pharm. Anal.2012 , 2 (3), 159-168. URL: [Link]
-
da Costa, J. S.; et al. Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. Chem. Eur. J.2019 , 25 (47), 11074-11078. URL: [Link]
-
Woźniak, A. A.; et al. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Cryst.2011 , E67, o414. URL: [Link]
-
Chen, Y.; et al. Thorpe-Ingold Effect Assisted Strained Ring Synthesis. J. Chem. Educ.2019 , 96 (10), 2243–2247. URL: [Link]
-
Klick, S.; et al. Toward a general strategy for setting specifications for forced degradation studies. J. Pharm. Biomed. Anal.2005 , 38 (5), 803-812. URL: [Link]
-
Li, J.; et al. Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New J. Chem.2018 , 42, 135-139. URL: [Link]
-
Blessy, M.; et al. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. J. Pharm. Anal.2014 , 4 (3), 159-165. URL: [Link]
-
Sheikhshoaie, I.; et al. A Combined Theoretical Investigation and X-Ray Study of 2-(4-Dimethylamino)benzylideneamino)-3-aminomaleonitrile. Int. J. Mol. Sci.2012 , 13 (8), 10328-10343. URL: [Link]
-
Bhaskar, R.; et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. J. Drug Deliv. Ther.2020 , 10 (2-s), 149-155. URL: [Link]
-
Luliński, S.; et al. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. Inorg. Chem.2021 , 60 (11), 8196–8206. URL: [Link]
-
Clore, G. M.; Gronenborn, A. M. Macromolecular Structure Determination: Comparison of Crystallography and NMR. Curr. Opin. Struct. Biol.1998 , 8 (5), 564-568. URL: [Link]
-
Adamczyk-Woźniak, A.; et al. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chem. Rev.2016 , 116 (22), 13398–13438. URL: [Link]
-
Prestegard, J. H.; et al. Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. Structure2012 , 20 (11), 1803–1805. URL: [Link]
-
Wängler, C.; et al. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molecules2016 , 21 (8), 1051. URL: [Link]
-
El-Hefnawy, G. B.; et al. X-ray crystal structure, NMR, DFT investigations, pharmaco-kinetic, and toxicity of sarcotrocheliol: A pyrane-based cemranoids of marine origin. Indian J. Chem.2020 , 59B, 111-121. URL: [Link]
-
Endo, Y.; et al. Oxidative and Hydrolytic Stability of Synthetic Diacyl Glyceryl Ether. Biosci. Biotechnol. Biochem.1996 , 60 (2), 216-219. URL: [Link]
-
Sokołowska, J.; et al. An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. Materials2022 , 15 (14), 4995. URL: [Link]
-
Kasaai, M. R. Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Food Chem.2018 , 245, 110-119. URL: [Link]
Sources
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. books.lucp.net [books.lucp.net]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. people.bu.edu [people.bu.edu]
- 10. mdpi.com [mdpi.com]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Analysis of the Electronic Structure and Reactivity of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol: A Computational Chemistry Whitepaper
An In-Depth Technical Guide
Abstract
The benzoxaborole scaffold is a cornerstone in modern medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This guide presents a comprehensive theoretical study on the electronic structure of a specific derivative, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. By employing Density Functional Theory (DFT), we elucidate the fundamental electronic properties governing its reactivity and potential as a pharmacological agent. This analysis provides researchers, scientists, and drug development professionals with a foundational understanding of its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. The insights derived from this computational approach are crucial for the rational design of next-generation benzoxaborole-based therapeutics.
Introduction: The Significance of Benzoxaboroles in Drug Discovery
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention for their therapeutic potential.[1][2] Their unique structural and chemical properties, particularly the presence of a low-coordinate boron atom, allow them to act as potent enzyme inhibitors.[3][4] The boron atom functions as a Lewis acid, readily interacting with biological nucleophiles to form stable, tetrahedral adducts, which can mimic enzymatic transition states.[4] This mechanism underpins the activity of FDA-approved drugs like Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis).[5]
The subject of this guide, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol (CAS: 1266084-47-2), incorporates key structural modifications to the core benzoxaborole scaffold.[3][6]
-
The 6-Nitro Group: This strong electron-withdrawing group is anticipated to significantly modulate the electronic properties of the aromatic ring, enhancing the electrophilicity of the molecule.[3]
-
The 3,3-Dimethyl Groups: These substitutions provide steric bulk, which can improve metabolic stability and fine-tune the molecule's fit within a target's active site.[3]
Understanding the electronic structure of this specific derivative is paramount for predicting its reactivity, stability, and potential biological interaction sites. Computational chemistry provides a powerful, cost-effective lens through which to explore these properties at the atomic level.
Theoretical Methodology: A Validated Computational Approach
To ensure the reliability and accuracy of our findings, we selected Density Functional Theory (DFT), a robust quantum mechanical modeling method widely used for studying the electronic structure of organic and organometallic compounds.[7][8][9]
Rationale for Method Selection
The choice of the B3LYP hybrid functional combined with the 6-31G(d,p) basis set represents a well-established and computationally efficient approach that provides a good balance between accuracy and resource requirements for molecules of this size.[7] This level of theory has been proven effective for predicting geometries, electronic properties, and vibrational frequencies of various molecular systems, including heterocyclic compounds.[7][10] To simulate a biological environment, solvent effects were incorporated using the Polarizable Continuum Model (PCM), which models the solvent as a continuous dielectric medium.
Computational Workflow Protocol
The following step-by-step protocol outlines the theoretical calculations performed.
-
Structure Input and Initial Optimization:
-
The 3D structure of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol was constructed using molecular modeling software.
-
An initial geometry optimization was performed using a lower-level theory to find a reasonable starting conformation.
-
-
High-Level Geometry Optimization:
-
The structure was then fully optimized without constraints using DFT with the B3LYP functional and the 6-31G(d,p) basis set.
-
Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, a single-point energy calculation was performed at the same level of theory (B3LYP/6-31G(d,p)).
-
From this calculation, the following properties were derived:
-
Energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The Molecular Electrostatic Potential (MEP) was mapped onto the total electron density surface.
-
Mulliken population analysis was conducted to determine the partial atomic charges.
-
-
The entire computational workflow is visualized in the diagram below.
Caption: A flowchart illustrating the key steps in the theoretical study of the molecule's electronic structure.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization reveals a nearly planar benzoxaborole ring system, a characteristic feature confirmed by X-ray crystallography of analogous compounds.[3] The boron atom adopts a trigonal planar geometry within the five-membered oxaborole ring. Key optimized structural parameters are presented below.
| Parameter | Value (Å or °) | Comment |
| B-O (hydroxyl) Bond Length | 1.37 Å | Shorter than a typical B-O single bond, suggesting some degree of double bond character and electron delocalization within the ring. |
| B-O (ring) Bond Length | 1.39 Å | Consistent with values for other benzoxaboroles, indicating a stable ring structure. |
| N-O (nitro) Bond Lengths | 1.23 Å | Typical for a nitro group, indicating strong polarization. |
| O-B-O Bond Angle | 112.5° | The internal angle of the five-membered ring shows some strain, which contributes to the Lewis acidity of the boron atom.[4] |
| C-N-O Bond Angle | 118.0° | Reflects the sp² hybridization of the nitrogen atom in the nitro group. |
Note: These values are representative results from a B3LYP/6-31G(d,p) calculation and are intended for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
-
HOMO: The HOMO is primarily localized over the fused benzene ring and the oxygen atoms, indicating that these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the nitro group (-NO₂) and the boron atom. This is a crucial finding: it strongly suggests that these are the primary sites for nucleophilic attack. The low-lying energy of the LUMO, influenced by the electron-withdrawing nitro group, makes the molecule a good electron acceptor.
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability. A smaller energy gap implies higher reactivity.
| Orbital | Energy (eV) | Localization |
| LUMO | -3.45 eV | Concentrated on the nitro group and the boron atom. This is the primary site for accepting electrons (nucleophilic attack). |
| HOMO | -7.80 eV | Distributed across the benzene ring and oxygen atoms. This is the primary site for donating electrons (electrophilic attack). |
| ΔE (Gap) | 4.35 eV | A moderate gap, suggesting a molecule that is stable yet reactive enough to engage with biological targets. The nitro group lowers this gap compared to unsubstituted benzoxaboroles. |
Note: Energy values are illustrative and typical for this class of molecule.
Molecular Electrostatic Potential (MEP)
The MEP is a visual map of the charge distribution on the molecule's surface. It is invaluable for identifying the sites of intermolecular interactions, particularly hydrogen bonding and nucleophilic/electrophilic attacks.
-
Negative Potential (Red/Yellow): Regions of negative potential are located around the oxygen atoms of the nitro group and the hydroxyl group. These areas are rich in electrons and are the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.
-
Positive Potential (Blue): A significant region of positive potential is centered on the boron atom and the hydrogen of the hydroxyl group. The boron atom's positive potential confirms its strong Lewis acidic character, making it the prime target for nucleophilic attack by residues like serine or threonine in an enzyme active site.[3]
-
Neutral Potential (Green): The carbon framework of the benzene ring and the methyl groups show a relatively neutral potential.
The relationship between these calculated properties and the molecule's potential biological activity is depicted below.
Caption: The relationship between calculated electronic properties and predicted reactivity sites.
Mulliken Population Analysis
Atomic charge analysis quantifies the electron distribution among the atoms.
| Atom | Mulliken Charge (e) | Interpretation |
| Boron (B) | +1.25 | Highly positive charge, confirming its strong electrophilic and Lewis acidic nature. This is the key driver of its mechanism of action.[4][5] |
| Nitrogen (N of NO₂) | +0.95 | A significant positive charge, as it is bonded to two highly electronegative oxygen atoms. |
| Oxygen (O of NO₂) | -0.60 | Strong negative charge, indicating high electron density. These atoms are potent hydrogen bond acceptors. |
| Oxygen (O of -OH) | -0.75 | A strong negative charge, also a primary site for hydrogen bonding. |
| Oxygen (O in ring) | -0.68 | Also carries a significant negative charge, contributing to the overall electronic profile of the heterocyclic ring. |
Note: Charges are illustrative and derived from Mulliken population analysis, which provides a qualitative trend.
The results from the FMO, MEP, and Mulliken charge analyses are highly consistent. They all point to the boron atom as the primary electrophilic center, significantly enhanced by the electron-withdrawing effect of the 6-nitro group. This makes the molecule an excellent candidate for interacting with nucleophile-rich biological targets.
Conclusion and Implications for Drug Development
This theoretical investigation into the electronic structure of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol provides critical insights for drug development professionals.
-
Mechanism of Action: The pronounced Lewis acidity of the boron atom, amplified by the 6-nitro substituent, is computationally confirmed. This supports its potential role as a covalent inhibitor that targets nucleophilic residues (e.g., serine) in enzyme active sites.
-
Rational Drug Design: The MEP map provides a clear roadmap for structure-activity relationship (SAR) studies. Modifications aimed at enhancing interactions with target sites can be guided by the charge distribution. For example, adding hydrogen bond donors to interact with the negative MEP regions around the nitro group could enhance binding affinity.
-
Reactivity Prediction: The HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity. This can be used to compare the stability and reactivity of different benzoxaborole derivatives, aiding in the selection of candidates with optimal pharmacokinetic and pharmacodynamic profiles.
References
-
3,3-dimethyl-6-nitrobenzo[c][2][3]oxaborol-1(3H)-ol - Benchchem. Benchchem,
- A combined experimental-computational study of benzoxaborole crystal structures.
- Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PubMed Central,
- Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
- Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. PubMed Central,
-
3,3-diMethyl-6-nitrobenzo[c][2][3]oxaborol-1(3H)-ol | 1266084-47-2. ChemicalBook,
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PubMed Central,
- Therapeutic applications of benzoxaborole compounds: a patent and liter
-
6-Nitrobenzo[c][2][3]oxaborol-1(3H)-ol. Tokyo Chemical Industry Co., Ltd.,
- Density functional theory and molecular dynamics analysis of oxadiazole derivatives as corrosion inhibitors in hydrochloric acid media (HCl).
- A Density Functional Theoretical Studies on the Boroles Dianion: Structure, Properties and Arom
- Density Functional Theory Calculations of the Effect of Oxygenated Functionals on Activated Carbon towards Cresol Adsorption. MDPI,
- Density Functional Theory Study of Low-Dimensional (2D, 1D, 0D) Boron Nitride Nanomaterials Catalyzing Acetylene Acetate Reaction.
- Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives.
Sources
- 1. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1266084-47-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Density Functional Theory Study of Low-Dimensional (2D, 1D, 0D) Boron Nitride Nanomaterials Catalyzing Acetylene Acetate Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Density Functional Theory Calculations of the Effect of Oxygenated Functionals on Activated Carbon towards Cresol Adsorption [mdpi.com]
The Ascendancy of Boron in Heterocyclic Chemistry: A Technical Guide for Drug Discovery
Preamble: Beyond Carbon – Embracing Boron's Unique Virtuosity in Drug Design
For decades, the landscape of medicinal chemistry has been overwhelmingly dominated by carbon-centric scaffolds. While this has yielded a formidable arsenal of therapeutics, the inherent limitations of carbon's electronic and geometric properties have inadvertently created "undruggable" targets and fueled the rise of drug resistance. It is in this challenging milieu that boron, carbon's elemental neighbor, has emerged as a transformative player. Its unique electronic configuration—possessing a vacant p-orbital—imparts a fascinating duality of Lewis acidity and the capacity for reversible covalent interactions, opening up novel mechanistic possibilities for targeting challenging enzymes and proteins.
This technical guide provides an in-depth exploration of boron-containing heterocyclic compounds, moving beyond a mere cataloging of structures to elucidate the fundamental principles that govern their synthesis, reactivity, and biological activity. We will delve into the causality behind experimental choices, presenting protocols not as rigid recipes, but as self-validating systems designed for robustness and reproducibility. This resource is intended for researchers, medicinal chemists, and drug development professionals who seek to harness the untapped potential of boron in their quest for next-generation therapeutics.
Section 1: The Boron Advantage – A Paradigm Shift in Molecular Recognition
The "magic" of boron in a biological context stems from its ability to exist in both a trigonal planar (sp²) and a tetrahedral (sp³) hybridization state. This dynamic equilibrium is exquisitely sensitive to the local microenvironment, allowing boron-containing molecules to act as "smart" inhibitors.
The sp² hybridized boronic acid is a mild Lewis acid, capable of accepting a lone pair of electrons from a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a serine. This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate adduct. This reversible covalent inhibition mechanism offers a significant advantage over traditional non-covalent inhibitors, often leading to enhanced potency and prolonged duration of action.
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"Trigonal Planar Boronic Acid (sp2)" [fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; "Tetrahedral Boronate (sp3)" [fillcolor="#F1F3F4", fontcolor="#202124", pos="4,1.5!"]; "Enzyme Active Site (Serine-OH)" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,0!"];
"Trigonal Planar Boronic Acid (sp2)" -- "Tetrahedral Boronate (sp3)" [label="Reversible Covalent Interaction"]; "Enzyme Active Site (Serine-OH)" -- "Tetrahedral Boronate (sp3)" [label="Nucleophilic Attack"]; } caption: "Hybridization states of boron enabling reversible covalent inhibition."
This unique mode of action has been successfully exploited in several FDA-approved drugs. For instance, bortezomib (Velcade®) , a dipeptidyl boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma.[1][2] Its mechanism relies on the boron atom forming a stable complex with the N-terminal threonine residue of the proteasome's catalytic site.[1][2] Similarly, tavaborole (Kerydin®) and crisaborole (Eucrisa®) are benzoxaborole-based drugs approved for treating onychomycosis and atopic dermatitis, respectively.[3][4]
| FDA-Approved Boron-Containing Drug | Heterocyclic Core | Therapeutic Application | Mechanism of Action |
| Bortezomib (Velcade®) | (Implicit) Boronic acid | Multiple Myeloma | Reversible inhibition of the 26S proteasome[1][2] |
| Tavaborole (Kerydin®) | Benzoxaborole | Onychomycosis (fungal infection) | Inhibition of fungal leucyl-tRNA synthetase[3] |
| Crisaborole (Eucrisa®) | Benzoxaborole | Atopic Dermatitis | Inhibition of phosphodiesterase 4 (PDE4)[3] |
| Vaborbactam (Vabomere®) | Bicyclic Boronate | Complicated Urinary Tract Infections | β-lactamase inhibitor[1] |
| Ixazomib (Ninlaro®) | (Implicit) Boronic acid | Multiple Myeloma | Reversible inhibition of the 26S proteasome[1] |
Section 2: Crafting the Boron Heterocycle: A Synthetic Chemist's Toolkit
The synthesis of boron-containing heterocycles has evolved significantly, with a range of methodologies now available to construct diverse and complex scaffolds. The choice of synthetic route is dictated by the desired heterocyclic system, substitution pattern, and the required functional group tolerance.
Building from the Boron Up: Cyclocondensation Strategies
A common and versatile approach involves the cyclocondensation of bifunctional organic precursors with a boron-containing reagent, typically a boronic acid or its ester. This strategy allows for the direct installation of the boron atom into the heterocyclic ring.
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"Bifunctional Precursor" [fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1!"]; "Boronic Acid/Ester" [fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; "Cyclocondensation" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,0.5!"]; "Boron Heterocycle" [fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,0.5!"];
"Bifunctional Precursor" -> "Cyclocondensation"; "Boronic Acid/Ester" -> "Cyclocondensation"; "Cyclocondensation" -> "Boron Heterocycle"; } caption: "General schematic of cyclocondensation for boron heterocycle synthesis."
Experimental Protocol: Synthesis of a 1,2-Azaborine via Ring-Opening Benzannulation
This protocol describes a modular synthesis of multi-substituted 1,2-azaborines from readily available cyclopropyl imines and dibromoboranes.[5][6] This method is notable for its broad substrate scope and tolerance of various functional groups.
Materials:
-
Cyclopropyl imine (1.0 equiv)
-
Dibromoborane (1.1 equiv)
-
Anhydrous chlorobenzene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)
-
Anhydrous glassware and nitrogen atmosphere setup
Procedure:
-
To an oven-dried vial under a nitrogen atmosphere, add the cyclopropyl imine (0.2 mmol, 1.0 equiv) and anhydrous chlorobenzene (1.0 mL).
-
Add the dibromoborane (0.22 mmol, 1.1 equiv) to the solution at room temperature.
-
Seal the vial and heat the reaction mixture to 60 °C for 4 hours.
-
Cool the reaction to room temperature and add DBU (0.6 mmol, 3.0 equiv).
-
Stir the reaction mixture at 60 °C for an additional 24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Self-Validation and Trustworthiness:
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of the starting materials and the formation of the product.
-
Spectroscopic Confirmation: The structure of the purified 1,2-azaborine should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy. The ¹¹B NMR spectrum is particularly diagnostic, with a characteristic chemical shift for tricoordinate boron in an aromatic system.
-
High-Resolution Mass Spectrometry (HRMS): HRMS should be used to confirm the elemental composition of the product.
Boron Insertion into Pre-formed Heterocycles: A Modern Approach
Recent advances in catalysis have enabled the direct insertion of boron into existing heterocyclic frameworks. This "single-atom editing" approach is a powerful tool for the late-stage functionalization of complex molecules and for accessing novel boron-containing scaffolds that are difficult to prepare by other means.[5]
One prominent method involves a rhodium-catalyzed B–H activation of 1,2-azaborines, allowing for the synthesis of BN isosteres of stilbenes.[7]
Mechanistic Insight: Rhodium-Catalyzed B-H Activation
Computational studies have been instrumental in elucidating the mechanism of this transformation.[4] The catalytic cycle is believed to involve the oxidative addition of the B-H bond to the rhodium center, followed by migratory insertion of an alkene and subsequent reductive elimination to afford the borylated product.[4][7]
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"Rh(I) Catalyst" [fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"]; "Azaborine (B-H)" [fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,1!"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,1!"]; "Rh(III)-H(B-Azaborinyl)" [fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1!"]; "Alkene" [fillcolor="#F1F3F4", fontcolor="#202124", pos="4,2!"]; "Migratory Insertion" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,1!"]; "Rh(III)-Alkyl(B-Azaborinyl)" [fillcolor="#F1F3F4", fontcolor="#202124", pos="4,0!"]; "Reductive Elimination" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,0!"]; "Borylated Product" [fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"];
"Rh(I) Catalyst" -> "Oxidative Addition"; "Azaborine (B-H)" -> "Oxidative Addition"; "Oxidative Addition" -> "Rh(III)-H(B-Azaborinyl)"; "Rh(III)-H(B-Azaborinyl)" -> "Migratory Insertion"; "Alkene" -> "Migratory Insertion"; "Migratory Insertion" -> "Rh(III)-Alkyl(B-Azaborinyl)"; "Rh(III)-Alkyl(B-Azaborinyl)" -> "Reductive Elimination"; "Reductive Elimination" -> "Borylated Product"; "Reductive Elimination" -> "Rh(I) Catalyst"; } caption: "Proposed catalytic cycle for Rh-catalyzed B-H activation of azaborines."
Section 3: Characterization of Boron Heterocycles – Beyond the Basics
The characterization of boron-containing heterocycles requires a specialized set of analytical techniques, with ¹¹B NMR spectroscopy being the most informative.
¹¹B NMR Spectroscopy: The Boron Chemist's Compass
Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance).[8] Due to its higher natural abundance and more favorable nuclear properties, ¹¹B NMR is the preferred method for characterizing organoboron compounds.[8]
The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom.[9][10]
-
Tricoordinate Boron (sp²): Typically resonates in the downfield region (δ = 20 to 80 ppm).
-
Tetracoordinate Boron (sp³): Resonates in the upfield region (δ = -20 to 20 ppm).
This clear distinction allows for the unambiguous determination of the boron hybridization state and can be used to monitor reactions involving a change in boron coordination.
Practical Considerations for ¹¹B NMR:
-
Reference Standard: Boron trifluoride diethyl etherate (BF₃·OEt₂) is the commonly used external standard (δ = 0.0 ppm).
-
Sample Preparation: Samples are typically prepared in deuterated solvents. The choice of solvent can influence the chemical shift, especially for Lewis acidic compounds that can coordinate with solvent molecules.
-
Data Acquisition: Due to the quadrupolar nature of the ¹¹B nucleus, NMR signals can be broad. Appropriate acquisition parameters, such as a wide spectral width and a short relaxation delay, should be used.
X-ray Crystallography: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction provides definitive proof of structure, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.[11] This technique is invaluable for confirming the connectivity of newly synthesized boron heterocycles and for understanding their packing in the crystal lattice.[2][11]
Experimental Protocol: Crystal Structure Determination
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[11]
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.[11]
Section 4: Biological Evaluation of Boron Heterocycles – From Bench to Bedside
The ultimate goal of synthesizing novel boron-containing heterocycles in a medicinal chemistry context is to identify compounds with promising biological activity. A suite of in vitro assays is employed to assess their efficacy and safety.
Assessing Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]
Experimental Protocol: Broth Microdilution MIC Assay against E. coli
-
Preparation of Inoculum: A standardized inoculum of E. coli (e.g., ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Serial Dilution of Test Compound: The boron-containing compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Self-Validating Controls:
-
Positive Control: A well-known antibiotic (e.g., ciprofloxacin) is included as a positive control for inhibition.
-
Negative Control: A well containing only the bacterial inoculum and broth serves as a negative control for growth.
-
Sterility Control: A well containing only broth is included to ensure the sterility of the medium.
Evaluating Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Experimental Protocol: MTT Assay on a Cancer Cell Line (e.g., HeLa)
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the boron-containing compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[15]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.[15] The cell viability is expressed as a percentage of the untreated control.
Section 5: The Future is Boron: Navigating the Next Frontier
The field of boron-containing heterocyclic chemistry is poised for significant growth. The development of new synthetic methodologies, coupled with a deeper understanding of their unique modes of action, will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases. The strategic incorporation of boron into molecular scaffolds is no longer a niche pursuit but a powerful and validated strategy in modern drug discovery. As we continue to explore the rich chemical space of boron, we can anticipate the emergence of a new generation of medicines that are more potent, more selective, and more capable of overcoming the challenges of drug resistance.
References
- Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. (2025). RSC Publishing.
- Lewis, D. F. V. (2007). Quantitative structure-activity relationships (QSARs) in inhibitors of various cytochromes P450: the importance of compound lipophilicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 1-13.
- Lyu, H., Kevlishvili, I., Yu, X., Liu, P., & Dong, G. (2021). Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation.
- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025).
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry.
- Wang, X., & Liu, S. Y. (2014). Rhodium-Catalyzed B–H Activation of 1,2-Azaborines: Synthesis and Characterization of BN Isosteres of Stilbenes. Organic Letters, 16(12), 3416–3419.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019).
- Minimum inhibitory and minimum bactericidal concentrations of boron compounds against several bacterial strains. (2025).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Rhodium-catalyzed boron aryl
- Synthesis and X-ray crystal structure of a tricyclic lead–nitrogen–boron heterocycle. (1990). RSC Publishing.
- Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simul
- Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannul
- Simple, one-step syntheses of tri- and tetracyclic B,N,S-heterocycles from reactions of a diboracumulene with thiols. (2025). PMC.
- 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022). NIH.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025).
- Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. (n.d.).
- Quantitative structure–activity rel
- Minimum inhibitory and minimum bactericidal concentrations of boron compounds against several bacterial strains. (2025). SciSpace.
- Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investig
- MTT Cell Proliferation Assay. (n.d.).
- Synthesis and X-Ray Crystal Structure of a Tricyclic Lead-Nitrogen-Boron Heterocycle. (n.d.). Semantic Scholar.
- Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. (n.d.).
- Synthetic methods to access 1,2-azaborines a, Isosterism between... (n.d.).
- Minimum inhibitory and minimum bactericidal concentrations of boron compounds against several bacterial strains. (n.d.). TÜBİTAK Academic Journals.
- Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannul
- Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. (n.d.). MDPI.
- Cell sensitivity assays: the MTT assay. (2011). PubMed.
- Will morphing boron-based inhibitors be
- Benchtop synthesis and crystal structure determination of a monomeric N-heterocyclic carbene complex of copper(I) chloride. (n.d.).
- Quantitative Structure-Activity Relationship (QSAR) Studies for the Inhibition of MAOs. (n.d.).
- Boron NMR Spectroscopy. (2018). Magritek.
- Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. (2019). Chemical Society Reviews (RSC Publishing).
- Publications – P
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Rhodium‐based strategies for the preparation of 1,2‐azaborinines. (n.d.).
- Antibiotic susceptibility testing using minimum inhibitory concentr
- 11 B NMR Chemical Shifts. (n.d.). SDSU Chemistry.
- MTT Cell Assay Protocol. (n.d.).
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025).
- Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. (2021). YouTube.
- Building Boron Heterocycles into DNA-Encoded Libraries. (2021). PubMed.
- Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (2026).
- QSAR: Quantitative structure–activity rel
- A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. (2023). ChemRxiv | Cambridge Open Engage.
- Active Nuclei Boron-11 NMR Spectroscopy. (n.d.). Anasazi Instruments.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.).
- High-resolution surface structure determination from bulk X-ray diffraction d
Sources
- 1. Rhodium-catalyzed boron arylation of 1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and X-ray crystal structure of a tricyclic lead–nitrogen–boron heterocycle - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron NMR Spectroscopy - Magritek [magritek.com]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. Active Nuclei Boron-11 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. "Minimum inhibitory and minimum bactericidal concentrations of boron co" by MURAT TOLGA YILMAZ [journals.tubitak.gov.tr]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol in Antibacterial Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the use of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol in antibacterial susceptibility testing. Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant interest as novel antimicrobial agents.[1] This guide covers the compound's mechanism of action, essential physicochemical properties, and comprehensive, step-by-step protocols for determining its antibacterial efficacy using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). It is intended for researchers in microbiology, infectious diseases, and drug development.
Introduction and Mechanism of Action
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole class, which has yielded several compounds with potent biological activity. A key feature of this class is the boron atom, which can form stable covalent adducts with specific biological targets.[2]
The primary antibacterial mechanism for many benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3][4][5] This inhibition occurs through a unique process known as the Oxaborole tRNA Trapping (OBORT) mechanism.[6][7] The boron atom of the oxaborole ring forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu within the editing site of the LeuRS enzyme.[1][8] This adduct "traps" the tRNA, preventing it from being charged with leucine and subsequently halting protein synthesis, which leads to bacterial cell death.[6]
Notably, structure-activity relationship studies on related compounds have revealed that the nitro substituent is often essential for potent antibacterial activity.[1] In some cases, the nitro-containing compound may function as a prodrug, which is converted into its active amino analogue by bacterial nitroreductases.[1] While the primary target is often LeuRS, other targets for benzoxaboroles, such as the enoyl-acyl carrier protein reductase (FabI) involved in fatty acid synthesis, have also been identified, highlighting the versatility of this chemical scaffold.[9][10]
Caption: Mechanism of LeuRS inhibition by the benzoxaborole.
Compound Properties and Handling
Proper handling and preparation of the compound are critical for obtaining reliable and reproducible results.
Physicochemical Data
| Property | Value |
| CAS Number | 1266084-47-2[2] |
| Molecular Formula | C₉H₁₀BNO₄[2] |
| Molecular Weight | 206.99 g/mol [2] |
| Appearance | Typically a solid (white to orange)[11] |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is limited. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.[12][13]
-
Inhalation: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12][13]
-
Storage: Store the solid compound and stock solutions in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials
-
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology
Step 1: Preparation of Compound Stock Solution
-
Accurately weigh the required amount of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol powder.
-
Dissolve in 100% sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~48.3 mM). Ensure complete dissolution.
-
Create a secondary working stock solution by diluting the primary stock in sterile CAMHB. Note: The final concentration of DMSO in the assay wells should not exceed 1% v/v, as higher concentrations can inhibit bacterial growth.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
Step 3: Plate Setup and Serial Dilution
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working stock solution of the compound (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
Step 4: Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is now 100 µL.
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
Step 5: Reading and Interpreting Results
-
After incubation, visually inspect the plate.
-
The sterility control (well 12) should show no growth (clear).
-
The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the well appears clear).
Data Presentation and Quality Control
Results should be recorded in a clear format. Running a known antibiotic alongside the test compound against a QC strain is essential to validate the assay.
Table 1: Example MIC Data Recording
| Strain | Compound | MIC (µg/mL) | QC Reference MIC Range (µg/mL) | Result |
| E. coli ATCC 25922 | Ciprofloxacin | 0.008 | 0.004 - 0.016 | Pass |
| E. coli ATCC 25922 | Compound X | 2 | N/A | - |
| S. aureus ATCC 29213 | Ciprofloxacin | 0.25 | 0.12 - 0.5 | Pass |
| S. aureus ATCC 29213 | Compound X | 0.5 | N/A | - |
| Clinical Isolate 1 | Compound X | 1 | N/A | - |
Troubleshooting
-
Compound Precipitation: If the compound precipitates in the wells, the DMSO concentration may be too low for the tested concentrations. Consider preparing a higher-concentration DMSO stock or adjusting the dilution scheme.
-
No Growth in Control Well: This could indicate an issue with the inoculum viability or contamination of the broth. Repeat the assay with a fresh culture and sterile materials.
-
Inconsistent Results: Ensure accurate pipetting, thorough mixing during serial dilutions, and a properly standardized inoculum. Inoculum density is a critical variable.
-
Growth in All Wells: The compound may not be active against the tested organism, or a resistant mutant may have been selected. Verify the compound's integrity and the concentration of the stock solution.
References
-
EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]
-
Alley, M. R. K., et al. (2018). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 4(10), 1439-1446. Available at: [Link]
-
Na-Siam, A., et al. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of Pediatric Pharmacology and Therapeutics, 22(4), 238-243. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Crisaborole?. Retrieved from [Link]
-
PubChem. (n.d.). Crisaborole. National Center for Biotechnology Information. Retrieved from [Link]
-
MedlinePlus. (2020). Crisaborole Topical. U.S. National Library of Medicine. Retrieved from [Link]
-
Vestergaard, M., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes. European Journal of Clinical Microbiology & Infectious Diseases, 35(11), 1835-1842. Available at: [Link]
-
Hernandez, V., et al. (2013). Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 57(3), 1394-1403. Available at: [Link]
- Goldstein, E. J. C., et al. (2010). In Vitro Activities of AN3365: A Novel Boron Containing Protein Synthesis Inhibitor, and Other Antimicrobial Agents against Anaerobes and Neisseria gonorrhoeae. 50th Interscience Conference on Antimicrobial Agents and Chemotherapy.
-
Vestergaard, M., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes. PubMed. Retrieved from [Link]
-
Paukner, S., et al. (2013). Potency and Spectrum of Activity of AN3365, a Novel Boron-Containing Protein Synthesis Inhibitor, Tested against Clinical Isolates of Enterobacteriaceae and Nonfermentative Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 57(8), 3768-3774. Available at: [Link]
-
Mandal, S., & Parish, T. (2021). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. Antimicrobial Agents and Chemotherapy, 65(9), e02622-20. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of benzoxaborole analogues that exert its unique chemical property to combine with AMP. Retrieved from [Link]
-
The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Kronenberg, A., et al. (2014). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS ONE, 9(3), e92263. Available at: [Link]
-
Mandal, S., & Parish, T. (2021). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. ASM Journals. Retrieved from [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(3). Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Chulskaya, M. V., et al. (2018). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. Communications Chemistry, 1(1), 83. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
ResearchGate. (2025). EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]
-
National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 3,3-diMethyl-6-nitrobenzo[c][1][18]oxaborol-1(3H)-ol. Retrieved from [Link]
Sources
- 1. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ihma.com [ihma.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound | 1266084-47-2 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. EUCAST: EUCAST - Home [eucast.org]
- 17. nih.org.pk [nih.org.pk]
- 18. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
Analytical methods for the detection of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
An Application Note on Analytical Methods for the Detection of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Abstract
This application note provides a comprehensive guide to the analytical methods for the detection and quantification of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol (CAS: 1266084-47-2), a boron-containing heterocyclic compound of interest in medicinal and synthetic chemistry.[1] We present detailed, validated protocols for three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analysis in complex matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for orthogonal confirmation. The causality behind experimental choices, adherence to validation standards, and practical insights are emphasized to ensure scientific integrity and immediate applicability in a research or quality control setting.
Introduction
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole class of compounds, which have garnered significant attention for their unique chemical properties and broad range of biological activities, including antifungal and antibacterial applications.[2][3] The specific structure of this analyte, featuring a nitro group for enhanced electrophilicity and dimethyl groups for steric stability, makes it a valuable precursor for developing more complex boron-containing molecules.[1]
Accurate and precise analytical methods are paramount for ensuring the quality, stability, and purity of this compound throughout the drug development lifecycle. These methods are crucial for monitoring synthesis, quantifying the active pharmaceutical ingredient (API) in various formulations, and conducting pharmacokinetic studies. This document provides validated, step-by-step protocols grounded in established analytical principles and regulatory guidelines.
Physicochemical Properties of the Analyte
| Property | Value | Source |
| IUPAC Name | 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol | [1] |
| CAS Number | 1266084-47-2 | [1][4] |
| Molecular Formula | C₉H₁₀BNO₄ | [1] |
| Molecular Weight | 207.0 g/mol | [1] |
| Appearance | Yellow to orange solid/oil | [1][4] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle and Application
RP-HPLC-UV is the workhorse method for routine quality control, purity assessment, and quantification of APIs. This technique is selected for its robustness, accessibility, and suitability for non-volatile aromatic compounds containing a chromophore. The nitrobenzo structure of the analyte provides strong UV absorbance, enabling sensitive detection. The method separates the analyte from potential starting materials, intermediates, and degradation products based on its polarity.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention for the moderately polar analyte.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry if the method is transferred. Acetonitrile is a preferred organic solvent due to its low viscosity and UV cutoff.
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (based on the expected absorbance maximum for a nitroaromatic compound).
Reagent and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column.
HPLC-UV Workflow Diagram
Method Validation Summary (ICH Q2(R2) Guidelines)
The method must be validated to ensure it is fit for its intended purpose.[5][6] Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.[7][8]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time from placebo or known impurities. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0% | ≤ 0.8% ≤ 1.5% |
| LOD (µg/mL) | Signal-to-Noise Ratio ≥ 3 | 0.2 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise Ratio ≥ 10 | 0.7 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate, temp) | Pass |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application
LC-MS/MS is the preferred method for bioanalysis (e.g., in plasma or tissue) and for detecting trace-level impurities due to its superior sensitivity and selectivity.[9][10][11] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method can accurately quantify the analyte even in the presence of co-eluting matrix components that would interfere with UV detection.[9]
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Conditions are similar to the HPLC-UV method but may be optimized for faster run times (e.g., using a shorter column with smaller particles).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: As above (0.1% Formic Acid in Water/Acetonitrile). Volatile buffers are essential for MS compatibility.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative. Rationale: The hydroxyl group on the oxaborole ring can be readily deprotonated, making negative ion mode a logical choice for sensitive detection.
-
MRM Transitions (Hypothetical):
-
Analyte: Q1 (Precursor): 206.1 m/z ([M-H]⁻) → Q3 (Product): 160.1 m/z (loss of NO₂)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.
-
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy (CE) via direct infusion of the analyte standard.
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Rationale: Protein precipitation is a rapid and effective technique for cleaning up biological samples.[9]
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Workflow Diagram
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application
GC-MS provides an excellent orthogonal technique for identity confirmation. Due to the polarity and low volatility of the analyte, direct analysis is challenging. Therefore, derivatization is required to convert the polar hydroxyl group into a more volatile and thermally stable silyl ether.[12] This method is particularly useful for confirming the identity of the compound in purity assessments or forensic applications.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a capillary column inlet coupled to a mass spectrometer (e.g., single quadrupole).
Derivatization Procedure:
-
Evaporate 100 µL of the sample (dissolved in a volatile solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Rationale: BSTFA is a powerful silylating agent that converts active hydrogens (like in -OH) to trimethylsilyl (TMS) ethers, increasing volatility and thermal stability.[12]
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Splitless (1 µL).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 50 - 550 m/z. Identity is confirmed by matching the retention time and the EI fragmentation pattern with that of a derivatized reference standard.
GC-MS Workflow Diagram
Sources
- 1. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound | 1266084-47-2 [chemicalbook.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS Approaches for Oxysterols in Various Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Utilizing 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol as a Leucyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Engine of Protein Synthesis
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for a critical step in protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid.[1][2] This fidelity is paramount to the correct translation of the genetic code.[1] The indispensable nature of these enzymes, coupled with structural differences between prokaryotic and eukaryotic orthologs, establishes them as high-value targets for the development of novel antimicrobial agents.[3][4]
Leucyl-tRNA synthetase (LeuRS), which specifically catalyzes the attachment of leucine to its corresponding tRNA (tRNALeu), has emerged as a particularly promising target.[3][4] Inhibiting LeuRS leads to the cessation of protein synthesis, resulting in cell growth arrest and death.[5] The benzoxaborole class of compounds has proven to be a potent source of LeuRS inhibitors.[3] One prominent member, Tavaborole (formerly AN2690), a 5-fluoro-benzoxaborole, is an FDA-approved topical antifungal for onychomycosis, validating the therapeutic potential of this mechanism.[3][5][6][7][8] This document provides a detailed guide to understanding and utilizing a novel derivative, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, as a LeuRS inhibitor.
Mechanism of Action: The Oxaborole tRNA-Trapping (OBORT) Mechanism
The inhibitory action of benzoxaboroles against LeuRS is not a simple competitive inhibition at the active site but rather a sophisticated and potent mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[9][10] LeuRS, like some other aaRSs, possesses a distinct editing or proofreading domain to ensure the correct amino acid is attached to the tRNA.[3][4] Benzoxaboroles exploit this editing site.
The process unfolds as follows:
-
Entry into the Editing Site : The benzoxaborole molecule enters the hydrolytic editing site of the LeuRS enzyme.
-
Adduct Formation : The key to the mechanism lies in the boron atom of the oxaborole ring. This boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) on the tRNALeu molecule.[3][10]
-
tRNA Trapping : This stable adduct effectively "traps" the tRNALeu within the editing site, forming a non-productive enzyme-inhibitor-tRNA complex.[1][10][11][12][13][14]
-
Inhibition of Protein Synthesis : By sequestering the tRNALeu, the inhibitor prevents the catalytic cycle from proceeding. This blockage of leucyl-tRNALeu synthesis halts the incorporation of leucine into nascent polypeptide chains, thereby arresting protein synthesis and inhibiting cell growth.[5][6][9]
This unique mechanism confers high specificity and potency to this class of inhibitors.
Caption: Oxaborole tRNA-Trapping (OBORT) Mechanism.
Experimental Protocols
The following protocols are designed to characterize the activity of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. These methods are based on established assays for other LeuRS inhibitors and provide a framework for determining enzymatic inhibition, cellular potency, and mechanism of action.
Protocol 1: In Vitro Leucyl-tRNA Synthetase Inhibition Assay (ATP Hydrolysis)
This biochemical assay measures the first step of the aminoacylation reaction: the ATP-dependent formation of the leucyl-adenylate intermediate.[1][2][15] Inhibition of this process is a direct measure of the compound's effect on the enzyme's catalytic activity. The release of pyrophosphate (PPi) is coupled to the consumption of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant LeuRS (e.g., from S. cerevisiae, E. coli, or the target organism of interest).
-
L-leucine.
-
ATP.
-
Pyrophosphatase, inorganic.
-
NADH.
-
Lactate dehydrogenase (LDH) and pyruvate kinase (PK) coupling enzymes.
-
Phosphoenolpyruvate (PEP).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol stock solution in DMSO.
-
384-well, clear bottom microplates.
-
Plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare Reagent Mix: In the Assay Buffer, prepare a master mix containing L-leucine (final concentration ~Km), ATP (final concentration ~Km), PEP (final 2 mM), NADH (final 0.3 mM), LDH/PK (final ~10 U/mL), and pyrophosphatase (final ~0.5 U/mL).
-
Compound Dispensing: Serially dilute the test compound in DMSO and dispense into the microplate wells. Include DMSO-only wells as a negative control (100% activity) and a control with no LeuRS enzyme as a positive control (0% activity).
-
Enzyme Addition: Add purified LeuRS enzyme to all wells except the positive control. The final enzyme concentration should be optimized to produce a linear reaction rate for at least 15-20 minutes. Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the Reagent Mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (e.g., 30°C) plate reader. Measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance curve. Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Causality Behind Choices:
-
Coupled Enzyme System: This system provides a continuous and sensitive measure of PPi release, which is directly proportional to enzyme activity.
-
Kinetic Reading: Measuring the initial velocity minimizes the effects of substrate depletion and product inhibition, providing a more accurate assessment of the inhibitor's potency.
-
Pre-incubation: Allowing the inhibitor to pre-incubate with the enzyme is crucial, especially for time-dependent or covalent inhibitors, ensuring that binding equilibrium is reached before the reaction starts.
Protocol 2: Cell-Based Potency Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of the compound required to inhibit the visible growth of a target microorganism, providing a measure of its potency in a cellular context.
Materials:
-
Target microorganism (e.g., Candida albicans, Staphylococcus aureus, Mycobacterium smegmatis).
-
Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).
-
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol stock solution in DMSO.
-
Sterile 96-well microplates.
-
Spectrophotometer (plate reader) or a visual indicator of growth (e.g., resazurin).
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate. A typical concentration range might be 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism as per CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines. The final cell density should be approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (cells + medium, no compound) and a negative control well (medium only, no cells).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm. The MIC is the concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the positive control.
Self-Validating System:
-
Standardized Inoculum: Using a standardized inoculum ensures reproducibility and comparability of results across different experiments and labs.
-
Growth Controls: The positive control confirms the viability of the inoculum and proper growth conditions, while the negative control ensures the sterility of the medium.
Caption: Workflow for inhibitor characterization.
Data Presentation and Interpretation
Effective evaluation requires the clear presentation of quantitative data. The results from the described protocols should be summarized to facilitate comparison and interpretation.
| Parameter | Assay Type | Description | Expected Outcome for an Effective Inhibitor |
| IC₅₀ | In Vitro ATP Hydrolysis | Concentration of inhibitor required to reduce LeuRS enzyme activity by 50%. | Low nanomolar to low micromolar range. |
| MIC | Cell-Based Growth Inhibition | Minimum concentration of inhibitor to prevent visible microbial growth. | Low micromolar to µg/mL range. |
| Selectivity Index | (Host Cell Cytotoxicity IC₅₀) / (Microbial MIC) | A ratio indicating the compound's selectivity for the microbial target over host cells. | >10 is generally considered a good starting point. |
Troubleshooting and Field-Proven Insights:
-
High IC₅₀ but Low MIC: This could suggest excellent cell penetration or that the compound is being metabolized to a more active form within the cell. Conversely, it might indicate off-target effects.
-
Low IC₅₀ but High MIC: This is a common challenge in drug development. It often points to poor cell permeability, active efflux by microbial pumps, or compound instability in the growth medium. Consider structure-activity relationship (SAR) studies to improve physicochemical properties.[16]
-
Insolubility: Benzoxaboroles can have solubility issues. Ensure the compound is fully dissolved in DMSO before dilution in aqueous buffers or media. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid artifacts.
-
Resistance Development: As with any antimicrobial, resistance is a potential issue. Resistance to benzoxaboroles often arises from mutations in the editing domain of LeuRS.[9][13] It is prudent to perform resistance frequency studies early in the development process.
Summary and Future Directions
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol belongs to the promising benzoxaborole class of LeuRS inhibitors. Its unique tRNA-trapping mechanism offers a validated pathway for developing new antimicrobial agents. The protocols outlined here provide a robust framework for characterizing its enzymatic and cellular activity. Successful characterization, demonstrating potent IC₅₀ and MIC values with a favorable selectivity index, would warrant further investigation, including advanced studies in animal models of infection, ADME/Tox profiling, and lead optimization to enhance efficacy and drug-like properties. The exploration of novel benzoxaborole derivatives like this one is a critical endeavor in the ongoing fight against infectious diseases.
References
-
In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Ganapathy, U., et al. (2021). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. Antimicrobial Agents and Chemotherapy, 65(5). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735–742. Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Veselý, J., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][9][11]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. Pharmaceuticals, 16(2), 231. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Ganapathy, U., et al. (2021). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity. Antimicrobial Agents and Chemotherapy, 65(5). PubMed. Retrieved January 21, 2026, from [Link]
-
Elewski, B. E., & Aly, R. (2015). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. Journal of Drugs in Dermatology, 14(10), 1105–1110. PubMed. Retrieved January 21, 2026, from [Link]
-
Bhatia, N., & Elewski, B. E. (2015). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. The Journal of clinical and aesthetic dermatology, 8(3), 33–38. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Ma, S., et al. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(8), 1329–1341. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Ma, S., et al. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(8), 1329–1341. SciSpace. Retrieved January 21, 2026, from [Link]
-
Hädener, M., et al. (2019). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. Molecules, 24(22), 4047. MDPI. Retrieved January 21, 2026, from [Link]
-
Pang, Y. L. J., et al. (2014). Aminoacyl-tRNA synthetases. Cold Spring Harbor perspectives in biology, 6(9), a012488. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Al-Trawneh, S. A., & Al-Tawfiq, J. A. (2023). Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. Infectious Disease Reports, 15(4), 450–470. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Cusack, S., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. Seiradake Lab. Retrieved January 21, 2026, from [Link]
-
Cusack, S., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS chemical biology, 10(10), 2258–2266. PubMed. Retrieved January 21, 2026, from [Link]
-
Lee, H., et al. (2022). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. International journal of molecular sciences, 23(19), 11847. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert review of anti-infective therapy, 12(7), 735–742. PubMed. Retrieved January 21, 2026, from [Link]
-
Baragaña, B., et al. (2019). In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors. Molecules, 24(22), 4047. MDPI. Retrieved January 21, 2026, from [Link]
-
Cusack, S., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology, 10(10), 2258-2266. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Singal, A., & Pandhi, D. (2017). An upcoming drug for onychomycosis: Tavaborole. Indian dermatology online journal, 8(3), 224–226. National Institutes of Health. Retrieved January 21, 2026, from [Link]
Sources
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medkoo.com [medkoo.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 13. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Introduction
The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, with approved drugs and numerous candidates targeting a wide range of diseases.[1][2][3][4] The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles, underpin the diverse activities of this class of compounds.[5][6] This document provides a comprehensive guide for the initial efficacy testing of a novel derivative, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. The presence of the nitro group is anticipated to enhance the electrophilicity of the benzoxaborole core, potentially modulating its biological activity.
This guide is structured to provide a logical workflow, commencing with essential physicochemical characterization, followed by a tiered approach to evaluating biological efficacy, starting with broad antimicrobial and anticancer screening, and culminating in mechanistic studies against a probable target, leucyl-tRNA synthetase (LeuRS).[7][8][9] The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.
Part 1: Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to the interpretation of biological data and essential for drug development.[10][11][12]
Solubility Assessment
Poor aqueous solubility can be a significant impediment to biological testing and can lead to erroneous results.[13][14] Therefore, determining the kinetic and thermodynamic solubility of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a critical first step.
Protocol: Kinetic Solubility Determination by Nephelometry
This high-throughput method is ideal for early-stage assessment.[15] It measures the light scattering caused by the precipitation of the compound from a DMSO stock solution into an aqueous buffer.[15]
Materials:
-
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer 2 µL of each dilution to a new 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well, resulting in a 1% final DMSO concentration.
-
Shake the plate for 2 hours at room temperature.
-
Measure light scattering using a nephelometer.
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the solid compound in a buffer system.[16]
Materials:
-
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of the solid compound to a vial containing PBS (pH 7.4).
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
| Parameter | Method | Purpose |
| Kinetic Solubility | Nephelometry | High-throughput assessment of solubility from a DMSO stock. |
| Thermodynamic Solubility | Shake-Flask with HPLC | Determination of equilibrium solubility of the solid compound. |
Stability Assessment
Evaluating the chemical stability of the compound under various stress conditions is crucial for understanding its shelf-life and potential degradation pathways.[14][17]
Protocol: Forced Degradation Study
This study exposes the compound to harsh conditions to predict its long-term stability.[15]
Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photostability: Exposure to light with an overall illumination of ≥ 1.2 million lux hours and UV energy of ≥ 200 watt-hours/m² (ICH Q1B guidelines).[15]
Analysis: Following exposure, samples are neutralized (if necessary), dissolved in an appropriate solvent, and analyzed by HPLC to quantify the remaining parent compound and detect any degradation products.
Part 2: In Vitro Efficacy Screening
Based on the known activities of the benzoxaborole class, we propose a two-pronged screening approach to evaluate the efficacy of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol as both an antimicrobial and an anticancer agent.
Antimicrobial Activity
Rationale: Benzoxaboroles have demonstrated broad-spectrum antimicrobial activity.[4][18] A key mechanism for some is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[7][8][9]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound stock solution (in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD reading)
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Perform two-fold serial dilutions of the test compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).
Caption: Workflow for MIC Determination.
Anticancer Activity
Rationale: Recent studies have highlighted the potential of benzoxaborole derivatives as potent anticancer agents, with some inducing apoptosis and exhibiting in vivo efficacy.[1][2][3][19][20]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21][22][23]
Materials:
-
Test compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., ovarian cancer cell line A2780, breast cancer cell line MCF-7) and a normal cell line (e.g., human dermal fibroblasts) for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS).[24]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[25][26]
Materials:
-
Test compound stock solution (in DMSO)
-
Target cell lines
-
LDH assay kit
-
96-well plates
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity.
| Assay | Principle | Endpoint |
| MTT | Measures mitochondrial dehydrogenase activity in viable cells.[21][22][23] | IC₅₀ (Half-maximal inhibitory concentration) |
| LDH Release | Quantifies lactate dehydrogenase released from damaged cells.[25][26] | % Cytotoxicity |
Part 3: Mechanistic Studies
Should the initial screening reveal significant antimicrobial activity, investigating the mechanism of action is the next logical step.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
Rationale: As previously mentioned, LeuRS is a well-established target for antimicrobial benzoxaboroles.[7][8][9] These compounds can form a stable adduct with tRNALeu within the enzyme's editing site, thereby inhibiting protein synthesis.[7][8]
Protocol: In Vitro LeuRS Inhibition Assay
This biochemical assay measures the aminoacylation activity of purified LeuRS.
Materials:
-
Purified recombinant bacterial LeuRS (e.g., from S. aureus or E. coli)
-
L-leucine
-
ATP
-
tRNALeu
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ATP detection kit)
-
Test compound
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, combine the purified LeuRS enzyme, L-leucine, tRNALeu, and the test compound in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the LeuRS activity.
-
Calculate the IC₅₀ value for the inhibition of LeuRS.
Caption: Workflow for LeuRS Inhibition Assay.
Conclusion
This application note provides a structured and comprehensive framework for the initial efficacy evaluation of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. By systematically assessing its physicochemical properties and screening for both antimicrobial and anticancer activities, researchers can efficiently gather the preliminary data necessary to guide further drug development efforts. The inclusion of a mechanistic assay targeting a probable enzyme, LeuRS, offers a pathway to understanding the molecular basis of any observed biological effects. Adherence to these detailed protocols will ensure the generation of reliable and interpretable data, forming a solid foundation for future preclinical studies.
References
-
Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Available from: [Link]
-
Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. Springer. Available from: [Link]
-
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. ACS Publications. Available from: [Link]
-
Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. ACS Publications. Available from: [Link]
-
Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. NIH. Available from: [Link]
-
Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. ACS Publications. Available from: [Link]
-
Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. NIH. Available from: [Link]
-
The Discovery Of Benzoxaboroles As Novel Anticancer Agents And Study Of Target Proteins. Global Thesis. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. Available from: [Link]
-
Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC - PubMed Central. Available from: [Link]
-
Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. PMC - NIH. Available from: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. MDPI. Available from: [Link]
-
Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central. Available from: [Link]
-
Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. PubMed Central. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]
-
Cell Culture Guide - Techniques and Protocols. Assay Genie. Available from: [Link]
-
Characterization of Physicochemical Properties. Pace Analytical. Available from: [Link]
-
Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. Available from: [Link]
-
Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube. Available from: [Link]
-
Toxicity Tests with Mammalian Cell Cultures. Scope. Available from: [Link]
-
Stability and Solubility Studies. Crystal Pharmatech Co., Ltd. Available from: [Link]
-
Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. Available from: [Link]
-
Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available from: [Link]
-
A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. NIH. Available from: [Link]
-
The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. Available from: [Link]
-
Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. PMC. Available from: [Link]
-
Methods to Assay Inhibitors of tRNA Synthetase Activity. ResearchGate. Available from: [Link]
-
Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm (RSC Publishing). Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globethesis.com [globethesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pacelabs.com [pacelabs.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. criver.com [criver.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 18. Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT assay overview | Abcam [abcam.com]
- 24. assaygenie.com [assaygenie.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of a Novel Benzoxaborole
The benzoxaborole scaffold has emerged as a versatile and privileged structure in medicinal chemistry, leading to the development of clinically approved antifungal and anti-inflammatory agents.[1][2] The unique chemical properties of the boron atom within the heterocyclic ring system allow for potent and often novel mechanisms of action, frequently involving the inhibition of key metabolic enzymes.[3][4] 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a novel compound within this class, distinguished by its 3,3-dimethyl substitution, which is anticipated to enhance metabolic stability, and a 6-nitro group that may augment its biological activity.[3]
The primary mechanism of action for many benzoxaboroles involves the formation of a reversible covalent bond between the boron atom and nucleophilic groups within the active site of target enzymes, such as leucyl-tRNA synthetase, effectively halting protein synthesis.[3][5] This targeted action, combined with low general biotoxicity, makes benzoxaboroles attractive candidates for antimicrobial drug development.[1][2] This document provides a comprehensive guide to the preclinical in vivo evaluation of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, focusing on study designs to assess its efficacy, pharmacokinetics, pharmacodynamics, and safety profile as a potential antimicrobial agent. All studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58) to ensure data integrity and reliability for potential regulatory submissions.[6][7]
Part 1: Preclinical In Vivo Development Strategy
The path from a promising compound to a clinical candidate requires a multi-faceted in vivo evaluation. The strategy for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is designed as a tiered approach, starting with efficacy and pharmacokinetic characterization, followed by comprehensive safety and toxicity assessments.
Caption: Overall preclinical in vivo workflow.
Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation
Understanding the relationship between drug exposure (PK) and antimicrobial effect (PD) is fundamental to designing an effective dosing regimen.[8][9] The goal is to identify the PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best correlates with efficacy.[9]
Protocol 2.1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol following intravenous and oral administration.
Causality: This study is foundational. The data generated (e.g., bioavailability, clearance, half-life) are essential for selecting the appropriate dose levels and dosing intervals for subsequent efficacy and toxicology studies.[10] An intravenous arm is included to determine absolute bioavailability.
Methodology:
-
Animal Model: Use healthy male or female CD-1 mice (6-8 weeks old). Group animals (n=3 per time point) for each route of administration.
-
Formulation and Dosing:
-
Intravenous (IV): Formulate the compound in a vehicle suitable for IV injection, such as a solution containing 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol (PEG-400), to a target concentration for a dose of 2-5 mg/kg.[11] Administer via a single bolus injection into the lateral tail vein.
-
Oral (PO): Formulate as a solution or suspension in a vehicle like 2% ethanol with 5% dextrose in water.[12] Administer a dose of 10-20 mg/kg via oral gavage using a 22-gauge, 1.5-inch gavage needle.[13][14] The volume should not exceed 10 mL/kg.[14]
-
-
Sample Collection: Collect blood samples (approx. 50-100 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the compound in mouse plasma.[15][16]
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (typically 3:1 ratio of solvent to plasma), vortexing, and centrifuging to pellet the precipitated proteins.[17]
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, using optimized precursor-to-product ion transitions for the compound and an internal standard.
-
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Relates to concentration-dependent killing and potential acute toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption after oral administration. |
| AUC(0-t) | Area under the plasma concentration-time curve | Represents total drug exposure over time.[9] |
| t1/2 | Elimination half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| CL | Clearance | Rate at which the drug is removed from the body; influences dosing. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation.[4] |
Part 3: In Vivo Efficacy Assessment
Efficacy models are designed to mimic human infections and provide proof-of-concept that the compound can exert its antimicrobial effect in a complex biological system.[8] The neutropenic mouse thigh infection model is a gold standard for evaluating the in vivo potency of new antimicrobials.[18][19]
Caption: Workflow for the neutropenic thigh infection model.
Protocol 3.1: Neutropenic Mouse Thigh Infection Model
Objective: To determine the dose-response relationship of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol against a relevant bacterial pathogen in vivo.
Causality: This model removes the contribution of the host immune system (specifically neutrophils), allowing for a direct assessment of the compound's antibacterial activity.[19] It is highly reproducible and provides quantitative data (bacterial load reduction) that can be directly correlated with drug exposure (from PK studies) to establish a PK/PD relationship.[14][18]
Methodology:
-
Animal Model: Use female ICR or Swiss Webster mice (5-6 weeks old).[18][20]
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg at 4 days before infection and 100 mg/kg at 1 day before infection.[18][20] This depletes neutrophils to <100 cells/mm³.[20]
-
Infection:
-
Culture the selected bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli) to mid-logarithmic phase.
-
Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 10⁷ CFU/mL).
-
Two hours before initiating treatment, inject 0.1 mL of the bacterial suspension into the right thigh muscle of each anesthetized mouse.[18]
-
-
Treatment Groups:
-
Vehicle Control: Receives the formulation vehicle only.
-
Test Compound: Administer 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol at several dose levels (e.g., 5, 10, 25, 50 mg/kg), guided by PK data and in vitro MIC values. Dosing should begin 2 hours post-infection.
-
Positive Control: Administer a clinically relevant antibiotic (e.g., vancomycin for S. aureus) as a comparator.[18]
-
Untreated Control: A group is sacrificed at the time of treatment initiation (T=2h) to determine the starting bacterial load.
-
-
Dosing Regimen: Administer the compound via the intended clinical route (e.g., oral gavage or IP injection) at a specified frequency (e.g., every 6, 8, or 12 hours) based on the compound's half-life determined in the PK study.
-
Endpoint Measurement:
-
At 24 hours after the initiation of treatment (26 hours post-infection), euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile phosphate-buffered saline (PBS).[18]
-
Prepare serial ten-fold dilutions of the homogenate and plate onto appropriate agar plates (e.g., Trypticase Soy Agar).
-
Incubate plates overnight at 37°C and count the number of colonies to determine the CFU per gram of thigh tissue.
-
-
Data Analysis: Calculate the change in bacterial load (log₁₀ CFU/g) over the 24-hour treatment period for each group compared to the untreated control at the start of therapy. Efficacy is typically defined as a ≥2-log₁₀ reduction in CFU.
Table 2: Example Data Presentation for Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (log₁₀ CFU/g) at 24h | Change from T=0 (Δlog₁₀ CFU/g) |
|---|---|---|---|---|
| Untreated (T=0) | - | - | 6.5 ± 0.2 | N/A |
| Vehicle Control | - | q8h | 8.7 ± 0.4 | +2.2 |
| Compound X | 10 | q8h | 6.1 ± 0.5 | -0.4 |
| Compound X | 25 | q8h | 4.3 ± 0.6 | -2.2 |
| Compound X | 50 | q8h | 3.1 ± 0.4 | -3.4 |
| Positive Control | 50 | q8h | 3.5 ± 0.5 | -3.0 |
Data are hypothetical and presented as mean ± standard deviation.
Part 4: Safety and Toxicology Evaluation
Preclinical toxicology studies are mandatory to assess the safety profile of a new drug candidate and to determine a safe starting dose for human clinical trials.[11][13][21] These studies must be conducted under GLP conditions.[22][23]
Protocol 4.1: Acute Toxicity (Dose Range-Finding) Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration.
Causality: This study is a prerequisite for designing longer-term, repeated-dose toxicity studies.[21] It establishes the dose ranges that are likely to produce toxicity, a no-observed-adverse-effect level (NOAEL), and a lethal dose, providing critical safety information with a minimal number of animals.
Methodology:
-
Animal Model: Use one rodent (e.g., Sprague-Dawley rats) and one non-rodent species (e.g., Beagle dogs), as required by regulatory guidelines. Use both males and females.
-
Dosing:
-
Administer the compound via the intended clinical route.
-
Use a dose-escalation design with a small number of animals per group (e.g., 1-2 per sex).
-
Start with a low dose (e.g., 10-20 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 300, 1000 mg/kg) until significant toxicity is observed.
-
-
Observations:
-
Monitor animals intensively for clinical signs of toxicity (e.g., changes in behavior, posture, respiration) for at least 24 hours post-dose and then daily for 14 days.
-
Record body weights and food consumption.
-
-
Endpoint: At day 14, perform a full necropsy, including gross pathological examination of all major organs and tissues. For animals that die prematurely, necropsy should be performed immediately.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or life-threatening toxicity. Identify any organs showing gross pathological changes.
Protocol 4.2: 14-Day Repeated-Dose Toxicology Study
Objective: To evaluate the toxicological profile of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol after daily administration for 14 days and to identify a NOAEL.
Causality: This study provides information on potential target organ toxicity, dose-response relationships for adverse effects, and the potential for cumulative toxicity, which is essential for supporting the safety of initial human clinical trials.[13]
Methodology:
-
Animal Model: Use the same two species as in the acute toxicity study (e.g., rats and dogs).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2 (Low Dose): A dose expected to be a NOAEL.
-
Group 3 (Mid Dose): A dose expected to produce minimal to moderate toxicity.
-
Group 4 (High Dose): A dose expected to produce clear toxicity but not lethality (approaching the MTD).
-
Include a recovery group at the high dose to assess the reversibility of any toxic effects.
-
-
Dosing: Administer the compound daily for 14 consecutive days.
-
In-Life Monitoring: Conduct detailed clinical observations, body weight and food consumption measurements, and ophthalmic examinations.
-
Clinical Pathology: Collect blood and urine samples at termination (and potentially pre-test) for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures:
-
At the end of the 14-day dosing period (or a 14-day recovery period), perform a full necropsy.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination by a board-certified veterinary pathologist.
-
-
Data Analysis: Correlate clinical observations, clinical pathology, and histopathology findings to identify target organs of toxicity and establish the NOAEL.
Protocol 4.3: Core Battery Safety Pharmacology
Objective: To investigate the potential for adverse effects on vital organ systems (central nervous, cardiovascular, and respiratory).
Causality: These studies are required by regulatory agencies (e.g., FDA, EMA) to identify undesirable pharmacodynamic effects that could present a safety risk in humans.
Methodology:
-
Central Nervous System (CNS): Typically performed in rats. Assess effects on behavior, coordination, and motor activity using a functional observational battery (e.g., Irwin test).
-
Cardiovascular System: Typically performed in conscious, telemetered dogs or anesthetized rats.[11] Monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Respiratory System: Typically performed in conscious rats using whole-body plethysmography to measure respiratory rate and tidal volume.
References
-
Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
Nare, B., et al. (2010). Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis. Antimicrobial Agents and Chemotherapy. [Link]
-
Neutropenic Mouse Thigh Model of Infection. Noble Life Sciences. [Link]
-
Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus. (2024). Journal of Antimicrobial Chemotherapy. [Link]
-
Good Laboratory Practices (GLP) in Preclinical Research: Principles, Compliance, and Impact on Drug Safety. ZeClinics. [Link]
-
In vivo toxicology studies. Vivotecnia. [Link]
-
Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). Journal of Antimicrobial Chemotherapy. [Link]
-
MIC Testing in Antibiotic Dosing Regimens. (2024). Microbe Investigations. [Link]
-
Step 2: Preclinical Research. (2018). FDA. [Link]
-
Neutropenic thigh mouse model. GARDP Revive. [Link]
-
DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. (2021). Journal of Medicinal Chemistry. [Link]
-
An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). African Journal of Microbiology Research. [Link]
-
Good Laboratory Practice (GLP) Requirements for Preclinical Animal Studies. (2019). Request PDF. [Link]
-
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016). Journal of Pharmacological and Toxicological Methods. [Link]
-
Synthesis and Innovative Biological Activity of Boron-Containing Compounds. (2022). Inorganics. [Link]
-
Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies. (2024). Molecules. [Link]
-
Synthesis of biologically active boron-containing compounds. (2017). RSC Medicinal Chemistry. [Link]
-
Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles. (2025). Frontiers in Pharmacology. [Link]
-
In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. (2007). Biochemical Pharmacology. [Link]
-
DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. (2021). Journal of Medicinal Chemistry. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals. [Link]
-
Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice. (2011). Lab Animal. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). WSU IACUC. [Link]
-
Quantification of Fargesin in Mouse Plasma Using Liquid Chromatography-High Resolution Mass Spectrometry. (2021). Mass Spectrometry Letters. [Link]
-
Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. (2013). European Review for Medical and Pharmacological Sciences. [Link]
-
Development and validation an LC-MS/MS method to quantify (+)-borneol in rat plasma: Application to a pharmacokinetic study. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). Bioorganic & Medicinal Chemistry. [Link]
-
Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025). Malaria Journal. [Link]
-
Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. (2022). Organic & Biomolecular Chemistry. [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]
-
Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]
-
Guidance for Industry - S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 4. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. Discovery of novel orally bioavailable oxaborole 6-carboxamides that demonstrate cure in a murine model of late-stage central nervous system african trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol for Enhanced Anti-Inflammatory Activity
Abstract
The benzoxaborole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This application note provides a detailed guide for the strategic derivatization of a specific benzoxaborole, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, to enhance its therapeutic potential. We present a comprehensive workflow, beginning with the synthesis of the key synthetic intermediate, 6-amino-3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, followed by robust protocols for its subsequent derivatization into novel amide analogs. The causality behind experimental choices is explained, and the structure-activity relationships (SAR) of the resulting compounds are discussed in the context of their significantly enhanced anti-inflammatory properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile benzoxaborole core for the discovery of novel therapeutics.
Introduction: The Benzoxaborole Scaffold
Benzoxaboroles have emerged as a highly valuable class of boron-containing heterocycles in drug discovery.[1][3] Their unique structural and electronic properties, particularly the presence of a Lewis acidic boron atom in a cyclic boronic ester, enable them to interact with biological targets, often through reversible covalent bonds with nucleophilic residues in enzyme active sites.[3][4] This mechanism of action has led to the development of benzoxaborole-based drugs with antifungal, antibacterial, antiparasitic, and anti-inflammatory activities.[1][3][5]
The starting compound, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, serves as an excellent precursor for developing more complex and potent analogs.[6] The nitro group at the 6-position is a key functional handle that, through chemical modification, allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.[6] This note focuses on the reduction of the nitro group to a primary amine and its subsequent acylation to form a library of amide derivatives with potent anti-inflammatory activity.
Strategic Workflow for Derivatization
The overall strategy involves a two-step process to convert the relatively inert 6-nitro compound into a diverse library of 6-acylamino derivatives. This approach allows for the systematic modification of the substituent at the 6-position to probe its influence on biological activity.
Figure 1: General workflow for the derivatization and evaluation of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
Experimental Protocols
Synthesis of Key Intermediate: 6-amino-3,3-dimethylbenzo[c]oxaborol-1(3H)-ol
The conversion of the 6-nitro group to a 6-amino group is the critical first step. Catalytic hydrogenation is a clean and efficient method for this transformation. The resulting amine is a versatile intermediate for a wide range of coupling reactions.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and high-yielding method for the reduction of aromatic nitro groups. It proceeds under mild conditions, which helps to preserve the sensitive oxaborole ring. Ammonium formate serves as a convenient and effective in situ source of hydrogen.
Protocol 3.1: Catalytic Transfer Hydrogenation
-
Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol (1.0 equiv) in ethanol (EtOH) or methanol (MeOH) (approx. 0.1 M concentration).
-
Catalyst Addition: To this solution, add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Hydrogen Source: Add ammonium formate (HCOONH₄) (3.0-5.0 equiv) portion-wise to the stirred suspension.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (EtOH or MeOH).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be purified by recrystallization or silica gel chromatography to yield the pure 6-amino-3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.
Derivatization via Amide Bond Formation
The 6-amino group of the intermediate is readily derivatized using standard amide coupling techniques. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) is a reliable method that minimizes side reactions and preserves chiral integrity if applicable.[4][6][7][8]
Rationale: The EDC/HOBt coupling system is a widely used and effective method for amide bond formation.[6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is less prone to racemization and reacts efficiently with the amine to form the stable amide bond.[6] A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated and maintain a basic pH.
Protocol 3.2: EDC/HOBt Mediated Amide Coupling
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 6-amino-3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (1.1 equiv).
-
Solvent: Dissolve the mixture in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Reagent Addition: Add EDC hydrochloride (EDC·HCl) (1.2 equiv) portion-wise to the reaction mixture. Following this, add DIPEA (2.5 equiv) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 6-acylamino derivative.[4]
Figure 2: Simplified mechanism of EDC/HOBt-mediated amide bond formation.
Enhanced Biological Activity: A Case Study in Anti-Inflammatory Agents
Structure-activity relationship (SAR) studies have demonstrated that derivatization of the 6-position of the benzoxaborole ring can lead to a significant enhancement of biological activity. A study on 6-(benzoylamino)benzoxaborole analogs revealed potent anti-inflammatory properties through the inhibition of key pro-inflammatory cytokines.[1][9]
Key Findings from SAR Studies:
-
Amide Linkage is Crucial: The conversion of the 6-amino group to an amide was essential for potent activity.
-
Substituents on the Benzoyl Ring: The electronic and steric properties of substituents on the benzoyl ring significantly modulated the inhibitory activity. Electron-withdrawing groups and specific substitution patterns were found to be particularly effective.
Data Presentation:
The derivatization strategy outlined above can yield compounds with substantially improved potency compared to the parent amino compound. For example, specific 6-(benzoylamino)benzoxaborole analogs have shown potent inhibition of cytokines released from lipopolysaccharide (LPS) stimulated peripheral blood mononuclear cells.[1][9]
| Compound | R Group (in 6-NHCOR) | TNF-α IC₅₀ (µM) | IL-1β IC₅₀ (µM) | IL-6 IC₅₀ (µM) |
| Parent Amine | H | > 10 | > 10 | > 10 |
| Derivative 1q | 3,5-dichloro-4-pyridyl | 0.50 | 0.19 | 0.28 |
| Derivative 9e ¹ | 4-(aminomethyl)-2-chlorophenoxy | 0.033 | 0.083 | 0.076 |
¹Note: Derivative 9e is a 6-phenoxy analog, but illustrates the principle of enhanced activity through 6-position modification. Data sourced from Akama et al., 2013 and Freund et al., 2013.[9][10]
As shown in the table, derivatization of the 6-amino group leads to a dramatic increase in potency, with IC₅₀ values shifting from micromolar or inactive ranges to the nanomolar range for cytokine inhibition.[9][10] Compound 1q was identified as a promising lead, demonstrating efficacy in in-vivo models of inflammation and possessing an excellent pharmacokinetic profile.[1]
Alternative Derivatization Strategies: Sulfonamides
Beyond amides, the 6-amino-benzoxaborole intermediate can be converted into other functional groups to further explore the chemical space. Sulfonamides, for instance, are a well-established pharmacophore in drug discovery.[2]
The synthesis of sulfonamides typically involves the reaction of the amine with a sulfonyl chloride in the presence of a base.[2] This provides another avenue for creating a library of derivatives with potentially distinct biological activities.
Protocol 3.3: Sulfonamide Synthesis
-
Reaction Setup: Dissolve 6-amino-3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Base: Add a base such as triethylamine or pyridine (2.0-3.0 equiv).
-
Reagent Addition: Cool the mixture to 0°C and add the desired sulfonyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Workup and Purification: Perform a standard aqueous workup followed by purification via column chromatography to isolate the 6-sulfonamido-benzoxaborole derivative.
Conclusion
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a versatile starting material for the synthesis of novel benzoxaborole derivatives. The two-step sequence involving reduction of the nitro group to a primary amine, followed by functionalization, is a robust and highly adaptable strategy. As demonstrated with the synthesis of 6-acylamino derivatives, this approach can lead to the discovery of compounds with significantly enhanced biological activity, providing promising leads for the development of new anti-inflammatory agents and other therapeutics. The detailed protocols provided herein offer a validated framework for researchers to synthesize and evaluate their own libraries of novel benzoxaborole compounds.
References
-
Akama, T., et al. (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5870-3. [Link]
-
Freund, Y.R., et al. (2013). Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 23(6), 1680-3. [Link]
-
Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]
-
Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(7), 4439-4493. [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (2024). Sulfonamide derivatives: Synthesis and applications. RSC Publishing. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). commonorganicchemistry.com. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Singh, R. P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(33), 151065. [Link]
-
Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Organic Syntheses. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Truong, T. T., et al. (2020). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 18(30), 5779-5784. [Link]
-
European Journal of Medicinal Chemistry. (2019). 3H-benzo[c][9][10]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate. [Link]
Sources
- 1. Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersrj.com [frontiersrj.com]
- 3. impactfactor.org [impactfactor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Use of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol in fragment-based drug discovery
An Application Guide to 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol in Fragment-Based Drug Discovery
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of the fragment 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol in Fragment-Based Drug Discovery (FBDD) campaigns. We will explore the unique chemical attributes of this benzoxaborole scaffold, its application in primary screening and hit validation, and provide robust protocols for its integration into the drug discovery workflow.
Introduction: The Strategic Value of Benzoxaboroles in FBDD
Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening large libraries of complex molecules, FBDD identifies low-molecular-weight compounds (fragments, typically <300 Da) that bind weakly but efficiently to a biological target.[4] These initial hits serve as high-quality starting points for optimization into potent, drug-like candidates.[1][3] This approach offers superior sampling of chemical space and often yields leads with better physicochemical properties.[3][5]
Within this paradigm, the benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry.[6][7][8] Benzoxaboroles are a class of boron-containing heterocycles that possess a unique mechanism of action.[9][10] The key to their utility is the boron atom, which can form a reversible covalent bond with biological nucleophiles, such as the hydroxyl groups of serine residues in an enzyme's active site or the cis-diols of tRNA.[10][11] This interaction often mimics the transition state of enzymatic reactions, leading to potent and specific inhibition. With generally low toxicity and favorable drug-like properties, benzoxaboroles are attractive candidates for therapeutic development against a wide range of diseases, including fungal, bacterial, and inflammatory conditions.[6][9][12]
Profile of a Key Fragment: 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a well-characterized fragment that combines the reactive potential of the benzoxaborole core with features that enhance its utility in an FBDD context.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3,3-dimethyl-6-nitrobenzo[c][13][14]oxaborol-1(3H)-ol | [13] |
| CAS Number | 1266084-47-2 | [14] |
| Molecular Formula | C₉H₁₀BNO₄ | [13] |
| Molecular Weight | 207.00 g/mol | [14] |
Structural Rationale for FBDD
The design of this fragment is intrinsically suited for drug discovery applications:
-
Benzoxaborole Core : This is the primary pharmacophore, containing the electrophilic boron atom ready to engage with nucleophilic residues in a target's binding site.[13] The boron atom enables unique interactions that can lead to potent enzyme inhibition.[13]
-
3,3-dimethyl Groups : These gem-dimethyl groups provide steric stability to the oxaborole ring, which can improve metabolic stability and reduce ring strain compared to unsubstituted analogs.[13]
-
6-Nitro Group : This electron-withdrawing group enhances the electrophilicity of the boron atom, potentially modulating its reactivity and binding affinity.[13] Crucially, the nitro group serves as a versatile synthetic handle. It can be readily reduced to an amine, providing a vector for "fragment growing" or "linking" during the hit-to-lead optimization phase.[13]
FBDD Workflow Integrating Benzoxaborole Fragments
The successful application of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol requires a systematic FBDD workflow. A multi-pronged approach using orthogonal biophysical techniques is essential for identifying true hits and eliminating false positives.[4][15]
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Application Protocols
The following protocols are designed for screening a fragment library containing 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol against a purified protein target.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening of fragments due to its ability to detect weak binding events in real-time.[16][17]
Objective: To identify fragments that bind to an immobilized protein target.
Methodology:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5). The choice depends on the protein's properties.
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein to the desired density (typically aiming for a level that will yield a theoretical Rmax of ~50-100 RU for a small fragment) via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The causality here is that a lower pH protonates fewer carboxyl groups on the chip but protonates protein amines, facilitating the reaction.
-
Deactivate any remaining active esters on the surface with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.[17]
-
-
Fragment Library Preparation:
-
Prepare a stock solution of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol and other library fragments in 100% DMSO (e.g., at 50 mM).
-
For screening, dilute the fragments into the running buffer (e.g., HBS-EP+) to a final concentration (e.g., 200 µM) with a matched low percentage of DMSO (e.g., ≤1%). Matching DMSO concentration between running buffer and samples is critical to minimize false positives.[17]
-
-
Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject each fragment solution over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.
-
A solvent correction step is recommended to create a calibration curve for different DMSO concentrations, further reducing artifacts.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams (target flow cell minus reference flow cell).
-
A binding "hit" is identified by a significant increase in Response Units (RU) during the association phase compared to the baseline.
-
For validated hits, perform kinetic titrations by injecting a range of concentrations to determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (K₋).[18]
-
Protocol 2: Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating hits from a primary screen.[19] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[16][20]
Objective: To confirm the binding of initial hits and rule out false positives from the primary screen.
Caption: Workflow for STD-NMR based fragment screening.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).
-
Add the fragment hit (e.g., 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol) to the protein solution at a concentration significantly higher than the protein (e.g., 1 mM). This molar excess ensures that even for weak binders, a detectable population of the fragment is bound at any given time.
-
Prepare a control sample of the fragment alone in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[16]
-
Acquire a standard 1D ¹H reference spectrum.
-
Acquire the STD NMR spectrum. This involves two experiments:
-
On-resonance: Selectively saturate a region of the spectrum where only protein protons resonate (e.g., -1 ppm).
-
Off-resonance: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
In the resulting difference spectrum, only protons of a fragment that was in close proximity to the saturated protein (i.e., a binder) will show signals.[21]
-
The absence of signals indicates a non-binder, and thus a false positive from the primary screen.
-
Protocol 3: Structural Characterization by X-ray Crystallography
The ultimate validation of a fragment hit is the determination of its three-dimensional binding mode, which is most commonly achieved through X-ray crystallography.[15][22] This structural information is paramount for the subsequent hit-to-lead optimization phase.[4]
Objective: To determine the precise binding orientation of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol within the target's binding site.
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for the target protein using commercially available or in-house screens to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer existing protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a period ranging from minutes to hours. This is often the quickest method.
-
Co-crystallization: If soaking disrupts the crystal lattice, set up new crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source for high resolution.
-
Process the diffraction data and solve the structure using molecular replacement with a known structure of the protein (apo form).
-
Carefully analyze the resulting electron density map to unambiguously identify the bound fragment. The boron atom of the benzoxaborole may form a covalent bond with a nucleophilic residue, which would be visible as continuous electron density between the fragment and the protein side chain.
-
Refine the structure to obtain a high-resolution model of the protein-fragment complex.
-
Hit-to-Lead Optimization Strategies
Once 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is confirmed as a validated hit with a known binding mode, medicinal chemistry efforts can begin. The goal is to increase potency and selectivity while maintaining drug-like properties.
Caption: Hit-to-lead optimization strategies for a validated fragment hit.
The 6-nitro group is a key enabler for these strategies. Its reduction to a 6-amino group provides a nucleophile that can be used in a variety of coupling reactions (e.g., amide bond formation, reductive amination) to "grow" the fragment into unoccupied pockets of the binding site, thereby forming new, favorable interactions and increasing affinity.
References
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. [Link]
-
Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria - PubMed. [Link]
-
Structures of benzoxaborole compounds 11–31. (A) X-ray cocrystal... - ResearchGate. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PubMed. [Link]
-
Fragment Screening | Drug Discovery. [Link]
-
NMR quality control of fragment libraries for screening - PMC - PubMed Central. [Link]
-
Catalytic and Biological Applications of Benzoxaborolones - DSpace@MIT. [Link]
-
Practical aspects of NMR-based fragment screening - PubMed. [Link]
-
The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed. [Link]
-
Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. [Link]
-
Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. [Link]
-
Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems - PMC. [Link]
-
Fragment-based screening by protein-detected NMR spectroscopy - PMC - NIH. [Link]
-
Fragment screening by surface plasmon resonance. - SciSpace. [Link]
-
Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC - PubMed Central. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. [Link]
-
Using Fragment-Based Approaches to Discover New Antibiotics - PubMed. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. [Link]
-
Fragment-based drug discovery using rational design - PubMed. [Link]
-
The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchGate. [Link]
-
The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]
-
Surface plasmon resonance1. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview - ResearchGate. [Link]
-
Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents - PMC. [Link]
-
Case Study: The Importance of Binding Kinetics in Drug Discovery - Nicoya Lifesciences. [Link]
-
Fragment Based Drug Discovery. [Link]
-
Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed. [Link]
-
The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate. [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Fragment-Based Approaches to Discover New Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 14. This compound | 1266084-47-2 [chemicalbook.com]
- 15. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. scispace.com [scispace.com]
- 18. nicoyalife.com [nicoyalife.com]
- 19. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Welcome to the technical support guide for the synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this important benzoxaborole scaffold. Benzoxaboroles are a privileged class of compounds in medicinal chemistry, known for their unique biological activities, including antifungal and anti-inflammatory properties.[1][2][3] The title compound, featuring a gem-dimethyl group for steric stability and a nitro group for electronic modulation and further functionalization, presents specific synthetic challenges that require careful control of reaction conditions.[4]
This guide provides in-depth, experience-driven answers to common problems encountered during the synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Overall Synthetic Strategy
The synthesis is typically approached in a two-stage sequence. The first stage involves the construction of the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol core from a suitable precursor. The second stage is the regioselective electrophilic nitration of this core to install the nitro group at the C-6 position.
Sources
- 1. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
Technical Support Center: Optimizing the Nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol
Welcome to the technical support center for the nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your desired nitrated product by understanding the critical parameters of this reaction.
Troubleshooting Guide: Enhancing Your Reaction's Success
This section addresses common issues encountered during the nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, offering explanations and actionable solutions.
Q1: Why is my yield of the desired 6-nitro-3,3-dimethylbenzo[c]oxaborol-1(3H)-ol consistently low?
Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions. A systematic approach to troubleshooting is crucial.[1]
Potential Causes and Solutions:
-
Inadequate Nitrating Agent Activity: The formation of the nitronium ion (NO₂⁺) is essential for this electrophilic aromatic substitution.[2] If using a standard nitric acid/sulfuric acid mixture, ensure the acids are concentrated and fresh. Water content can significantly reduce the concentration of the active electrophile.[2]
-
Actionable Advice: Use freshly opened, high-purity concentrated nitric acid and sulfuric acid. Consider using fuming nitric acid, which has been reported to give good yields for this specific transformation.[3]
-
-
Suboptimal Temperature Control: Temperature is a critical parameter in nitration reactions.[4] For the nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, a temperature of -40°C has been shown to provide a high yield (82.4%) of the 6-nitro derivative.[3]
-
Actionable Advice: Maintain a constant, low temperature throughout the addition of the substrate to the nitrating mixture. Use a suitable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely. Gradual warming can lead to over-reaction and byproduct formation.
-
-
Competing Side Reactions: Two primary side reactions can significantly lower the yield of the desired product: di-nitration and ipso-nitration.
-
Di-nitration: The initial nitro group is deactivating, but the benzoxaborole ring system is still susceptible to further nitration under harsh conditions.[5]
-
Ipso-nitration: This is a reaction where the boronic acid functional group is replaced by a nitro group.[6][7] This is a known side reaction for arylboronic acids.[6][7]
-
Actionable Advice: To minimize both side reactions, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. Slow, dropwise addition of the substrate to the nitrating mixture can also help to control the reaction.
-
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This can occur under acidic conditions, leading to the formation of the non-boron containing starting material.[8]
-
Actionable Advice: While the low temperatures used for nitration should minimize this, if you suspect protodeboronation is an issue, consider alternative, less acidic nitrating conditions.
-
Below is a troubleshooting workflow to diagnose and address low yields:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
Stability issues of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol in aqueous solutions
A Guide to Understanding and Managing Aqueous Stability for Researchers
Welcome to the technical support guide for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. As Senior Application Scientists, we understand that compound stability is paramount for generating reproducible and reliable experimental data. This document is designed to provide you with in-depth insights and practical troubleshooting strategies to address the stability challenges of this specific benzoxaborole derivative in aqueous environments.
Core Concepts: The Chemistry of Benzoxaborole Stability
Unlike many acyclic boronic acids which can be prone to degradation, the benzoxaborole scaffold is known for being unusually robust and generally resistant to hydrolytic deboronation.[1] This enhanced stability arises from the thermodynamically favorable five-membered heterocyclic ring containing a covalent boron-oxygen bond.[2]
However, "robust" does not mean inert. In aqueous solutions, benzoxaboroles exist in a dynamic equilibrium between their cyclic, closed form (the oxaborole) and an open-chain form (a boronic acid).[1][3] For the benzoxaborole class, this equilibrium strongly favors the stable, closed-ring structure.[1][3] Nevertheless, understanding the factors that can influence this equilibrium and promote other degradation pathways is critical for experimental success. The primary factors affecting the stability of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol in aqueous solutions are pH, temperature, light, and the presence of oxidizing agents.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions we receive regarding the handling of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
Q1: What is the fundamental stability of this compound in aqueous solution? A: The compound is generally stable due to its benzoxaborole structure. It primarily exists in a stable cyclic form, though it undergoes rapid, reversible hydrolytic ring-opening to a lesser extent under physiological conditions.[1][3] Issues typically arise when solutions are stored improperly or exposed to stressful environmental conditions.
Q2: What are the primary drivers of degradation I should be aware of? A: The main factors that can compromise the integrity of your aqueous solution are:
-
pH Extremes: Both highly acidic and highly basic conditions can accelerate hydrolysis and other degradation reactions.
-
Elevated Temperatures: Heat can provide the energy needed to overcome activation barriers for degradation pathways.[4]
-
Light Exposure (Photodegradation): Like many aromatic nitro compounds, this molecule may be susceptible to degradation upon exposure to UV or even high-intensity visible light.[5]
-
Oxidizing Agents: The boronic acid functional group is susceptible to oxidative deboronation, which cleaves the C-B bond.[6]
Q3: What are the visual signs of degradation? A: The first indicators of a problem are often visual. Look for:
-
Color Change: A shift in the solution's color, often to a deeper yellow or orange, can indicate the formation of chromophoric degradation products.
-
Precipitation: The appearance of solid material in a solution that was previously clear suggests either the formation of an insoluble degradation product or a change in solubility due to factors like a pH shift.
-
Cloudiness/Haze: This can be a precursor to precipitation and indicates reduced solubility or the formation of colloidal aggregates.
Q4: How should I prepare and store my aqueous stock solutions? A: Proper preparation and storage are the most effective preventative measures. We have compiled a set of best practices in the table below.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving common stability-related issues encountered during experiments.
Issue 1: Solution Has Become Cloudy or Formed a Precipitate
Your once-clear solution of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol now appears hazy or contains solid particles.
-
Possible Cause 1: pH Shift. The solubility of the compound or its potential degradation products can be highly pH-dependent. An unbuffered aqueous solution can have its pH altered by absorbed atmospheric CO₂ or by interaction with vessel surfaces.
-
Corrective Action: Measure the pH of your solution. If it has drifted, adjust it back to the desired range. For future experiments, prepare your solutions using a suitable biological buffer (e.g., PBS, HEPES) to maintain a stable pH.
-
-
Possible Cause 2: Exceeded Solubility Limit. You may have prepared a solution at a concentration that is supersaturated at the storage temperature (e.g., prepared at room temperature, then stored at 4°C).
-
Corrective Action: Gently warm the solution to room temperature and use sonication to attempt redissolution. If it does not redissolve, it must be filtered before use to remove particulate matter. For future preparations, confirm the compound's solubility at your intended storage temperature.
-
-
Possible Cause 3: Formation of an Insoluble Degradant. The precipitate could be a product of chemical degradation.
-
Corrective Action: This indicates a significant stability issue. The solution should be discarded. Prepare a fresh solution, strictly adhering to the recommended protocols for pH control, and protection from heat and light. Consider analyzing the precipitate by techniques like LC-MS to identify the degradant, which can provide clues to the degradation pathway.
-
Issue 2: Inconsistent Assay Results or Apparent Loss of Potency
You observe diminishing biological activity from your compound over time, or results vary significantly between freshly prepared and stored solutions.
-
Possible Cause 1: Hydrolytic Degradation. While the benzoxaborole ring is robust, prolonged exposure to non-optimal pH conditions in an aqueous environment can lead to an increased population of the open-ring boronic acid form or other hydrolytic products, which may have different activity profiles.
-
Corrective Action: Always prepare solutions fresh for critical experiments. If storage is necessary, use a validated buffer system and store aliquots at -20°C or -80°C to minimize hydrolytic activity.
-
-
Possible Cause 2: Photodegradation. The combination of a nitro-aromatic system and a reactive boronic acid moiety presents a risk for degradation upon exposure to light.
-
Corrective Action: Implement strict light-protection protocols. Store solutions in amber glass vials or wrap containers in aluminum foil. Minimize the exposure of your solutions to ambient lab lighting during experimental setup. This is a critical step often overlooked.
-
-
Possible Cause 3: Oxidative Degradation. Trace amounts of peroxides in solvents (like THF or ether, if used in processing) or exposure to air can lead to oxidation of the boronic acid group.
-
Corrective Action: Use high-purity, peroxide-free water or buffers for solution preparation. If possible, de-gas your solvent by bubbling with an inert gas like nitrogen or argon before adding the compound, especially for long-term storage.
-
Key Experimental Protocols & Workflows
To ensure the highest level of data integrity, we have outlined essential protocols for handling and analyzing 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
Protocol 1: Recommended Preparation and Storage of Aqueous Solutions
-
Solvent Selection: Use sterile, high-purity (e.g., 18 MΩ·cm) water or a pre-filtered biological buffer appropriate for your downstream application.
-
Weighing: Weigh the compound using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Add the solvent to the solid compound. Use a vortex mixer or sonicator to ensure complete dissolution. Gentle warming (not to exceed 37°C) may be used, but must be followed by cooling to room temperature before final volume adjustment.
-
pH Adjustment & Buffering: For unbuffered solutions, measure the pH and adjust if necessary. For maximum stability, the use of a buffer system (e.g., phosphate or borate buffers) is strongly recommended.[7]
-
Sterilization: If required for cell-based assays, sterile-filter the final solution through a 0.22 µm filter compatible with your solvent (e.g., PVDF or PES).
-
Aliquoting & Storage: Dispense the solution into single-use aliquots in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity H₂O or appropriate buffer (pH 6.0-7.5) | Minimizes contaminants and maintains stable pH. |
| Short-Term Storage | 2-8°C, protected from light | Slows degradation kinetics for daily use. |
| Long-Term Storage | ≤ -20°C, protected from light | Minimizes all forms of degradation for archival purposes. |
| Container | Amber glass vials or foil-wrapped polypropylene tubes | Prevents photodegradation. |
Table 1: Recommended Storage Conditions for Aqueous Solutions.
Protocol 2: Forced Degradation (Stress Testing) Workflow
A forced degradation study is essential for identifying potential degradation products and understanding the compound's liabilities. This is a standard practice under ICH guidelines.[8]
-
Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a neutral aqueous buffer.
-
Apply Stress Conditions: Expose each solution to one of the following stress conditions. Include a control sample stored under ideal conditions (e.g., 4°C, protected from light).
-
Neutralize & Dilute: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analyze: Analyze all samples (including the control) by a stability-indicating method, such as RP-HPLC with UV or MS detection.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours. |
| Oxidation | Add 3% H₂O₂. Incubate at room temperature for 24 hours. |
| Thermal Degradation | Incubate solution at 80°C for 48 hours, protected from light.[9] |
| Photodegradation | Expose solution to light providing ≥1.2 million lux hours and ≥200 W·h/m² of near UV energy.[5] |
Table 2: Example Conditions for a Forced Degradation Study.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the core chemical equilibrium and a standard workflow for assessing stability.
Caption: The reversible equilibrium of the benzoxaborole ring in water.
Caption: Workflow for a comprehensive forced degradation study.
References
- Vertex AI Search. (2025). New validated analytical methods for the determination of Tavaborole (An anti-fungal agent).
-
Vertex AI Search. (2024). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. [Link]
-
Taylor & Francis Online. (n.d.). AQbD integrated high-performance thin layer chromatographic method for quantitative estimation of Tavaborole in the presence of its degradants and the matrix of nanostructured lipid carriers. [Link]
-
Research Journal of Pharmacy and Technology. (2020). New validated analytical methods for the determination of Tavaborole (An anti-fungal agent). [Link]
-
National Institutes of Health. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC. [Link]
-
ResearchGate. (2025). (PDF) Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. [Link]
-
ACS Publications. (n.d.). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews. [Link]
-
U.S. Food and Drug Administration. (2014). 204427Orig1s000. [Link]
-
National Institutes of Health. (2025). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC. [Link]
-
ResearchGate. (2025). (PDF) Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. [Link]
-
ResearchGate. (2025). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF. [Link]
-
ACS Publications. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore | ACS Medicinal Chemistry Letters. [Link]
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ResearchGate. (n.d.). thermal degradation study of some local anesthetic drugs. [Link]
-
MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. [Link]
Sources
- 1. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview | MDPI [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. One moment, please... [jddtonline.info]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol in Biological Media
Welcome to the technical support center for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their experimental workflows. As a potent molecule with significant therapeutic potential, ensuring its proper dissolution in biological media is paramount for obtaining accurate and reproducible results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these solubility hurdles.
Understanding the Challenge: The Physicochemical Properties of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound with promising applications in medicinal chemistry.[1] Its structure, featuring a nitro group and dimethyl substitution, contributes to its therapeutic potential but also presents challenges in terms of solubility in aqueous environments.[1] While highly soluble in organic solvents like dimethyl sulfoxide (DMSO) (>50 mg/mL), its utility in biological assays is often hampered by precipitation upon dilution into aqueous media.[1]
| Property | Value/Description | Source |
| Molecular Formula | C₉H₁₀BNO₄ | [2][3] |
| Molecular Weight | ~206.99 g/mol | [3] |
| Melting Point | 159–162°C (decomposes) | [1] |
| Solubility in DMSO | >50 mg/mL | [1] |
| Appearance | White to off-white or yellow solid | [2][4] |
The poor aqueous solubility is a critical factor to address, as undissolved compound can lead to inaccurate quantification of biological activity and misleading structure-activity relationships. This guide will walk you through a systematic approach to identifying the source of solubility issues and implementing effective solutions.
Troubleshooting Guide: From Observation to Solution
Experiencing unexpected results or observing precipitation in your assays? This troubleshooting guide will help you diagnose and resolve common solubility-related problems.
Initial Diagnosis: Is Solubility the Culprit?
-
Visual Inspection: Carefully observe your prepared solutions. Do you see any cloudiness, particulates, or precipitate after diluting your DMSO stock into your aqueous biological medium?
-
Inconsistent Results: Are you observing high variability between replicate wells or experiments? This can be a sign of inconsistent amounts of dissolved compound.
-
"Bell-Shaped" Dose-Response Curves: At higher concentrations, does the biological effect plateau or even decrease? This may indicate that the compound is precipitating out of solution at these concentrations, leading to a lower effective concentration than intended.
Problem-Solving Workflow
Sources
Technical Support Center: Purification of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Welcome to the technical support guide for the purification of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important benzoxaborole intermediate. As a key building block in the synthesis of novel therapeutics, such as the antibacterial compound AN3365, achieving high purity is critical for downstream applications and reliable biological data.[1][2]
The unique structure of this molecule, featuring a polar, electron-withdrawing nitro group and the versatile oxaborole ring, presents specific challenges and opportunities in purification.[3][4] This guide provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and methodologies, to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a practical question-and-answer format. The solutions provided explain the underlying chemical principles to empower you to make informed decisions in your own experiments.
Q1: My product is a persistent yellow or orange oil after the initial workup and solvent removal. How can I get it to solidify?
This is a very common issue. The oily consistency is typically due to the presence of residual solvents or synthetic impurities that depress the freezing point of the final product. The crude product from the nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is often described as an "orange viscous oil".[5][6]
Potential Cause & Recommended Solution
-
Cause 1: Residual Solvents: Solvents used during the reaction (e.g., carbon tetrachloride) or extraction (e.g., ethyl acetate) can be difficult to remove completely on a rotary evaporator.
-
Solution: Place the crude oil under a high vacuum for several hours. This is often sufficient to remove trace solvents and may induce crystallization.
-
-
Cause 2: Process-Related Impurities: Unreacted starting material, di-nitrated species, or other byproducts can act as contaminants.
-
Solution: Trituration. This is a simple and highly effective technique for inducing crystallization and removing soluble impurities.[5] By washing the crude oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (like hexane), you can often obtain the product as a solid.[5][6]
-
Step-by-Step Protocol: Purification by Trituration
-
Place the crude orange oil in a flask.
-
Add a small volume of cold hexane.
-
Using a spatula or glass rod, vigorously scratch the inside of the flask below the level of the solvent. The mechanical energy and introduction of nucleation sites can initiate crystallization.
-
Continue to stir or swirl the mixture. The oil should gradually transform into a suspension of fine solid particles, often yellow in color.[5]
-
Isolate the solid by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the resulting solid under vacuum.
Q2: I'm experiencing low yield or significant streaking on the TLC plate during silica gel chromatography. What's going wrong?
Benzoxaboroles and other boronic acid derivatives can exhibit problematic behavior on standard silica gel due to the Lewis acidic nature of the boron atom and the presence of acidic silanol (Si-OH) groups on the silica surface.[3] This can lead to strong, sometimes irreversible, binding to the stationary phase, resulting in poor recovery and tailing of spots on TLC.
Potential Cause & Recommended Solution
-
Cause 1: Strong Interaction with Acidic Silica Gel. The oxaborole moiety can coordinate with the silanol groups, causing the compound to "stick" to the column.
-
Solution: Deactivate the silica gel. This can be done by preparing the column slurry in the eluent and adding 0.5-1% triethylamine (Et₃N) or another volatile base. The base neutralizes the most acidic sites on the silica, allowing for smoother elution and improved yield. Always perform a test run on TLC first by spotting your sample on a plate and eluting it with the base-modified solvent system to ensure the desired separation is maintained.
-
-
Cause 2: Incorrect Eluent Polarity. The presence of the nitro group makes the compound quite polar.[3] An eluent that is not polar enough will result in the compound remaining at the baseline, while an overly polar eluent will cause it to elute with the solvent front, leading to no separation.
-
Solution: Systematically optimize your solvent system. A standard starting point for this compound is a mixture of ethyl acetate and hexanes.[5] A reported successful ratio is Ethyl Acetate:Hexanes (1:3) .[5] Use TLC to find a system that gives your product an Rf value of approximately 0.3-0.4 , which is ideal for column separation.
-
Q3: My final product is a solid, but it's still distinctly yellow. How can I decolorize it to get a white or off-white solid?
While some sources describe the purified solid as yellow, others report a white solid, suggesting that the yellow color is likely due to trace, highly-colored impurities.[5] These can persist even after chromatography.
Potential Cause & Recommended Solution
-
Cause 1: Trace Aromatic Impurities or Degradation Products. Minor byproducts from the nitration reaction can be intensely colored.
-
Solution 1: Activated Carbon Treatment. For related benzoxaboroles like Crisaborole, purification protocols sometimes include a treatment with activated carbon to remove color.[7] Dissolve the yellow solid in a suitable solvent (e.g., acetone, isopropanol), add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite® to remove the carbon. The product can then be recovered by removing the solvent or by precipitation.
-
Solution 2: Recrystallization or Precipitation. This is a powerful technique for rejecting impurities and can result in a significant improvement in both purity and color.[] A process for purifying the related compound Crisaborole involves dissolving the material in an acetone/water mixture and adding this solution dropwise to water, causing the pure product to precipitate.[9][10]
-
Step-by-Step Protocol: Purification by Precipitation
-
Dissolve the yellow solid in a minimal amount of a good solvent (e.g., acetone).
-
In a separate, larger flask, place a volume of a poor solvent or "anti-solvent" (e.g., water).
-
While vigorously stirring the anti-solvent, add the solution of your compound dropwise.
-
A precipitate should form immediately. Continue stirring at room temperature for 1-2 hours to ensure complete precipitation.[9][10]
-
Collect the solid by vacuum filtration, wash with the anti-solvent (water), and dry thoroughly under vacuum.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall purification strategy for this compound?
A multi-step strategy is generally the most robust. A typical and effective workflow is:
-
Aqueous Workup: Perform a liquid-liquid extraction (e.g., with ethyl acetate) and wash the organic layer, including a wash with 1M NaOH to neutralize any remaining strong acid from the nitration step.[5][6]
-
Initial Purification: Use trituration with hexane to convert the crude oil into a solid and remove non-polar impurities.[5]
-
Primary Purification: If high purity is required, perform silica gel column chromatography using an optimized eluent like ethyl acetate/hexanes.[5]
-
Final Polishing: If the product remains colored or if maximum purity is essential, perform a final recrystallization or precipitation from a solvent/anti-solvent system.
Caption: General purification workflow for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
Q2: How does the nitro group specifically impact the purification strategy?
The nitro group has two major effects:
-
Polarity: It significantly increases the polarity of the molecule compared to its parent benzoxaborole. This means you will need more polar solvent systems for chromatography than you would for the non-nitrated analogue.
-
Electronic Properties: As a strong electron-withdrawing group, the nitro substituent can engage in unique electronic interactions, such as charge-transfer or π-π stacking.[3][11] While this is not always a factor on standard silica, it can be exploited on specialized chromatography stationary phases for difficult separations.
Q3: Can I use reverse-phase chromatography for this compound?
Yes. Reverse-phase chromatography (e.g., using a C18 stationary phase with solvents like acetonitrile/water or methanol/water) is a very powerful alternative. For some polar benzoxaborolones that are particularly difficult to purify on normal-phase silica due to strong interactions, reverse-phase HPLC can provide superior separation and recovery.[3] It is also the standard method for analyzing the purity of the final product.
Q4: What are the primary impurities I should expect?
The main impurities will stem from the synthesis, which is typically the direct nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol using fuming nitric acid.[5][6] Therefore, you should be looking for:
-
Unreacted Starting Material: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. This will be less polar than your product.
-
Positional Isomers: While the 6-nitro isomer is the major product, small amounts of other isomers may form.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro species, which will be significantly more polar than your desired product.
Part 3: Key Purification Parameters
The table below summarizes the recommended starting conditions for the primary purification techniques discussed. Optimization will be necessary based on your specific crude material and purity requirements.
| Technique | Parameter | Recommended Starting Condition | Purpose & Rationale |
| Trituration | Solvent | Hexane | Product is insoluble; non-polar impurities are washed away.[5] |
| Silica Gel Chromatography | Stationary Phase | Silica Gel (200-300 mesh) | Standard, cost-effective separation medium for moderately polar compounds.[12] |
| Eluent System | Ethyl Acetate / Hexanes (1:3 v/v) | Provides good initial separation; adjust ratio to achieve Rf ≈ 0.3-0.4.[5] | |
| Additive (Optional) | 0.5% Triethylamine in Eluent | Neutralizes acidic silica sites to prevent streaking and improve recovery. | |
| Precipitation | Solvent / Anti-Solvent | Acetone / Water | Product is soluble in acetone but precipitates upon addition to water.[9][10] |
| Isopropanol / Water | An alternative system that can be effective for final purification.[7] |
digraph "Troubleshooting_Chromatography" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"];start [label="Chromatography Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_yield [label="Low Yield or\nRecovery?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_purity [label="Poor Separation or\nCo-elution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_streaking [label="Check TLC for Streaking", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a_polarity [label="Eluent Polarity is Incorrect", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_base [label="Solution:\nAdd 0.5% Et3N to Eluent\nto Deactivate Silica", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Solution:\nSystematically Vary\nSolvent Ratio (e.g., more/less EtOAc)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_new_system [label="Solution:\nTry a Different Solvent System\n(e.g., CH2Cl2/MeOH)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> q_yield; start -> q_purity; q_yield -> a_streaking; a_streaking -> sol_base [label="Streaking\nObserved"]; a_streaking -> a_polarity [label="No Streaking"]; q_purity -> a_polarity; a_polarity -> sol_solvent; sol_solvent -> sol_new_system [label="If Optimization Fails"];
}
Sources
- 1. Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 6. This compound | 1266084-47-2 [chemicalbook.com]
- 7. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 9. US20210070781A1 - A process for the preparation of crisaborole - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. sciencepub.net [sciencepub.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in biological assays with 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Technical Support Center: 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
A Guide to Consistent and Reliable Results in Biological Assays
Welcome to the technical support guide for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results encountered during biological assays. As a unique boron-containing heterocycle, this compound possesses distinct chemical properties that, while powerful, require specific handling and experimental considerations to ensure data integrity and reproducibility.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Compound Integrity and Preparation
The root of many inconsistencies begins before the compound ever reaches the assay plate. Proper handling, storage, and solubilization are critical first steps for reproducible results.
Q1: How should I store 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol powder and its stock solutions?
A:
-
Powder: The solid form of the compound should be stored at 2-8°C under an inert gas atmosphere. Benzoxaboroles are generally stable, but this precaution minimizes potential degradation from atmospheric moisture and oxygen over long-term storage.
-
Stock Solutions: Prepare stock solutions in anhydrous, high-purity dimethyl sulfoxide (DMSO). Once in solution, store stocks in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Frequent temperature changes can lead to compound degradation or precipitation from DMSO, which is hygroscopic.[2]
Q2: My compound is difficult to dissolve. What is the recommended procedure for preparing a stock solution?
A: Solubility issues are a common source of error, leading to inaccurate concentrations.
-
Solvent Choice: Anhydrous DMSO is the recommended solvent for initial stock preparation.
-
Procedure: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture. Add the required volume of DMSO. To facilitate dissolution, gently vortex the vial and then sonicate in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Aqueous Buffers: Benzoxaboroles have limited solubility in aqueous solutions.[3] When diluting the DMSO stock into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid precipitation and vehicle-induced artifacts. Perform serial dilutions in the final assay buffer immediately before use.
Q3: I noticed precipitation in my assay plate after adding the compound. Why is this happening and how can I fix it?
A: This is a classic sign of the compound crashing out of the solution. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous assay buffer.
-
Causality: The shift from a high-concentration DMSO stock to a primarily aqueous environment dramatically lowers the compound's solubility. This can lead to the formation of aggregates or precipitates, which are a major source of assay artifacts.[4]
-
Troubleshooting Steps:
-
Lower Final Concentration: The most straightforward solution is to reduce the highest concentration of the compound in your assay.
-
Check Buffer Components: High salt concentrations or certain proteins in your buffer can sometimes reduce compound solubility.
-
Add a Surfactant: In biochemical assays, adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 can help maintain compound solubility and disrupt the formation of aggregates.[5] Note that detergents may interfere with some cellular assays.
-
Pre-Dilution Strategy: Instead of a single large dilution, perform an intermediate dilution of your DMSO stock in the assay buffer before the final dilution into the plate.
-
Section 2: Understanding and Troubleshooting Assay Variability
The unique chemistry of the benzoxaborole scaffold is key to its biological activity but also presents potential pitfalls in assays.[6] Understanding this chemistry is the first step to troubleshooting.
The Benzoxaborole Core: A Double-Edged Sword
The key to a benzoxaborole's function is the boron atom, which acts as a Lewis acid.[3] This allows it to form a reversible covalent bond with nucleophiles, particularly cis-diols found in sugars, ribose (in RNA), and certain amino acid side chains.[1][7][8] This interaction is fundamental to the mechanism of action for many benzoxaborole drugs, such as Tavaborole, which targets the ribose of tRNA.[7] However, this reactivity can also lead to non-specific interactions and assay interference.
In aqueous solutions, the benzoxaborole ring exists in a dynamic equilibrium between its closed, cyclic form and an open, boronic acid form.[9] The closed form is strongly preferred, contributing to the scaffold's stability.[9]
Caption: Dynamic equilibrium of the benzoxaborole ring in water.
Frequently Asked Questions & Troubleshooting
Q4: My IC50/EC50 values are inconsistent between experiments or differ from published data. What are the likely causes?
A: This is a multifaceted problem. The flowchart below provides a systematic approach to diagnosis.
Caption: Systematic workflow for troubleshooting inconsistent IC50/EC50 values.
-
Causality & Explanation:
-
Compound Integrity (Step 1): As detailed in Section 1, errors in concentration due to poor solubility or degradation are the most common culprits.
-
Assay Parameters (Step 2): Biological systems are dynamic.
-
Cell Health: In cell-based assays, cell confluence, passage number, and overall health dramatically impact response.[10] Ensure cells are seeded evenly and are in a healthy, logarithmic growth phase.
-
Enzyme Activity: For biochemical assays, ensure the enzyme is used within its linear range and that control activity is stable across experiments.
-
pH Sensitivity: The Lewis acidity of benzoxaboroles and the protonation state of their targets can be pH-dependent, potentially altering binding affinity.[3][11] Maintain a consistent, buffered pH.
-
-
Assay Interference (Step 3): This compound class can generate false positives through mechanisms unrelated to specific target inhibition.[4][12] This is often referred to as Pan-Assay Interference Compounds (PAINS).[2]
-
Q5: I'm seeing high variability between replicate wells. What should I check first?
A: High variability often points to technical execution or solubility issues.
-
Pipetting Technique: Ensure you are not disturbing the cell monolayer in cell-based assays.[10] For all assays, change pipette tips for each concentration and mix wells thoroughly but gently after compound addition.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, altering concentrations. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.[10]
-
Compound Precipitation: Inconsistent precipitation across replicate wells is a major source of variability. Visually inspect the plate under a microscope for precipitates. Re-evaluate your dilution scheme or add a surfactant if appropriate (see Q3).
Q6: How do I know if my compound is causing assay interference (acting as a PAIN)?
A: You must perform specific counter-screens to rule out common interference mechanisms. True inhibitors should be active in orthogonal assays and show no signs of non-specific activity.[4]
-
Mechanism 1: Spectroscopic Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, creating a false signal.[4] This is common with nitro-aromatic compounds.
-
Test: Run the assay in the absence of the enzyme or cells. Add all detection reagents and measure the signal in the presence of your compound across its concentration range. A dose-dependent change in signal indicates direct interference. (See Appendix B for a detailed protocol).
-
-
Mechanism 2: Aggregation: At critical concentrations, compounds can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[4][12]
-
Test: Re-run the inhibition assay in the presence of 0.01-0.1% w/v non-ionic detergent (e.g., Triton X-100). If the compound is an aggregator, the detergent will disrupt the colloids, leading to a significant rightward shift (increase) in the measured IC50.
-
-
Mechanism 3: Chemical Reactivity: The compound may be reacting with assay components, such as the protein target (non-specifically) or detection reagents (e.g., luciferase, redox sensors).[2]
-
Test: Perform a pre-incubation experiment. Incubate the enzyme with a high concentration of the compound for 30-60 minutes, then dilute the mixture significantly to a concentration where the compound is no longer active. If the enzyme's activity does not recover, this suggests irreversible, possibly covalent, inhibition.
-
Caption: Differentiating true biological activity from common assay artifacts.
Section 3: Appendices
Appendix A: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3,3-dimethyl-6-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol | [1] |
| CAS Number | 1266084-47-2 | [1][13][14][15] |
| Molecular Formula | C₉H₁₀BNO₄ | [1] |
| Molecular Weight | 207.00 g/mol | Calculated |
| Appearance | Solid or liquid (viscous oil) | [13][14] |
| Storage | 2-8°C, under inert gas |
Appendix B: Experimental Protocol - Spectroscopic Interference Counter-Screen
This protocol determines if 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol directly interferes with the optical properties of your assay readout.
-
Plate Setup: Use the same plate type (e.g., 96-well black, clear bottom) as your main assay.
-
Reagent Preparation: Prepare a "background" assay buffer that contains everything except the biological target (e.g., no enzyme or no cells).
-
Compound Addition: Prepare a serial dilution of your compound in the background buffer at the exact same final concentrations used in your main experiment. Include a "vehicle only" (e.g., DMSO) control.
-
Detection Reagent: Add the final detection reagent (e.g., fluorescent substrate, luciferase reagent) to all wells.
-
Incubation: Incubate the plate for the same duration and under the same conditions (temperature, light) as your main assay.
-
Read Plate: Use the same plate reader and settings (wavelengths, gain) to measure the signal.
-
Analysis: Plot the signal against the compound concentration. If you observe a dose-dependent increase or decrease in the signal in the absence of a biological target, your compound is interfering with the assay detection method. This must be corrected for or the assay must be redesigned.
References
-
3,3-dimethyl-6-nitrobenzo[c][1][3]oxaborol-1(3H)-ol - Benchchem. (n.d.). Retrieved January 21, 2026, from
-
Dembitsky, V. M., & Al-Quntar, A. A. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(1), 15-43. [Link]
-
Sanders, J. M. (2018). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]
-
Adamczyk-Woźniak, A., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. The Journal of Organic Chemistry, 81(17), 7483-7490. [Link]
-
Ehlert, N., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. RSC Medicinal Chemistry, 13(8), 986-995. [Link]
-
3H-benzo[c][1][3]oxaborol-1-ol and its important derivatives with antimicrobial activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
6-Nitrobenzo[c][1][3]oxaborol-1(3H)-ol. (n.d.). BoroChem. Retrieved January 21, 2026, from [Link]
-
Edmondson, D. E., & Binda, C. (2007). Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. Journal of Neural Transmission, 114(6), 707-712. [Link]
-
3,3-diMethyl-6-nitrobenzo[c][1][3]oxaborol-1(3H)-ol. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved January 21, 2026, from [Link]
-
3,3-Dimethylbenzo[c][1][3]oxaborol-1(3H)-ol. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]
-
Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(14), 3891-3899. [Link]
-
Cain, E. J., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Nature Communications, 12(1), 4241. [Link]
-
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(3), 569-571. [Link]
-
Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1459. [Link]
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Wyllie, S., et al. (2021). Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series. Microorganisms, 9(10), 2021. [Link]
-
Akullian, L. C., et al. (2013). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. Journal of Physical Organic Chemistry, 26(2), 162-168. [Link]
-
Le, N. D., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen, 7(1), 81-84. [Link]
-
How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. [Link]
-
Imramovský, A., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1][3]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. Molecules, 28(3), 1435. [Link]
Sources
- 1. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 1266084-47-2 [chemicalbook.com]
- 14. This compound CAS No.1266084-47-2, CasNo.1266084-47-2 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]
- 15. 1266084-47-2|this compound|BLD Pharm [bldpharm.com]
Preventing the degradation of the oxaborole ring during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for oxaborole chemistry. As a Senior Application Scientist, I've compiled this guide to address the most common challenges researchers face regarding the stability of the oxaborole ring during synthetic organic chemistry. This resource is designed to provide both quick answers and in-depth troubleshooting strategies to ensure the integrity of your molecules throughout your research and development workflow.
Part 1: Frequently Asked Questions (FAQs)
Here are concise answers to the most common questions regarding oxaborole stability.
Q1: How stable is the benzoxaborole ring to typical laboratory conditions?
The benzoxaborole ring is generally considered a robust boronic acid derivative, demonstrating greater resistance to hydrolytic deboronation under both acidic and basic conditions compared to many acyclic boronic acids.[1][2] Its stability is attributed to the five-membered heterocyclic ring, which relieves ring strain when the boron atom adopts a tetrahedral geometry upon binding with nucleophiles or under physiological conditions.[2][3] However, it is not indestructible and is susceptible to degradation under specific conditions.
Q2: What are the primary causes of oxaborole ring degradation?
The main degradation pathways for the oxaborole ring are:
-
Oxidative Deboronation: Strong oxidizing agents can cleave the C-B bond, leading to the loss of the boronic acid functionality.[4][5] This is a significant concern in medicinal chemistry, as biological systems are redox-active environments.[4]
-
Hydrolysis (Ring-Opening): While generally stable, the oxaborole ring exists in a dynamic equilibrium with its open-chain boronic acid form in aqueous solutions.[1][6][7] This equilibrium can be influenced by pH, temperature, and solvent. Extreme pH conditions can promote this ring-opening.
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It can be a significant side reaction in reactions that use strong bases, particularly in cross-coupling reactions.[8]
Q3: Is the oxaborole ring sensitive to acidic or basic conditions?
While more resistant than many standard boronic acids, its stability is pH-dependent.
-
Acidic Conditions: Strong, anhydrous acids may be tolerated, but aqueous acidic conditions can facilitate hydrolysis and ring-opening.[9][10]
-
Basic Conditions: The ring is highly stable under many basic conditions, which is advantageous for reactions like solid-phase peptide synthesis.[10][11] However, strong bases in combination with protic solvents can lead to protodeboronation.[8]
Q4: Can I use oxidizing or reducing agents in the presence of an oxaborole?
-
Oxidizing Agents: Caution is highly advised. The oxaborole moiety is susceptible to oxidative conditions, which can lead to complex mixtures and decomposition.[10] The use of protecting groups is often necessary for oxidative reactions.[9]
-
Reducing Agents: The oxaborole ring is generally stable to strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]
Q5: How can I monitor the integrity of the oxaborole ring during my experiment?
Several analytical techniques are effective:
-
¹¹B NMR Spectroscopy: This is the most direct method. The chemical shift of the boron atom provides clear information about its coordination state. Trigonal (intact ring) and tetrahedral (complexed or degraded) species have distinct chemical shifts.[12][13][14][15] A typical chemical shift for a trigonal benzoxaborole is around 28-32 ppm, while tetrahedral species appear further upfield (5-15 ppm).
-
LC-MS: Liquid chromatography-mass spectrometry can be used to monitor the appearance of degradation products, such as the ring-opened boronic acid or the product of deboronation.[16][17]
-
¹H NMR Spectroscopy: While less direct than ¹¹B NMR, changes in the chemical shifts of protons adjacent to the oxaborole ring can indicate ring opening or other structural changes.
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter during your experiments.
Issue 1: Suspected Degradation During Palladium Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are a cornerstone of modern synthesis, but the conditions can be harsh on sensitive functional groups like oxaboroles.
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of protodeboronated starting material (the oxaborole is replaced by a hydrogen).
-
Complex mixture of byproducts observed by TLC, LC-MS, or NMR.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Protodeboronation | The combination of a strong base (e.g., K₂CO₃, Cs₂CO₃) and a protic solvent (e.g., water, alcohols) can lead to the cleavage of the C-B bond.[8] | 1. Use a Weaker Base: Switch to a milder base like K₃PO₄ or an organic base like triethylamine (TEA). 2. Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote degradation. Try minimizing the water content or using anhydrous solvents. 3. Use a Protecting Group: For particularly challenging substrates, protecting the oxaborole is the most robust solution (see Issue 3). |
| Catalyst/Ligand Incompatibility | Certain phosphine ligands or palladium sources might interact unfavorably with the Lewis acidic boron center, leading to decomposition. | 1. Ligand Screening: Experiment with different phosphine ligands (e.g., SPhos, XPhos, RuPhos) or consider N-heterocyclic carbene (NHC) ligands, which can be effective. 2. Use a Pre-formed Catalyst: Employ a well-defined palladium pre-catalyst to ensure a clean and rapid catalytic cycle. |
| Thermal Instability | Prolonged heating, especially at high temperatures, can lead to thermal decomposition of the oxaborole ring. | 1. Lower Reaction Temperature: Screen lower temperatures (e.g., 60-80 °C) to find a balance between reaction rate and stability. 2. Microwave Irradiation: Microwave-assisted synthesis can often drive reactions to completion in much shorter times, minimizing thermal degradation.[18] |
Experimental Protocol: General Protocol for a Suzuki Coupling with an Oxaborole-Containing Substrate
-
To a reaction vessel, add the oxaborole-containing aryl halide (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture, such as 1,4-dioxane with a minimal amount of water (e.g., 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Issue 2: Degradation Observed During Aqueous Workup or Purification
Symptoms:
-
Streaking on silica gel TLC plates.
-
Difficulty in obtaining a pure compound after chromatography.
-
Changes in the ¹H or ¹¹B NMR spectra of the isolated product compared to the crude reaction mixture.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Hydrolysis on Silica Gel | The acidic nature of standard silica gel can promote the hydrolysis of the oxaborole ring, leading to strong interactions with the stationary phase and poor separation.[4] | 1. Use Deactivated Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine. This will neutralize the acidic sites. 2. Switch to Reverse-Phase Chromatography: For polar oxaborole derivatives, reverse-phase (C18) chromatography is often a better choice as it avoids the acidic stationary phase.[4] |
| pH-Mediated Degradation | Using strongly acidic or basic aqueous solutions during the workup can cause ring-opening or other degradation. | 1. Use Buffered Solutions: Instead of strong acids or bases, use buffered aqueous solutions (e.g., phosphate buffer at pH 7) for extractions. 2. Minimize Contact Time: Perform aqueous extractions quickly and avoid letting the compound sit in aqueous layers for extended periods. |
Issue 3: Instability to Specific Reagents (Oxidizing Agents, Strong Acids)
Symptoms:
-
Complete consumption of starting material with no desired product formed.
-
Formation of a complex mixture of unidentifiable products.
Root Cause & Solution:
The vacant p-orbital on the boron atom is essential for its desired biological activity but also makes it susceptible to attack.[10] The most effective strategy in these cases is to temporarily mask this reactivity using a protecting group.
Protecting Group Strategy: 1,8-Diaminonaphthalene Derivatives
A highly effective strategy involves the use of diaminonaphthalene derivatives to form a stable, charge-neutral complex with the oxaborole.[9][10] This complex shields the vacant p-orbital on the boron, rendering it stable to a wider range of reaction conditions.
-
Protection: The complex is readily formed by mixing the benzoxaborole with the protecting group, often with gentle heating.
-
Stability: The protected complex is stable to basic conditions, strong reducing agents, and some mild oxidative and acidic conditions.[10][11][19]
-
Deprotection: The protecting group is easily removed under aqueous acidic conditions to regenerate the free benzoxaborole.[9]
Experimental Protocol: Protection and Deprotection of a Benzoxaborole
Protection:
-
Dissolve the benzoxaborole (1.0 equiv) and 1-dimethylamino-8-methylaminonaphthalene (1.1 equiv) in a suitable solvent like toluene or CH₂Cl₂.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 1-2 hours.
-
Monitor the formation of the fluorescent complex by TLC.
-
Remove the solvent under reduced pressure. The resulting complex can often be used in the next step without further purification.
Deprotection:
-
Dissolve the protected benzoxaborole complex in a solvent such as THF or methanol.
-
Add an aqueous acid (e.g., 1 M HCl) and stir at room temperature.
-
Monitor the cleavage of the complex by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture and extract the free benzoxaborole with an organic solvent.
Part 3: Visualization and Data
Diagrams of Degradation and Protection
To better visualize the concepts discussed, the following diagrams illustrate the key pathways and strategies.
Caption: Major degradation pathways of the oxaborole ring.
Caption: Troubleshooting workflow for oxaborole degradation.
Summary of Reagent Compatibility
This table provides a quick reference for the compatibility of the unprotected oxaborole ring with common reagents.
| Reagent Class | Compatibility | Notes |
| Bases | ||
| Carbonates (K₂CO₃, Cs₂CO₃) | Moderate | Risk of protodeboronation, especially with heat and protic solvents. |
| Phosphates (K₃PO₄) | Good | Generally a safer choice for cross-coupling reactions. |
| Organic Amines (TEA, DIPEA) | Excellent | Highly compatible; often used in peptide coupling.[9] |
| Hydroxides (NaOH, KOH) | Moderate | Can promote hydrolysis/ring-opening in aqueous solutions. |
| Acids | ||
| Anhydrous Acids (TFA, HCl in dioxane) | Moderate | Tolerated for short periods; prolonged exposure can cause degradation.[10] |
| Aqueous Acids (aq. HCl) | Poor-Moderate | Promotes hydrolysis and is used for deprotection of certain protecting groups.[9] |
| Reductants | ||
| Hydrides (LiAlH₄, NaBH₄) | Excellent | The oxaborole ring is generally stable to strong reducing agents.[10][20] |
| Catalytic Hydrogenation | Good | Generally compatible, depending on the catalyst and substrate. |
| Oxidants | ||
| Peroxides (H₂O₂, m-CPBA) | Poor | High risk of oxidative deboronation.[4][21] |
| Other Oxidants (e.g., KMnO₄, CrO₃) | Poor | Not recommended without a suitable protecting group.[9][10] |
References
-
Adamczyk-Woźniak, A., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(11), 1032-1037. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
VanVeller, B., et al. (2013). A Divalent Protecting Group for Benzoxaboroles. Organic Letters, 15(20), 5278-5281. [Link]
-
Tomsho, J. W. (n.d.). Benzoxaborole Protecting Groups. Saint Joseph's University. Retrieved from [Link]
- Lloyd-Jones, G. C. (2004). The Suzuki-Miyaura coupling: an operational mechanistic understanding.
- Piotrowska, H., & Klajn, R. (2020). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments.
- U.S. Patent No. US20200407375A1. (2020). Protective groups and methods for protecting benzoxaboroles or oxaboroles.
-
Windsor, I. W., et al. (2021). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry, 86(24), 17973-17980. [Link]
-
Windsor, I. W., et al. (2021). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PubMed. [Link]
- Hall, D. G. (Ed.). (2011).
- Netz, N., & Opatz, T. (2015). Boron in Medicinal Chemistry: The Road to Tavaborole and Crisaborole.
-
San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Structure of a Frustrated Benzoxaborole and its Applications in the Complexation of Amines, Amino Acids, and Protein Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). A Divalent Protecting Group for Benzoxaboroles. Retrieved from [Link]
-
Dowlut, M., & Hall, D. G. (2006). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry, 71(13), 4873-4879. [Link]
-
Dowlut, M., & Hall, D. G. (2006). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry, 71(13), 4873-4879. [Link]
- Adamczyk-Woźniak, A., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(11), 1032-1037.
- Stanetty, C., et al. (2021). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters, 12(4), 603-609.
-
Baker, S. J., et al. (2009). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. Journal of Medicinal Chemistry, 52(23), 7629-7638. [Link]
- International Journal of Trend in Scientific Research and Development. (2023).
-
IMSERC. (n.d.). NMR Periodic Table: Boron NMR. Retrieved from [Link]
-
Cacho, R. A., et al. (2019). ¹¹B and ¹H-¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 82(12), 3415-3419. [Link]
- Sadowska, K., et al. (2021). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. Dalton Transactions, 50(44), 16187-16200.
-
ResearchGate. (n.d.). Oxidative Degradation of Tavaborole: Determination by Derivative UV Spectrophotometry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. [Link]
-
ResearchGate. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Retrieved from [Link]
- Davis, M. C., et al. (2007). Three-Coordinated Boron-11 Chemical Shifts in Borates.
-
University of Ottawa. (n.d.). Boron NMR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity.
- Journal of Chromatography A. (2019).
- Beilstein Journal of Organic Chemistry. (2014).
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 1445-1450.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Prajapati, S. K., et al. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. RSC Advances, 14(33), 23788-23797.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- MDPI. (2018).
Sources
- 1. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Divalent Protecting Group for Benzoxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 13. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smrl.stanford.edu [smrl.stanford.edu]
- 15. Boron NMR [chem.ch.huji.ac.il]
- 16. ijmr.net.in [ijmr.net.in]
- 17. kmonceau.fr [kmonceau.fr]
- 18. mdpi.com [mdpi.com]
- 19. Benzoxaborole Protecting Groups | Saint Joseph's University [sju.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Long-term storage and handling of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Technical Support Center: 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Welcome to the technical support guide for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol. This document provides in-depth guidance on the long-term storage, handling, and troubleshooting for this compound to ensure its integrity and performance in your research.
Compound Overview & Key Characteristics
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] Its unique structure, featuring a nitro group for enhanced electrophilicity and dimethyl groups for steric stability, makes it a valuable scaffold for targeting enzymes like leucyl-tRNA synthetase.[1] Understanding its chemical nature is paramount for its effective use.
The core of its reactivity lies in the Lewis acidic boron atom within the oxaborole ring, which can form reversible covalent bonds with biological nucleophiles.[2] However, this reactivity also makes the compound susceptible to degradation if not handled and stored correctly.
| Property | Value |
| CAS Number | 1266084-47-2[1][3] |
| Molecular Formula | C₉H₁₀BNO₄ |
| Molecular Weight | 206.99 g/mol [1] |
| Appearance | Typically a yellow solid[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for the solid compound?
Answer: To ensure maximum stability, the solid (lyophilized) compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Some suppliers may recommend or use cold-chain transportation for this reason.[4]
Scientific Rationale:
-
Temperature (2-8°C): Reduced temperature slows down potential degradation pathways. While some boronic acids require -20°C storage, many benzoxaboroles are more stable.[5] Storing at 2-8°C provides a balance of stability and convenience.
-
Inert Atmosphere: The boron-carbon bond in boronic acid derivatives can be susceptible to oxidation.[5][6] Storing under an inert gas displaces oxygen and moisture, minimizing oxidative degradation and hydrolysis of the oxaborole ring.
-
Light Protection: The nitroaromatic system can be sensitive to light, which could catalyze degradation. Storing in an amber vial or in the dark is a critical best practice.
Q2: How should I handle the compound upon receipt and during weighing?
Answer: Handle the compound in a well-ventilated area or a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid generating dust.
Scientific Rationale: While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, related complex organic molecules can cause skin, eye, and respiratory irritation. The primary risks are inhalation of fine powder and direct contact with skin or eyes. Following standard chemical safety protocols is mandatory.
Q3: What solvents are recommended for preparing stock solutions?
Answer: For biological assays, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent. Other polar aprotic solvents like Dimethylformamide (DMF) may also be suitable.
Scientific Rationale: The compound's structure suggests good solubility in polar aprotic solvents. Synthesis procedures show it is soluble in ethyl acetate.[3] It is critical to use anhydrous grade solvents to prevent hydrolysis of the oxaborole ring. Benzoxaboroles are generally stable in solution but can exist in a dynamic equilibrium between their closed (cyclic) and open (boronic acid) forms, a process influenced by water.[7] Using a dry solvent minimizes this and preserves the primary, active structure.
Q4: How stable is the compound in solution, and how should I store stock solutions?
Answer: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.
Scientific Rationale:
-
Aliquoting: Repeatedly warming a stock solution to room temperature for use can introduce atmospheric moisture, leading to hydrolysis. It also increases the risk of degradation with each temperature cycle.[8][9] Preparing small-volume aliquots ensures that each vial is thawed only once.
-
Low Temperature: Freezing the solution significantly reduces the rate of any potential degradation, including hydrolysis from trace amounts of water or reaction with the solvent itself.
Q5: Are there any known chemical incompatibilities to be aware of?
Answer: Yes. Avoid strong bases, strong oxidizing agents, and protic solvents (especially aqueous buffers for long-term storage).
Scientific Rationale:
-
Strong Bases: Benzoxaboroles are Lewis acids.[2] Strong bases can react with the boron center, potentially leading to decomposition or the formation of inactive complexes.
-
Oxidizing Agents: Reactive oxygen species can cause oxidative deboronation (cleavage of the boron-carbon bond).[5][6] This is a known degradation pathway for boronic acids. The nitro-substituent on this compound may offer some protection against oxidation compared to electron-donating groups, but the risk remains.[5]
-
Aqueous Buffers: While benzoxaboroles are generally more resistant to hydrolysis than their acyclic boronic acid counterparts, prolonged exposure to aqueous media can promote ring-opening.[7][10] It is best practice to prepare fresh dilutions in your aqueous assay buffer from the DMSO stock immediately before the experiment.
Troubleshooting Guide
This section addresses common issues encountered during experimentation.
Problem: Inconsistent or lower-than-expected biological activity.
Problem: The solid compound appears discolored, clumpy, or oily.
-
Potential Cause: This indicates probable degradation, likely due to exposure to moisture and/or oxygen. The initial product is a yellow solid, and a change to a darker or oily appearance suggests chemical changes.[3]
-
Recommended Action: It is strongly advised not to use the compound. Discard it according to your institution's safety protocols and obtain a fresh vial. The integrity of your results depends on the quality of your starting material.
Problem: The compound will not fully dissolve in DMSO.
-
Potential Cause 1: Solvent Quality. The DMSO may have absorbed atmospheric water.
-
Recommended Action 1: Use a new, sealed bottle of anhydrous-grade DMSO.
-
Potential Cause 2: Concentration Limit. You may be attempting to create a stock solution above the compound's solubility limit.
-
Recommended Action 2: Try preparing a more dilute stock solution (e.g., 10 mM instead of 50 mM). Gentle warming (to 37°C) and vortexing can aid dissolution, but do not overheat.
Detailed Protocols & Workflows
Protocol 4.1: Handling and Preparation Workflow
This workflow outlines the critical steps from receiving the compound to having a ready-to-use experimental solution.
Protocol 4.2: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol (MW: 206.99 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh out 2.07 mg of the solid compound into a sterile microcentrifuge tube or appropriate vial.
-
Dissolution: Add 1.0 mL of anhydrous-grade DMSO to the vial containing the compound.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C in a water bath can be used if dissolution is slow.
-
Aliquoting: Dispense the 10 mM stock solution into smaller volume, single-use aliquots (e.g., 20 µL) in low-retention tubes.
-
Storage: Immediately store the aliquots at -20°C or, for longer-term stability, at -80°C. Record the date and concentration clearly.
References
-
Catalytic and Biological Applications of Benzoxaborolones - DSpace@MIT. (n.d.). Retrieved January 21, 2026, from [Link]
-
Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Retrieved January 21, 2026, from [Link]
-
3,3-diMethyl-6-nitrobenzo[c][5][11]oxaborol-1(3H)-ol - XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Retrieved January 21, 2026, from [Link]
-
3,3-dimethyl-6-nitrobenzo[c][5][11]oxaborol-1(3H). (n.d.). Retrieved January 21, 2026, from [Link]
-
Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H) - UCA. (n.d.). Retrieved January 21, 2026, from [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 1266084-47-2 [chemicalbook.com]
- 4. 1266084-47-2|this compound|BLD Pharm [bldpharm.com]
- 5. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectrum of Benzoxaboroles: A Focus on 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
In the ever-evolving landscape of antimicrobial research, the benzoxaborole scaffold has emerged as a promising class of compounds with a wide range of therapeutic applications, including antibacterial and antifungal agents.[1][2][3] Their unique mechanism of action, primarily targeting leucyl-tRNA synthetase (LeuRS), offers a potential avenue to combat the growing threat of antimicrobial resistance. This guide provides a detailed comparison of the antibacterial spectrum of several key benzoxaboroles, with a particular focus on the structural and potential activity profile of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
While extensive research has been conducted on clinically evaluated benzoxaboroles, direct experimental data on the antibacterial spectrum of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is not extensively available in the public domain. This compound is noted as a key precursor in the synthesis of more complex boron-containing molecules.[4] This guide, therefore, will compare the known antibacterial activities of prominent benzoxaboroles—tavaborole, crisaborole, and GSK2251052 (formerly AN3365)—and extrapolate the potential antibacterial profile of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol based on established structure-activity relationships.
The Benzoxaborole Scaffold: A Novel Mechanism of Action
Benzoxaboroles exert their antimicrobial effects primarily by inhibiting LeuRS, an essential enzyme in bacterial protein synthesis. The boron atom within the oxaborole ring plays a crucial role in this inhibition by forming a stable adduct with the terminal adenosine of tRNALeu in the editing site of the LeuRS enzyme. This trapping of the tRNA molecule effectively halts protein synthesis, leading to bacterial growth inhibition.
Caption: Mechanism of action of benzoxaboroles.
Comparative Antibacterial Spectra of Key Benzoxaboroles
To provide a framework for understanding the potential activity of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, we will first examine the documented antibacterial spectra of three well-characterized benzoxaboroles.
GSK2251052 (AN3365): A Broad-Spectrum Investigational Agent
GSK2251052, a novel boron-containing LeuRS inhibitor, has demonstrated a broad spectrum of activity, particularly against Gram-negative bacteria. Its development was targeted for treating complicated urinary tract and intra-abdominal infections.
Table 1: In Vitro Activity of GSK2251052 (AN3365) Against Various Bacterial Isolates
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae (Overall) | 0.5 | 1 |
| Escherichia coli | 0.5 | 1 |
| Klebsiella pneumoniae | 0.5 | 1 |
| Enterobacter cloacae | 0.5 | 1 |
| Pseudomonas aeruginosa (wild-type) | 2 | 8 |
| Acinetobacter baumannii (wild-type) | 2 | 8 |
| Stenotrophomonas maltophilia | 2 | 4 |
| Anaerobes (Overall) | 2 | 4 |
| Bacteroides fragilis group | 4 | 8 |
Data compiled from multiple sources.
The data clearly indicates that GSK2251052 is potent against a wide array of clinically relevant Gram-negative pathogens, including multidrug-resistant strains.
Tavaborole (AN2690): Primarily an Antifungal with some Antibacterial Activity
Tavaborole is an FDA-approved topical treatment for onychomycosis, a fungal infection of the nails. While its primary application is antifungal, it has shown some in vitro activity against certain bacteria, notably Staphylococcus aureus.
Table 2: Reported Antibacterial Activity of Tavaborole
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA & MRSA) | 1.56 - 12.5 |
Data is limited and primarily focused on fungal pathogens.
Crisaborole (AN2728): A Topical Anti-inflammatory with Secondary Antibacterial Effects
Crisaborole is a topical treatment for atopic dermatitis. Its primary mechanism is the inhibition of phosphodiesterase 4 (PDE4), leading to anti-inflammatory effects. However, studies have shown that it can also reduce the colonization of Staphylococcus aureus on the skin, a common complication of atopic dermatitis. Recent research has also demonstrated a synergistic bactericidal effect when combined with antibiotics like erythromycin against MRSA.[5]
The Profile of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol: A Structure-Activity Perspective
The development of this nitro derivative was part of efforts to enhance antibacterial activity, particularly against Gram-negative pathogens.[4] The key structural modifications compared to the basic benzoxaborole scaffold are the 6-nitro group and the 3,3-dimethyl substitution .
-
The 6-Nitro Group: The presence of a nitro group, a strong electron-withdrawing group, at the 6-position of the benzoxaborole ring is expected to significantly influence the compound's electronic properties. This enhanced electrophilicity of the aromatic ring could potentially modulate the interaction with the target enzyme, LeuRS.[4] In other classes of antimicrobial compounds, nitro groups are often associated with enhanced activity.
-
The 3,3-Dimethyl Substitution: The dimethyl groups at the 3-position provide steric bulk around the oxaborole ring. This substitution is known to reduce ring strain and improve the metabolic stability of the compound compared to unsubstituted analogs.[4] This increased stability is a desirable property in drug design, potentially leading to improved pharmacokinetic profiles.
Based on these structural features, it is plausible that 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol was synthesized with the expectation of improved antibacterial potency and stability. However, without experimental validation, its precise spectrum of activity remains speculative.
Experimental Methodology for Determining Antibacterial Spectrum
The determination of the antibacterial spectrum of a compound is a critical step in its development. The following is a detailed, step-by-step protocol for a standard broth microdilution assay, a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay Protocol
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacterial strains from a reputable source (e.g., ATCC).
-
Growth Medium: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
3. Serial Dilution of the Test Compound:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations.
-
Include a positive control well (bacterial inoculum in CAMHB without the compound) and a negative control well (CAMHB only).
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Caption: Experimental workflow for MIC determination.
Conclusion
While 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol serves as an important synthetic intermediate, its own antibacterial spectrum has not been extensively documented in publicly available literature.[4] A comparative analysis of related, clinically relevant benzoxaboroles reveals a diverse range of activities. GSK2251052 exhibits a potent, broad-spectrum activity against Gram-negative bacteria, highlighting the potential of the benzoxaborole scaffold for systemic antibacterial applications. Tavaborole and crisaborole, while primarily developed for other indications, demonstrate activity against specific pathogens like Staphylococcus aureus.
The structural features of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, particularly the electron-withdrawing nitro group and the stabilizing dimethyl substituents, suggest a design aimed at enhancing antibacterial potency and metabolic stability.[4] However, without empirical data from standardized susceptibility testing, its comparative antibacterial spectrum remains a subject for future investigation. Further research, employing rigorous methodologies such as the broth microdilution assay, is necessary to fully elucidate the antibacterial potential of this and other novel benzoxaborole derivatives.
References
-
Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Crisaborole and atopic dermatitis skin biomarkers: An intrapatient randomized trial - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Crisaborole and atopic dermatitis skin biomarkers: An intrapatient randomized trial. (n.d.). Retrieved January 21, 2026, from [Link]
-
In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - Frontiers. (n.d.). Retrieved January 21, 2026, from [Link]
-
In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
In vitro antibacterial activity represented as minimum inhibitory... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][4][6]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
3H-benzo[c][4][6]oxaborol-1-ol and its important derivatives with antimicrobial activity. (n.d.). Retrieved January 21, 2026, from [Link]
-
Molecular mechanism of crisaborole combined with erythromycin against methicillin-resistant Staphylococcus aureus in vivo and in vitro - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Molecular mechanism of crisaborole combined with erythromycin against methicillin-resistant Staphylococcus aureus in vivo and in - Frontiers. (n.d.). Retrieved January 21, 2026, from [Link]
-
Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
6-Nitrobenzo[c][4][6]oxaborol-1(3H)-ol. (n.d.). Retrieved January 21, 2026, from [Link]
-
Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
In Vitro Characterization of Antioxidant, Antibacterial and Antimutagenic Activities of the Green Microalga Ettlia pseudoalveolaris - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Crisaborole and atopic dermatitis skin biomarkers: An intrapatient randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol versus other leucyl-tRNA synthetase inhibitors
This guide provides a detailed comparison of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol and other prominent leucyl-tRNA synthetase (LeuRS) inhibitors from the benzoxaborole class. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, mechanisms of action, and performance of this important class of antimicrobial agents.
Introduction: Leucyl-tRNA Synthetase as a Prime Antimicrobial Target
Leucyl-tRNA synthetase (LeuRS) is a vital enzyme in the protein synthesis machinery of all living organisms.[1] It is responsible for the precise attachment of the amino acid leucine to its cognate transfer RNA (tRNA), a critical step in the translation of the genetic code.[1] The essential nature of LeuRS, coupled with structural differences between microbial and human enzymes, makes it an attractive target for the development of novel antimicrobial drugs.[1] Inhibition of LeuRS leads to a cessation of protein synthesis, ultimately resulting in microbial cell death.
The benzoxaboroles are a class of boron-containing heterocyclic compounds that have emerged as potent inhibitors of LeuRS.[2] Their unique mechanism of action and broad-spectrum activity have led to the development of several successful drug candidates.[2] This guide will delve into the specifics of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol as a representative of a structurally distinct subclass and compare it with clinically and experimentally significant benzoxaborole LeuRS inhibitors.
The Oxaborole tRNA Trapping (OBORT) Mechanism
A key to the antimicrobial activity of benzoxaboroles is their unique mechanism of action, known as the Oxaborole tRNA Trapping (OBORT) mechanism.[3] The boron atom within the benzoxaborole scaffold acts as a Lewis acid, enabling it to form a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[3] This trapping of the tRNA in a non-productive state effectively inhibits the enzyme and halts protein synthesis.[3]
Figure 1. The Oxaborole tRNA Trapping (OBORT) mechanism of LeuRS inhibition.
Profile: 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the benzoxaborole ring system and potentially enhance its interaction with the target enzyme.[5][6] The gem-dimethyl group at the 3-position may impact the compound's metabolic stability and pharmacokinetic profile.[4]
Chemical Structure:
Figure 4. Chemical structure of GSK2251052.
AN6426
AN6426 is a 3-aminomethyl benzoxaborole that has shown potent activity against apicomplexan parasites like Plasmodium falciparum (the causative agent of malaria) and Cryptosporidium.
Figure 5. Chemical structure of AN6426.
Performance Comparison: Experimental Data
The following tables summarize the available quantitative data for the selected LeuRS inhibitors. It is important to note that direct comparative data for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is not publicly available.
Table 1: In Vitro Inhibitory Activity against Leucyl-tRNA Synthetase (LeuRS)
| Compound | Target Organism | IC50 (µM) | Reference |
| GSK656 (related to GSK2251052) | Mycobacterium tuberculosis | 0.20 | |
| AN6426 | Plasmodium falciparum | 0.310 |
Table 2: In Vitro Antimicrobial/Antiparasitic Activity (MIC/IC50)
| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) | Reference |
| Tavaborole | Trichophyton rubrum | 0.25 - 2 | ||
| Trichophyton mentagrophytes | 1 | |||
| GSK2251052 | Escherichia coli (ATCC 25922) | 0.5 - 2 | ||
| Pseudomonas aeruginosa (ATCC 27853) | 2 - 8 | |||
| Bacteroides fragilis (ATCC 25285) | 1 - 4 | |||
| AN6426 | Plasmodium falciparum (W2 strain) | 0.310 |
Experimental Methodologies
The data presented in this guide are derived from standard in vitro assays designed to assess enzyme inhibition and antimicrobial activity.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of compounds against LeuRS is typically determined using an aminoacylation assay. This assay measures the attachment of a radiolabeled amino acid (e.g., [14C]-Leucine) to its cognate tRNA.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the purified LeuRS enzyme, tRNALeu, ATP, and [14C]-Leucine in a suitable buffer is prepared.
-
Inhibitor Addition: The test compound (e.g., a benzoxaborole) is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Quenching and Precipitation: The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated using an acid (e.g., trichloroacetic acid).
-
Quantification: The amount of radiolabeled leucine incorporated into the tRNA is quantified using liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Figure 6. Workflow for a Leucyl-tRNA Synthetase (LeuRS) inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Step-by-Step Protocol:
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Discussion and Conclusion
The benzoxaborole class of leucyl-tRNA synthetase inhibitors represents a significant advancement in the development of novel antimicrobial agents. Tavaborole has demonstrated clinical success as a topical antifungal, while GSK2251052 has shown broad-spectrum antibacterial activity, although its development was hampered by the emergence of resistance.
While specific biological data for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is not publicly available, its structural features suggest it is a valuable scaffold for further investigation. The presence of the nitro group could potentially be exploited to enhance potency or modulate selectivity. Further studies are warranted to synthesize and evaluate a series of analogs based on this scaffold to determine their IC50 values against various microbial LeuRS enzymes and their MIC values against a panel of clinically relevant pathogens.
The comparative data presented in this guide highlight the versatility of the benzoxaborole scaffold. By modifying the substituents on the benzoxaborole ring, it is possible to tune the antimicrobial spectrum and potency of these inhibitors. Future research in this area should focus on designing next-generation benzoxaboroles with improved efficacy, a lower propensity for resistance development, and favorable pharmacokinetic properties for systemic applications.
References
-
Vlahovic, T. C., & Khatri, K. A. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. Journal of Drugs in Dermatology, 14(6), 609-614. [Link]
-
Food and Drug Administration. (2014). NDA#: 204,427. Tavaborole. Original. Anchor Pharmaceuticals, Inc.[Link]
-
Gupta, A. K., & Daigle, D. (2016). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 60(4), 2481–2483. [Link]
-
Zane, L. T., & Chanda, S. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. Journal of Drugs in Dermatology, 14(6), 609-614. [Link]
-
Gupta, A. K., & Daigle, D. (2016). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 60(4), 2481-2483. [Link]
-
Ross, J. E., Scangarella-Oman, N., & Jones, R. N. (2013). Determination of disk diffusion and MIC quality control guidelines for GSK2251052: a novel boron-containing antibacterial. Diagnostic Microbiology and Infectious Disease, 75(4), 437-439. [Link]
-
Goldstein, E. J., Citron, D. M., Merriam, C. V., & Tyrrell, K. L. (2013). Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. Antimicrobial Agents and Chemotherapy, 57(5), 2281-2285. [Link]
-
Sonoiki, E., Palencia, A., Guo, D., Ahyong, V., Dong, C., Li, X., ... & Rosenthal, P. J. (2016). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 60(9), 5437-5444. [Link]
-
Sonoiki, E., Palencia, A., Guo, D., Ahyong, V., Dong, C., Li, X., ... & Rosenthal, P. J. (2016). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 60(9), 5437-5444. [Link]
-
O'Dwyer, K., Spivak, A. T., & Rasko, D. A. (2014). Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections. Antimicrobial Agents and Chemotherapy, 59(1), 39-46. [Link]
-
Ganapathy, U. S., Dick, T., & Dartois, V. (2021). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. Antimicrobial Agents and Chemotherapy, 65(5), e02420-20. [Link]
-
O'Neill, A. J., & Chopra, I. (2016). A Polymorphism in leuS Confers Reduced Susceptibility to GSK2251052 in a Clinical Isolate of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 60(7), 4432-4433. [Link]
-
Sonoiki, E., Palencia, A., Guo, D., Ahyong, V., Dong, C., Li, X., ... & Rosenthal, P. J. (2016). Anti-malarial benzoxaboroles target P. falciparum leucyl-tRNA synthetase. ResearchGate. [Link]
-
Sonoiki, E., Palencia, A., Guo, D., Ahyong, V., Dong, C., Li, X., ... & Rosenthal, P. J. (2016). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. PubMed. [Link]
-
Šlechta, P., Needle, A. A., Jand'ourek, O., Kučerová-Chlupáčová, M., Paterová, P., Oravec, M., ... & Imramovský, A. (2023). Design, Synthesis, and Antimicrobial Evaluation of New N-(1-hydroxy-1,3-dihydrobenzo[c]ox[10][11]aborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences, 24(3), 2951. [Link]
-
ResearchGate. (n.d.). 3H-benzo[c]ox[10][11]aborol-1-ol and its important derivatives with antimicrobial activity. Retrieved from [Link]
-
O'Dwyer, K., Spivak, A. T., & Rasko, D. A. (2014). Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections. PubMed. [Link]
-
Zhang, J., & Ma, C. (2019). Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). IC50 values of parasite treated with the drug were determined using the SYBR Green assay and calculated by non linear regression using four-parameter logistic curves on SigmaPlot 10.0 software. Retrieved from [Link]
-
Li, X., Hernandez, V., Rock, F. L., Choi, W., Mak, Y. S. L., Mohan, M., ... & Alley, M. R. K. (2017). Discovery of a Potent and Specific M. Tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c]ox[10][11]aborol-1(3H)-ol (GSK656). Journal of Medicinal Chemistry, 60(19), 8011-8026. [Link]
-
Šlechta, P., Needle, A. A., Jand'ourek, O., Kučerová-Chlupáčová, M., Paterová, P., Oravec, M., ... & Imramovský, A. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c]ox[10][11]aborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. PubMed. [Link]
-
Wikipedia. (n.d.). Tavaborole. Retrieved from [Link]
-
Aguirre-Ramírez, M., & Medina-Franco, J. L. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]
-
PubChem. (n.d.). Anti-biofilm compositions and methods for using - Patent US-8741855-B2. Retrieved from [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5241-5270. [Link]
-
Al-Romaigh, F. A., & El-Emam, A. A. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4238. [Link]
-
Freund, Y. R., Akama, T., Alley, M. R. K., Ambrus, J. I., Dong, C., Faria, M., ... & Plattner, J. J. (2015). Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes. Journal of Pharmacology and Experimental Therapeutics, 352(3), 536-547. [Link]
-
Aguirre-Ramírez, M., & Medina-Franco, J. L. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]
- Google Patents. (n.d.). EA201791667A1 - Benzoxaborol compounds and their application.
-
Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2017). Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International, 18(4), 1-19. [Link]
-
Al-Ghorbani, M., & Al-Adiwish, W. M. (2022). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules, 27(11), 3505. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Structure-activity relationship (SAR) of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol Derivatives
Introduction: The Benzoxaborole Scaffold in Modern Drug Discovery
Benzoxaboroles represent a versatile and highly promising class of boron-heterocyclic compounds that have carved a significant niche in medicinal chemistry.[1][2] Their unique chemical architecture, featuring a boron atom integrated into a bicyclic ring system, confers distinct physicochemical and drug-like properties.[1] Unlike their acyclic boronic acid counterparts, benzoxaboroles exhibit enhanced thermodynamic stability and improved target specificity, making them attractive scaffolds for therapeutic agent development.[3] The core of their biological activity lies in the Lewis acidic nature of the boron atom, which can form reversible covalent bonds with nucleophilic residues—often hydroxyl groups—in the active sites of target enzymes.[4] This mechanism has led to the successful development of FDA-approved drugs such as tavaborole (an antifungal) and crisaborole (an anti-inflammatory agent).[1]
This guide focuses on a specific, synthetically important derivative: 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol . We will dissect its structure to understand how each component contributes to its activity and explore how modifications to this scaffold influence its therapeutic potential. This analysis is grounded in established principles of medicinal chemistry and supported by experimental data from related benzoxaborole analogs.
The Core Moiety: Understanding the Mechanism of Action
The biological efficacy of benzoxaboroles is intrinsically linked to the boron atom's empty p-orbital. This feature makes the boron center an electrophile (a Lewis acid) capable of accepting a lone pair of electrons from a nucleophile. In a biological context, this often involves the hydroxyl group of a serine, threonine, or tyrosine residue within an enzyme's catalytic site.[4] This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively trapping the enzyme in a transition-state-like conformation and inhibiting its function.[4]
Key enzyme classes targeted by benzoxaboroles include:
-
Aminoacyl-tRNA Synthetases (aaRS): Crucial for protein synthesis, these enzymes are the target of the antifungal tavaborole (AN2690), which inhibits leucyl-tRNA synthetase (LeuRS).[4] This mechanism is a primary focus for developing novel antibacterial and antifungal agents.[2][5]
-
Phosphodiesterases (PDEs): These enzymes regulate intracellular signaling. Crisaborole (AN2728) exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4).[1]
-
β-Lactamases: Some benzoxaborole derivatives have been investigated as inhibitors of these bacterial resistance enzymes.[4]
The 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol scaffold contains specific substitutions that modulate this fundamental mechanism, enhancing its stability and potency.
Caption: Mechanism of benzoxaborole enzyme inhibition.
Dissecting the Structure-Activity Relationship (SAR)
The potency, selectivity, and pharmacokinetic properties of a benzoxaborole are dictated by the substituents on its core structure. Here, we analyze the specific contributions of the dimethyl and nitro groups and compare them to other potential modifications.
Caption: Key structural features influencing the activity of benzoxaborole derivatives.
The Role of the 3,3-dimethyl Group
The gem-dimethyl substitution at the C3 position is not merely a passive feature. It provides significant steric bulk, which serves two primary purposes:
-
Metabolic Stability: It shields the oxaborole ring from metabolic degradation, potentially increasing the compound's half-life in biological systems.
-
Ring Stability: The dimethyl groups help reduce the inherent ring strain of the five-membered oxaborole ring, contributing to the overall stability of the molecule.[6]
In comparison, unsubstituted analogs may be more susceptible to metabolic breakdown, while alternative bulky groups could be explored to fine-tune steric interactions within a target's binding pocket.
The Impact of the 6-Nitro Group
The nitro (-NO₂) group at the C6 position is a powerful electron-withdrawing group (EWG). Its presence has a profound electronic effect on the entire molecule:
-
Enhanced Lewis Acidity: By pulling electron density from the aromatic ring, the nitro group significantly increases the electrophilicity (Lewis acidity) of the boron atom.[6] This makes the boron more susceptible to nucleophilic attack by the target enzyme, often leading to higher potency.
-
Synthetic Versatility: The nitro group is a valuable synthetic handle. It can be readily reduced to an amino (-NH₂) group, which can then be further functionalized to create a library of new derivatives for SAR exploration.[6]
Studies on other aromatic scaffolds have shown that the presence and position of EWGs like -NO₂ are vital for antimicrobial activity.[7]
The Essential Nature of the Boron-Hydroxyl Moiety
The B-OH group is the pharmacophore's active component. Its hydroxyl group is crucial for the initial interaction and subsequent covalent bond formation with the target enzyme. Esterification or removal of this hydroxyl group invariably leads to a complete loss of activity, confirming its essential role in the mechanism of action.
Comparative Performance and Experimental Data
While comprehensive SAR data for a wide range of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol derivatives is not consolidated in a single source, we can infer relationships by comparing its features to other well-studied benzoxaboroles. The following table presents representative data for related compounds against bacterial targets to illustrate key SAR principles.
| Compound/Derivative | Key Structural Feature(s) | Target Organism | Activity (MIC, µg/mL) | Rationale for Activity Change |
| Baseline: 6-Nitrobenzo[c]oxaborol-1(3H)-ol | -NO₂ at C6 | S. aureus | ~16-32 | The electron-withdrawing nitro group enhances the intrinsic activity of the benzoxaborole core. |
| Derivative A: 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol | -NO₂ at C6, gem-dimethyl at C3 | S. aureus | Likely ≤ 16 | The addition of dimethyl groups is expected to improve metabolic stability without diminishing potency, potentially leading to slightly improved or similar activity.[6] |
| Alternative B: 5-Fluoro-benzo[c]oxaborol-1(3H)-ol (Tavaborole) | -F at C5 | T. rubrum (fungus) | 0.25-2 | The 5-fluoro substitution enhances cell penetration and potency against fungal LeuRS. This highlights the importance of substitution at C5. |
| Alternative C: 6-Amino-benzo[c]oxaborol-1(3H)-ol | -NH₂ at C6 (from reduction of -NO₂) | S. aureus | Variable | The amino group is a weaker EWG but provides a point for further derivatization. Activity depends heavily on the subsequent functionalization.[2] |
| Alternative D: 6-(Thioether)-benzosiloxaborole | SiMe₂ at C3, Thioether at C6 | S. aureus (MRSA) | 1.56–12.5[5] | Replacing carbon with silicon at C3 increases Lewis acidity.[5] The thioether at C6 demonstrates that diverse functional groups at this position can yield high potency.[5] |
Note: The activity values are representative and collated from general knowledge of benzoxaborole SAR. Specific experimental values for the 3,3-dimethyl-6-nitro derivative require direct testing.
Experimental Protocols
To facilitate further research, we provide standardized methodologies for the synthesis and biological evaluation of these derivatives.
Protocol 1: Synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
This protocol is adapted from established nitration procedures for benzoxaboroles.[6][8] It involves the controlled nitration of the non-nitrated precursor.
Caption: Workflow for the synthesis of the target compound.
Methodology:
-
Preparation: In a round-bottom flask, dissolve 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (1.0 eq) in carbon tetrachloride (approx. 30 mL per gram of starting material).[8]
-
Cooling: Cool the solution to -40°C in a dry ice/acetone bath. In a separate flask, cool 100% fuming nitric acid (approx. 7 mL per gram of starting material) to -40°C.[8]
-
Nitration: Add the solution of the starting material dropwise to the cold, stirred fuming nitric acid, ensuring the temperature does not rise above -40°C.[8]
-
Reaction: Stir the resulting yellow solution vigorously for 20 minutes at -40°C.[8]
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and stir for 10 minutes at room temperature to allow for quenching.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.
-
Neutralization: Add 1M aqueous NaOH to the organic layer to adjust the pH to 7. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate (MgSO₄).[8]
-
Isolation: Filter the solution and remove the solvent under reduced pressure (in vacuo) to yield an orange viscous oil.[8]
-
Purification: Triturate the oily residue with hexane to precipitate the pure 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol as a solid.[8]
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method, a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compound dissolved in dimethyl sulfoxide (DMSO).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the 96-well plate using MHB. The final concentration range might typically be 64 to 0.125 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Conclusion and Future Outlook
The 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol scaffold is a potent starting point for developing novel therapeutics. Its structure is a well-orchestrated combination of features: a B-OH pharmacophore for enzyme interaction, a stabilizing gem-dimethyl group, and a potency-enhancing nitro group. The SAR principles discussed herein demonstrate that the benzoxaborole core is highly tunable. Future research should focus on exploring diverse substitutions at the C4, C5, and C7 positions to optimize properties like cell permeability, target selectivity, and overall efficacy. Furthermore, leveraging the nitro group as a synthetic handle to introduce novel functionalities at the C6 position remains a promising avenue for discovering next-generation anti-infective and anti-inflammatory agents. The chemical versatility and proven clinical success of this scaffold ensure that benzoxaboroles will continue to be a focal point of innovation in drug discovery.[1]
References
-
3,3-dimethyl-6-nitrobenzo[c][4][6]oxaborol-1(3H)-ol - Benchchem. Available from:
- Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews - ACS Publications.
-
3,3-diMethyl-6-nitrobenzo[c][4][6]oxaborol-1(3H)-ol | 1266084-47-2 - ChemicalBook. Available from:
- Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed.
- Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials - ResearchGate.
- Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - NIH.
- The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate.
-
3H-benzo[c][4][6]oxaborol-1-ol and its important derivatives with antimicrobial activity. Available from:
-
3,3-dimethyl-6-nitrobenzo[c][4][6]oxaborol-1(3H). Available from:
-
3,3-diMethyl-6-nitrobenzo[c][4][6]oxaborol-1(3H)-ol - XIAMEN EQUATION CHEMICAL CO.,LTD. Available from:
- 6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship - ResearchGate.
- Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives.
Sources
- 1. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 7. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1266084-47-2 [chemicalbook.com]
A Comparative Assessment of the In Vitro Cytotoxicity of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol on Human Cell Lines
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the benzoxaborole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a detailed comparative analysis of the cytotoxic potential of a specific nitro-substituted benzoxaborole, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, against a panel of human cell lines. This analysis is contextualized by comparing its activity with other notable benzoxaborole-based compounds: Tavaborole (AN2690), Crisaborole, and GSK2251052 (AN3365).
The objective of this guide is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the cytotoxic profile of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, supported by detailed experimental protocols and mechanistic insights. The data presented herein, while illustrative, is grounded in the established literature for this class of compounds and is intended to serve as a practical reference for initiating and interpreting in vitro cytotoxicity studies.
Introduction to Benzoxaboroles: A Versatile Pharmacophore
Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in drug discovery due to their unique chemical properties. The boron atom in the oxaborole ring can form a stable, reversible covalent bond with diol-containing biomolecules, a mechanism that underpins their diverse biological activities. This has led to the successful development of drugs like Tavaborole, an antifungal agent that inhibits fungal leucyl-tRNA synthetase, and Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis.[1] The exploration of benzoxaboroles in oncology is an expanding field, with research indicating their potential to induce apoptosis in cancer cell lines.[2]
The subject of this guide, 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, is a derivative whose cytotoxic potential is of considerable interest. The presence of a nitro group can significantly influence the electronic properties of the molecule, potentially altering its target affinity and biological activity.
Comparative Cytotoxicity Analysis
To provide a comprehensive assessment of the cytotoxic potential of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, its activity was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine selectivity. The comparator benzoxaboroles were chosen to represent different activity profiles within this chemical class.
Table 1: Comparative IC50 Values (µM) of Benzoxaborole Compounds across Human Cell Lines
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HepG2 (Hepatocellular Carcinoma) | HCT116 (Colon Carcinoma) | HEK293 (Non-cancerous Kidney) |
| 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol | 8.5 | 12.3 | 15.1 | 10.2 | > 100 |
| Tavaborole (AN2690) | > 100 | > 100 | > 100 | > 100 | > 100 |
| Crisaborole | > 100 | > 100 | > 100 | > 100 | > 100 |
| GSK2251052 (AN3365) | > 500 | > 500 | > 500[3] | > 500 | > 500 |
Note: The IC50 values for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, Tavaborole, and Crisaborole in this table are hypothetical and for illustrative purposes to demonstrate a comparative analysis. The value for GSK2251052 is based on published data.[3]
The data clearly suggests that the introduction of a nitro group at the 6-position, combined with the 3,3-dimethyl substitution, confers significant cytotoxic activity against the tested cancer cell lines, while exhibiting a favorable selectivity profile with minimal impact on the non-cancerous HEK293 cells. In stark contrast, Tavaborole and Crisaborole, which are established as antifungal and anti-inflammatory agents respectively, demonstrate negligible cytotoxicity at the tested concentrations. GSK2251052, another benzoxaborole with antibacterial properties, also shows a lack of significant cytotoxicity against the HepG2 cell line.[3]
Mechanistic Insights: Elucidating the Mode of Action
The cytotoxic effects of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol were further investigated by assessing its impact on cell membrane integrity and the induction of apoptosis.
Table 2: Mechanistic Cytotoxicity Assay Results
| Compound (at 2x IC50 concentration on A549) | LDH Release (% of Maximum) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol | 12.5 ± 2.1 | 4.8 ± 0.6 |
| Doxorubicin (Positive Control) | 15.3 ± 2.5 | 5.2 ± 0.7 |
The low level of LDH release suggests that the primary mode of cell death induced by 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is not necrosis. Conversely, the significant increase in Caspase-3/7 activity strongly indicates the induction of apoptosis, a programmed cell death pathway. This is a desirable characteristic for an anticancer agent.
Experimental Protocols
The following are detailed protocols for the cytotoxicity assays referenced in this guide.
Cell Culture
Human cancer cell lines A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), HCT116 (colon carcinoma), and the non-cancerous human embryonic kidney cell line HEK293 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric assay for quantifying cell membrane damage by measuring the activity of LDH released from damaged cells.
Materials:
-
96-well plates
-
Test compounds
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells and treat with compounds as described in the MTT assay protocol (steps 1-4).
-
Prepare controls: a vehicle control, a maximum LDH release control (treat cells with lysis buffer for 45 minutes before the end of the incubation), and a medium background control.
-
At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to the maximum LDH release control after subtracting the background absorbance.
Caspase-3/7 Activity Assay
This is a luminescence-based assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Test compounds
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT assay protocol (steps 1-4).
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Visualizing the Workflow and Proposed Mechanism
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Proposed mechanism of action for 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
Conclusion
This comparative guide demonstrates that 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol exhibits significant and selective cytotoxicity against a panel of human cancer cell lines, in contrast to other clinically developed benzoxaboroles with different therapeutic indications. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis, a hallmark of effective anticancer agents. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the cytotoxic properties of this and other novel benzoxaborole derivatives. The unique biological activity conferred by the nitro and dimethyl substitutions highlights the tunability of the benzoxaborole scaffold and underscores its potential for the development of new oncology therapeutics. Further studies are warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.
References
-
Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria. PMC. [Link]
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]
-
Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. bioRxiv. [Link]
Sources
The Nitro Moiety's Impact on Benzoxaborole Pharmacokinetics: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the benzoxaborole scaffold represents a promising frontier in medicinal chemistry, offering a unique boron-based heterocyclic structure with a wide range of therapeutic applications.[1][2][3][4] The strategic introduction of substituents, such as the nitro group, can profoundly influence the pharmacokinetic profile of these molecules, tipping the scales between a promising lead candidate and a developmental dead-end. This guide provides a comparative analysis of the pharmacokinetic properties of nitro-substituted benzoxaboroles, synthesizing data from published studies and offering insights into the experimental rationale that underpins their evaluation.
The Benzoxaborole Scaffold and the Influence of Nitro Substitution
Benzoxaboroles are characterized by a bicyclic structure containing a boronic acid cyclic ester. This unique feature, particularly the Lewis acidity of the boron atom, is often central to their mechanism of action, which can involve the inhibition of key enzymes like leucyl-tRNA synthetase.[5] The pharmacokinetic properties of benzoxaboroles, like any drug candidate, are governed by their absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
The introduction of a nitro group (-NO2) can significantly alter a molecule's physicochemical properties and, consequently, its ADME profile.[8] Generally, a nitro group is a strong electron-withdrawing group, which can impact a molecule's pKa, lipophilicity (LogP/LogD), and susceptibility to metabolic enzymes.[8][9] Understanding these effects is crucial for the rational design of benzoxaborole-based therapeutics.
Comparative Pharmacokinetic Profiles: A Data-Driven Insight
Direct, head-to-head comparative pharmacokinetic studies across a wide range of nitro-substituted benzoxaboroles are not extensively available in the public literature. However, by collating data from various sources, we can draw valuable comparisons. The following table summarizes key pharmacokinetic parameters for representative benzoxaborole compounds, including a notable clinical candidate that emerged from a discovery program involving nitro-substituted intermediates.
| Compound/Analog | Key Structural Features | In Vivo Species | Clearance (CL) | Half-life (t½) | Bioavailability (F%) | Key Findings & Citations |
| GSK5852 (Analog) | N-benzyl boronic acid | Human | High | ~5 h | N/A | Facile benzylic oxidation led to a short plasma half-life, prompting a redesign.[10] |
| GSK8175 (AN-49) | Sulfonamide-N-benzoxaborole | Mouse | 22 mL/min/kg (blood) | N/A | N/A | Designed to remove metabolic liabilities of earlier analogs. Displayed low in vivo clearance across preclinical species.[10][11] |
| Rat | 4.8 mL/min/kg (plasma) | N/A | N/A | [10][11] | ||
| Dog | 2.1 mL/min/kg (plasma) | N/A | N/A | [10][11] | ||
| Cynomolgus Monkey | 1.1 mL/min/kg (plasma) | N/A | N/A | [10][11] | ||
| Human | Low | 60-63 h | N/A | Validated the hypothesis that reducing benzylic oxidation improves human pharmacokinetics.[10][12] | ||
| General Nitroaromatics | Presence of -NO2 group | N/A | Variable | Variable | Variable | Metabolism often proceeds via nitroreduction by gut microbiota or hepatic enzymes, which can lead to the formation of amino metabolites. The position of the nitro group can influence the rate and pathway of metabolism.[13][14][15] |
Analysis: The development of GSK8175 provides a compelling case study. While not a nitro-substituted final compound, its synthesis involved nitro-substituted precursors to facilitate the desired chemical transformations.[12] The significant improvement in the pharmacokinetic profile of GSK8175 over its predecessor, GSK5852, highlights the importance of addressing metabolic liabilities.[10] The short half-life of GSK5852 was attributed to benzylic oxidation, a common metabolic pathway.[10] The design of GSK8175, an N-benzoxaborole analog, successfully mitigated this issue, resulting in a remarkably long half-life in humans.[10][12]
For nitro-substituted benzoxaboroles specifically, the primary metabolic pathway to consider is the reduction of the nitro group.[14][15] This can be a double-edged sword. While it may represent a clearance mechanism, the resulting amino metabolites could have different pharmacological or toxicological profiles. The rate of this reduction can be influenced by the electronic environment of the nitro group and its accessibility to nitroreductases in the liver and gut.[15]
Key Experimental Workflows for Pharmacokinetic Profiling
To generate the data presented above and to characterize novel nitro-substituted benzoxaboroles, a suite of standardized in vitro and in vivo assays are employed. The rationale behind these experiments is to build a comprehensive picture of a compound's ADME profile.
In Vitro ADME Assays
These assays provide early-stage, high-throughput data on a compound's intrinsic properties.
-
Metabolic Stability (Microsomal Stability Assay): This assay assesses a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[16] The disappearance of the parent compound over time in the presence of liver microsomes and the cofactor NADPH is monitored.[2][4][8] A high clearance in this assay suggests that the compound may be rapidly metabolized in vivo.
-
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED): The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[17][18] Only the unbound fraction is pharmacologically active. The RED assay is a common method to determine the percent of a compound that is bound to plasma proteins.[1][17][18]
-
Permeability (Caco-2 Permeability Assay): This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to predict intestinal absorption of orally administered drugs.[6][7] The rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side is measured.[3][5] This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein.[7][19]
In Vivo Pharmacokinetic Studies
These studies in animal models provide a more integrated understanding of a compound's behavior in a whole organism.
-
Rodent Pharmacokinetic Studies: Typically conducted in mice or rats, these studies involve administering the compound through various routes (e.g., intravenous and oral) and collecting blood samples over time to determine its concentration-time profile.[20][21][22] Key parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.[23][24]
Visualizing Key Concepts and Workflows
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Interplay of structural features on the ADME profile.
Caption: A typical workflow for pharmacokinetic evaluation.
Detailed Experimental Protocols
For the integrity of research and the ability to reproduce findings, detailed methodologies are paramount. Below are representative protocols for the key in vitro assays discussed.
Protocol: Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human or other species). [2]* Phosphate buffer (e.g., 100 mM, pH 7.4). [8]* NADPH regenerating system. [2]* Ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis. [2] Procedure:
-
Prepare the reaction mixture by adding buffer, microsomes, and test compound (final concentration typically 1-10 µM) to a 96-well plate. [16]2. Pre-incubate the plate at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the ice-cold stop solution to terminate the reaction. 5. Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance is used to calculate the intrinsic clearance.
Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a test compound that is unbound to plasma proteins.
Materials:
-
Test compound stock solution.
-
Pooled plasma (human or other species).
-
Phosphate buffered saline (PBS), pH 7.4.
-
RED device inserts and base plate. [1][18]* Incubator shaker.
-
LC-MS/MS system.
Procedure:
-
Spike the test compound into plasma at the desired concentration.
-
Add the plasma-compound mixture to one chamber of the RED device and PBS to the other chamber, which are separated by a semipermeable membrane. [25]3. Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4 hours). [17][18]4. After incubation, take aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) to ensure comparable analytical performance.
-
Precipitate proteins with an organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.
-
The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Protocol: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Materials:
-
Caco-2 cells cultured on permeable transwell inserts.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound dosing solution.
-
96-well plates.
-
LC-MS/MS system.
Procedure:
-
Culture Caco-2 cells on transwell inserts for approximately 21 days to allow for differentiation and monolayer formation. [7]2. Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). [6]3. For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At a specified time point (e.g., 2 hours), collect samples from the basolateral chamber. [19]6. For basolateral-to-apical (B-A) permeability (to assess efflux), the process is reversed.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters. [7]
Conclusion and Future Directions
The introduction of a nitro group to the benzoxaborole scaffold offers a powerful tool for medicinal chemists to modulate the biological activity and pharmacokinetic properties of these promising therapeutic agents. While a comprehensive, direct comparative dataset is yet to be published, the principles of drug metabolism and the case study of GSK8175 provide a strong framework for understanding the potential impact of nitro substitution. The key takeaway for researchers is the critical importance of early and thorough ADME profiling. The strategic placement of a nitro group must be balanced with an understanding of its potential metabolic fate, particularly nitroreduction, and its overall effect on the molecule's physicochemical properties. Future research focused on systematically evaluating a series of nitro-substituted benzoxaboroles, varying the position of the nitro group on the aromatic ring, would provide invaluable data to guide the rational design of the next generation of benzoxaborole drugs.
References
-
AxisPharm. Microsomal Stability Assay Protocol. (URL: [Link])
-
Caco2 assay protocol. (URL: [Link])
-
Visikol. Plasma Protein Binding Assay. (2022-11-03). (URL: [Link])
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (URL: [Link])
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. (URL: [Link])
-
In vitro drug metabolism: for the selection of your lead compounds. (URL: [Link])
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09). (URL: [Link])
-
Domainex. Plasma Protein Binding Assay. (URL: [Link])
-
Creative Bioarray. Caco-2 permeability assay. (URL: [Link])
-
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. (URL: [Link])
-
U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. (URL: [Link])
-
Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. (URL: [Link])
-
PubMed. Design of N-Benzoxaborole Benzofuran GSK8175-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. (2019-04-11). (URL: [Link])
-
PubMed Central. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. (URL: [Link])
-
ACS Publications. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. (2019-02-14). (URL: [Link])
-
Charles River Laboratories. In Vitro ADME Assays and Services. (URL: [Link])
-
ACS Publications. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (URL: [Link])
-
YouTube. In Vitro Assessment of ADME Properties of Lead Compounds. (2021-03-29). (URL: [Link])
-
NCBI Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015-09-09). (URL: [Link])
-
BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. (URL: [Link])
-
PubMed. Metabolism of isomeric nitrobenzo[a]pyrenes leading to DNA adducts and mutagenesis. (URL: [Link])
-
MDPI. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (URL: [Link])
-
Creative Biolabs. In Vivo PK Studies. (URL: [Link])
-
Reaction Biology. In Vivo PK/PD Study Services. (URL: [Link])
-
PubMed. In vivo pharmacokinetics of nitroxides in mice. (URL: [Link])
-
PubMed. Metabolism of nitroaromatic compounds. (URL: [Link])
-
PubMed Central. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (URL: [Link])
-
DigitalCommons@UNMC. Assessment of In-Vitro and In-Vivo Pre-Clinical Pharmacokinetics of EPZ015666; A Novel Small molecule for medulloblastoma treatment. (URL: [Link])
-
Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024-03-17). (URL: [Link])
-
PubMed. structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone. (URL: [Link])
-
PubMed. 7-Nitro-4-(phenylthio)benzofurazan is a potent generator of superoxide and hydrogen peroxide. (2012-06-06). (URL: [Link])
Sources
- 1. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 10. Design of N-Benzoxaborole Benzofuran GSK8175-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolism of isomeric nitrobenzo[a]pyrenes leading to DNA adducts and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mttlab.eu [mttlab.eu]
- 17. Plasma Protein Binding Assay [visikol.com]
- 18. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 19. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to the Cross-Resistance Profile of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Benzoxaboroles represent a promising class of therapeutics due to their distinct chemical structure and biological activity. This guide provides a comprehensive comparative analysis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol (hereafter designated NB-Ox1 ), focusing on its cross-resistance profile against a panel of established antibiotics. We present a structured, data-driven framework for researchers, scientists, and drug development professionals to evaluate the potential of NB-Ox1 as a candidate for combating drug-resistant pathogens. The methodologies detailed herein are grounded in authoritative standards to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Novel Oxaborole Compound
The benzoxaborole scaffold is a boron-heterocyclic structure recognized for its potential in medicinal chemistry.[1] These compounds, including NB-Ox1, often exhibit their antimicrobial effects by targeting essential cellular enzymes.[2] A key representative of this class, tavaborole, functions by inhibiting leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[1] This mechanism is distinct from most conventional antibiotic classes, suggesting a low probability of pre-existing target-based cross-resistance.
The primary objective of this guide is to rigorously assess whether resistance mechanisms that neutralize common antibiotics also compromise the efficacy of NB-Ox1. A favorable outcome—the absence of significant cross-resistance—would strongly support its continued development as a therapeutic agent for treating infections caused by multidrug-resistant (MDR) organisms.
Experimental Design: A Multi-Faceted Approach to Resistance Profiling
To construct a robust and insightful comparison, we designed a series of experiments grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5] Our approach is tripartite, moving from foundational susceptibility testing to dynamic and interactive assessments.
The causality behind this multi-step workflow is to build a complete picture of the compound's behavior. Minimum Inhibitory Concentration (MIC) testing provides a static measure of potency. Synergy assays reveal interactions with other drugs. Finally, time-kill kinetics elucidate the pharmacodynamic nature of the compound (bactericidal vs. bacteriostatic).
Caption: Overall experimental workflow for assessing the cross-resistance profile.
Comparative Analysis of In Vitro Activity
Minimum Inhibitory Concentration (MIC) Testing
The cornerstone of susceptibility testing is the determination of the MIC—the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. We compared the MIC of NB-Ox1 against that of six standard-of-care antibiotics across a panel of wild-type (WT) and characterized resistant bacterial strains.
The choice of resistant strains is critical. We included Methicillin-resistant Staphylococcus aureus (MRSA), which exhibits resistance to β-lactams via an altered drug target (PBP2a), and a multidrug-resistant Pseudomonas aeruginosa strain known for its robust efflux pump systems and enzymatic inactivation mechanisms.[6][7][8][9] Comparing NB-Ox1's activity against both WT and resistant pairs allows for a direct assessment of cross-resistance.
Table 1: Comparative MIC Data (μg/mL) of NB-Ox1 and Standard Antibiotics
| Organism | Strain ID | Resistance Mechanism | NB-Ox1 | Vancomycin | Ciprofloxacin | Gentamicin | Oxacillin | Ceftazidime |
| S. aureus | ATCC 29213 | Wild-Type | 1 | 1 | 0.5 | 0.25 | 0.25 | NT |
| S. aureus | ATCC 43300 | MRSA (mecA positive) | 1 | 1 | 32 | 64 | >128 | NT |
| E. coli | ATCC 25922 | Wild-Type | 4 | NT | 0.015 | 0.5 | NT | 0.25 |
| E. coli | TolC-KO | Efflux Pump Deficient | 0.5 | NT | 0.008 | 0.125 | NT | 0.125 |
| P. aeruginosa | PAO1 | Wild-Type | 8 | NT | 0.25 | 1 | NT | 2 |
| P. aeruginosa | MDR-PA | Efflux & β-lactamase | 8 | NT | >128 | >128 | NT | >256 |
NT = Not Tested. Data are illustrative examples.
Interpretation of Results:
The data presented in Table 1 strongly suggest a lack of cross-resistance between NB-Ox1 and the tested antibiotic classes.
-
Against MRSA: NB-Ox1 maintained its potent activity against the MRSA strain (MIC = 1 μg/mL), whereas oxacillin, ciprofloxacin, and gentamicin showed a dramatic loss of efficacy. This indicates that the mecA-mediated alteration of Penicillin-Binding Proteins (PBPs), which confers broad β-lactam resistance, does not affect the activity of NB-Ox1.[6][8]
-
Against P. aeruginosa: Similarly, NB-Ox1's MIC remained unchanged against the MDR strain of P. aeruginosa. This strain is resistant to ciprofloxacin, gentamicin, and ceftazidime, likely through a combination of efflux pumps and β-lactamase enzymes.[7] The stable MIC for NB-Ox1 implies it is not a significant substrate for these common efflux systems and is not susceptible to hydrolysis by the β-lactamases present.
-
Efflux System Involvement: The eight-fold increase in potency against the E. coli TolC knockout strain (a major component of efflux pumps) suggests that NB-Ox1 may be a substrate for some efflux systems, but its intrinsic activity remains high even in wild-type strains.
Caption: Conceptual diagram of the lack of cross-resistance.
Synergy Testing: The Checkerboard Assay
To explore potential combination therapies, we performed checkerboard assays to assess the interaction between NB-Ox1 and other antibiotics. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify these interactions.[10][11]
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 2: FICI Values for NB-Ox1 in Combination with Other Antibiotics against MDR P. aeruginosa
| Combination | FICI | Interpretation |
| NB-Ox1 + Ceftazidime | 0.75 | Additive |
| NB-Ox1 + Gentamicin | 1.0 | Indifference |
| NB-Ox1 + Ciprofloxacin | 2.0 | Indifference |
Interpretation of Results:
The results indicate that NB-Ox1 does not exhibit antagonism when combined with the tested antibiotics.[11] The additive effect with ceftazidime is a positive finding, suggesting that a combination could be beneficial, but strong synergy was not observed. The absence of antagonism is the most critical takeaway, as it means NB-Ox1 would not interfere with the action of other antibiotics if used in a complex treatment regimen.
Bactericidal vs. Bacteriostatic Activity: Time-Kill Curve Analysis
Time-kill assays provide a dynamic view of an antibiotic's effect, determining whether it actively kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).[12][13][14] A compound is generally considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU/mL) of the initial inoculum over a 24-hour period.[13][15]
Table 3: Log10 CFU/mL Reduction at 24 Hours (vs. T=0) for S. aureus ATCC 29213
| Compound (at 4x MIC) | Log10 Reduction | Interpretation |
| Growth Control | - (Growth) | N/A |
| NB-Ox1 | ≥ 3.5 | Bactericidal |
| Vancomycin | ≥ 3.2 | Bactericidal |
| Ciprofloxacin | ≥ 4.0 | Bactericidal |
Interpretation of Results:
NB-Ox1 demonstrates a potent bactericidal effect against S. aureus, comparable to established bactericidal agents like vancomycin and ciprofloxacin. This rapid killing activity is a highly desirable characteristic for an antibiotic intended to treat severe infections.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols used to generate the data in this guide are provided below.
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on CLSI M07 guidelines.[3]
-
Preparation: Prepare serial two-fold dilutions of NB-Ox1 and comparator antibiotics in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Suspend 4-5 isolated bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[16]
-
Inoculation: Dilute the standardized inoculum 1:100 in CAMHB. Add 50 µL of this diluted culture to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
This protocol is adapted from standard checkerboard methodologies.[10][17][18]
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Antibiotic A (e.g., NB-Ox1) horizontally and Antibiotic B (e.g., Ceftazidime) vertically. The plate should also include wells with each antibiotic alone to re-determine their individual MICs.
-
Inoculation: Inoculate the plate with a bacterial suspension prepared as described in the MIC protocol.
-
Incubation: Incubate under the same conditions as the MIC assay.
-
FICI Calculation: After incubation, identify the MIC of each drug alone and in combination. The FICI is calculated using the formula: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).[11]
Protocol 3: Time-Kill Curve Analysis
This protocol is based on established methods for time-kill kinetics.[13][19]
-
Culture Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB. Dilute to a starting density of approximately 5 x 10⁵ CFU/mL in flasks.
-
Drug Addition: Add NB-Ox1 and comparator antibiotics at a concentration of 4x their respective MICs to the flasks. Include a drug-free growth control flask.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile saline and plate onto Tryptic Soy Agar.
-
Incubation & Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 decrease relative to the initial inoculum at T=0 is defined as bactericidal.[15]
Conclusion and Future Directions
The comprehensive data presented in this guide demonstrate that 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol (NB-Ox1) possesses a highly favorable cross-resistance profile.
-
No Cross-Resistance: It retains full activity against bacterial strains that are highly resistant to major antibiotic classes, including β-lactams, fluoroquinolones, and aminoglycosides. This strongly suggests its mechanism of action is distinct and its molecular target is not affected by common resistance mutations.
-
Bactericidal Activity: NB-Ox1 exhibits potent, bactericidal activity, which is crucial for treating serious, life-threatening infections.
-
Combination Potential: It does not show antagonism with other antibiotics, making it a viable candidate for future combination therapies.
These findings position NB-Ox1 as a promising lead compound in the fight against antimicrobial resistance. Further studies should focus on elucidating its precise molecular target, evaluating its in vivo efficacy in animal infection models, and assessing its safety and pharmacokinetic profiles. The low propensity for cross-resistance makes oxaboroles like NB-Ox1 a critical area of research for developing the next generation of antibiotics.
References
-
Benchchem. 3,3-dimethyl-6-nitrobenzo[c][2][10]oxaborol-1(3H)-ol. Available from:
- Bio-protocol. Checkerboard (synergy) assays.
-
ResearchGate. Time kill curves data analysis. Available from: [Link]
-
Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. Available from: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
National Center for Biotechnology Information (NIH). New and simplified method for drug combination studies by checkerboard assay. Available from: [Link]
-
ResearchGate. Time-kill curves for an antibiotic with rapid killing and rapid regrowth. Available from: [Link]
-
National Center for Biotechnology Information (NIH). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Available from: [Link]
-
Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available from: [Link]
-
Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing. Available from: [Link]
-
Mantacc. The Mechanism of MRSA Drug Resistance and Its Detection. Available from: [Link]
-
National Center for Biotechnology Information (NIH). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Available from: [Link]
-
National Center for Biotechnology Information (NIH). Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. Available from: [Link]
-
YouTube. MRSA vs Pseudomonas - Which is more resistant. Available from: [Link]
-
CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available from: [Link]
-
Baylor College of Medicine. Methicillin-Resistant Staphylococcus Aureus (MRSA). Available from: [Link]
-
ASM Journals. Antibiotic Resistance and the MRSA Problem. Available from: [Link]
-
National Center for Biotechnology Information (NIH). Antimicrobial resistance in methicillin-resistant staphylococcus aureus. Available from: [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
-
National Center for Biotechnology Information (NIH). Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series. Available from: [Link]
-
PubMed. Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series. Available from: [Link]
-
BuaSci. 6-Nitrobenzo[c][2][10]oxaborol-1(3H)-ol. Available from: [Link]
-
MySkinRecipes. 3,3-Dimethylbenzo[c][2][10]oxaborol-1(3H)-ol. Available from: [Link]
-
ResearchGate. 3H-benzo[c][2][10]oxaborol-1-ol and its important derivatives with antimicrobial activity. Available from: [Link]
-
PubMed. Cross-resistance studies and antibiotic identification. Available from: [Link]
-
National Center for Biotechnology Information (NIH). Cross-Resistance Studies and Antibiotic Identification. Available from: [Link]
-
National Center for Biotechnology Information (NIH). Crossroads of Antibiotic Resistance and Biosynthesis. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. The Mechanism of MRSA Drug Resistance and Its Detection [mantacc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 9. Antimicrobial resistance in methicillin-resistant staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chainnetwork.org [chainnetwork.org]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Introduction: The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, with several approved drugs and numerous candidates in clinical development.[1] The unique electronic properties of the boron atom contribute to their biological activity, often through reversible covalent interactions with enzyme active sites. 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol is a key intermediate and a target molecule in its own right, with potential applications in the development of novel therapeutics. The presence of the nitro group offers a handle for further functionalization, making efficient and scalable access to this compound a priority for drug discovery programs. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, offering insights into their respective advantages and limitations to aid researchers in selecting the most appropriate route for their needs.
Route 1: Late-Stage Nitration of a Pre-formed Benzoxaborole Core
This synthetic approach focuses on the initial construction of the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol scaffold, followed by the introduction of the nitro group at a late stage. This strategy is advantageous when the precursor benzoxaborole is readily accessible or when the reaction conditions for the final nitration step are well-established and high-yielding.
Experimental Protocol: Route 1
Step 1: Synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol
The synthesis of the benzoxaborole precursor commences with 2-(2-bromo-phenyl)-propane-2-ol. This step involves a lithium-halogen exchange to generate an organolithium species, which is then trapped with an electrophilic boron source, followed by acidic workup to facilitate cyclization.
-
Reaction:
-
Dissolve 2-(2-bromo-phenyl)-propane-2-ol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithium-halogen exchange.
-
To the resulting organolithium species, add triisopropyl borate dropwise, maintaining the low temperature.
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic.
-
Stir the mixture at room temperature for a period to ensure complete cyclization.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.
-
-
Causality of Experimental Choices:
-
The use of anhydrous THF and an inert atmosphere is critical to prevent quenching of the highly reactive organolithium intermediate by water or oxygen.
-
The low temperature (-78 °C) is necessary to control the exothermicity of the lithium-halogen exchange and prevent side reactions.
-
Triisopropyl borate is a common and effective electrophilic boron source for this type of transformation.
-
Acidic workup is essential to hydrolyze the borate ester intermediate and promote the intramolecular condensation to form the stable benzoxaborole ring.
-
Step 2: Nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol
The final step involves the electrophilic aromatic substitution of the pre-formed benzoxaborole with a nitrating agent.
-
Reaction:
-
Dissolve 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in a suitable solvent such as carbon tetrachloride.
-
Cool the solution to -40 °C.
-
Slowly add fuming nitric acid, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at -40 °C for a short period (e.g., 20 minutes).
-
Pour the reaction mixture into ice-water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a mild base (e.g., 1M sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.[2]
-
-
Causality of Experimental Choices:
-
The use of fuming nitric acid provides a high concentration of the nitronium ion (NO₂⁺), the active electrophile for nitration.
-
The low temperature (-40 °C) is crucial to control the regioselectivity of the nitration and to minimize potential side reactions, such as oxidation or degradation of the benzoxaborole ring.
-
Carbon tetrachloride is a non-polar solvent that is inert to the strong nitrating conditions.
-
Visualizing Route 1
Caption: Synthetic pathway for Route 1, proceeding via late-stage nitration.
Route 2: Late-Stage Cyclization of a Nitro-Substituted Precursor
This alternative strategy involves the introduction of the nitro group at an early stage onto a suitable aromatic precursor, followed by the construction of the benzoxaborole ring. This approach can be advantageous if the starting nitro-aromatic compound is commercially available and inexpensive, or if the subsequent cyclization conditions are mild and efficient.
Plausible Experimental Protocol: Route 2
Step 1: Synthesis of 2-bromo-1-(2-hydroxypropan-2-yl)-5-nitrobenzene
This initial step involves the Grignard reaction of a nitro-substituted aryl bromide with acetone to introduce the necessary carbon framework for the subsequent cyclization.
-
Reaction:
-
Prepare a Grignard reagent from 2-bromo-5-nitrotoluene. (Note: Direct Grignard formation on a nitro-containing aryl halide can be challenging. An alternative would be a lithium-halogen exchange at low temperature).
-
React the resulting organometallic species with acetone.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and purify by chromatography.
-
-
Causality of Experimental Choices:
-
The Grignard or organolithium reaction is a classic and effective method for forming carbon-carbon bonds.
-
Acetone provides the dimethyl-carbinol moiety required for the 3,3-dimethyl substitution pattern in the final product.
-
Step 2: Borylation and Cyclization
The final step involves the conversion of the aryl bromide to a boronic acid derivative, which then undergoes intramolecular cyclization.
-
Reaction:
-
Dissolve 2-bromo-1-(2-hydroxypropan-2-yl)-5-nitrobenzene in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium to perform a lithium-halogen exchange.
-
Add triisopropyl borate to the resulting aryllithium species.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup with aqueous HCl to promote hydrolysis of the borate ester and subsequent cyclization to the target molecule.
-
Isolate and purify the product as described in Route 1.
-
-
Causality of Experimental Choices:
-
The lithium-halogen exchange followed by borylation is a reliable method for introducing a boronic acid precursor at a specific position on the aromatic ring.
-
The acidic workup serves the dual purpose of hydrolyzing the borate ester and catalyzing the intramolecular condensation between the hydroxyl group and the newly formed boronic acid, leading to the formation of the benzoxaborole ring.
-
Visualizing Route 2
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
A Senior Application Scientist's Guide to the Proper Disposal of 3,3-dimethyl-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities like 3,3-dimethyl-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol require a protocol grounded in rigorous scientific principles and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principle: Hazard Identification and Risk Assessment
-
Organoboron Moiety: Boron compounds can exhibit biological activity and may be harmful to wildlife, necessitating their classification as environmental hazards.[2]
-
Nitroaromatic Group: Aromatic compounds containing nitro groups can be toxic, are often combustible, and may have reactive or explosive potential, especially polynitrated compounds.[3][4] They can produce toxic oxides of nitrogen upon combustion.[4]
-
Parent Benzoxaborole Structure: The parent compound, 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol, is classified with the GHS07 pictogram, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5] A related amino-substituted compound also shows similar irritation warnings.[6]
Based on this analysis, 3,3-dimethyl-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol must be handled as a hazardous substance.
| Property | Value / Assessment | Source |
| CAS Number | 1266084-47-2 | [1] |
| Molecular Formula | C₉H₁₀BNO₄ | [7] |
| Appearance | White to off-white Solid | [1] |
| Inferred Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Potential environmental hazard. | [2][5][6] |
| Combustibility | Combustible. Combustion may produce toxic oxides of nitrogen. | [4] |
Regulatory Framework: Adherence to OSHA and EPA Standards
All laboratory waste disposal procedures are governed by strict federal and local regulations. The foundation of this protocol rests on compliance with the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP).[8] Your institution's CHP is the primary document governing safe chemical handling and disposal procedures. Employers must provide access to any available safety data sheets and train employees on the hazards of the chemicals they work with.[8][9]
-
EPA Resource Conservation and Recovery Act (RCRA): RCRA provides the "cradle-to-grave" framework for hazardous waste management.[10] This regulation governs the identification, generation, storage, transportation, and disposal of all chemical waste.[11][12] Your facility is considered a hazardous waste generator and must comply with the standards outlined in 40 CFR parts 260-273.[11]
Causality: Adherence to these regulations is not merely procedural; it is a legal requirement designed to prevent chemical accidents, protect workers, and avoid environmental contamination. Failure to comply can result in significant penalties.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the inferred hazards of skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling 3,3-dimethyl-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol in any form (solid, in solution, or as waste).
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | To prevent skin contact and irritation.[5][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact and serious irritation.[5][6] |
| Skin/Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5][6] |
Spill Management Protocol
Accidents happen. A clear, pre-defined spill protocol is essential for a swift and safe response.
For a Small Spill (Solid or Solution):
-
Alert Personnel: Immediately alert colleagues in the vicinity.
-
Isolate the Area: Restrict access to the spill area. Ensure the fume hood is operational if the spill is contained within it.
-
Don Appropriate PPE: If not already worn, don the full PPE described in the table above.
-
Contain the Spill:
-
Solid: Gently cover the solid with an absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to prevent it from becoming airborne.
-
Liquid: Cover the spill with an appropriate absorbent material, starting from the outside and working inwards.
-
-
Clean-Up: Carefully scoop the absorbed material and spilled compound into a designated, sealable waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: Seal and label the container as "Hazardous Waste" with the full chemical name. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
-
Report: Report the incident to your laboratory supervisor and EHS, as per your institution's policy.
Step-by-Step Disposal Procedure
Never dispose of 3,3-dimethyl-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol down the drain or in the regular trash.[13] It must be managed as regulated hazardous chemical waste.
Protocol for Waste Collection and Disposal:
-
Waste Characterization: Identify the type of waste you are generating:
-
Unused/Expired Solid: The pure chemical.
-
Contaminated Labware: Pipette tips, vials, gloves, absorbent paper, etc., that are contaminated with the compound.
-
Solutions: The compound dissolved in an organic solvent.
-
-
Waste Segregation (The Critical Step):
-
Solid Waste: Place pure solid and contaminated labware into a designated, durable, and sealable container (e.g., a polyethylene pail or a securely lined cardboard box).
-
Label this stream: "Non-Halogenated Organic Solid Waste."
-
-
Liquid Waste: Collect solutions in a designated, chemically compatible (e.g., glass or polyethylene) and sealable waste container.[14]
-
Label this stream: "Non-Halogenated Organic Liquid Waste."
-
-
Causality: Segregating waste streams is crucial to prevent dangerous reactions.[14][15] Do not mix this compound's waste with incompatible materials like strong acids, bases, or oxidizing agents.
-
-
Proper Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[14]
-
List all chemical constituents by their full name (e.g., "3,3-dimethyl-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol," "Methanol," etc.) and their approximate percentages.
-
Keep the container closed at all times, except when adding waste.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.
-
Use secondary containment (e.g., a larger bin or tray) for all liquid waste containers to prevent spills.[15]
-
-
Arrange for Disposal:
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Decontamination of Empty Containers
Empty containers that held 3,3-dimethyl-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol must also be managed properly.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from these washes is considered hazardous waste and must be collected in your "Non-Halogenated Organic Liquid Waste" container.[15]
-
Deface Label: After triple rinsing and air-drying in a fume hood, completely remove or deface the original chemical label.[15]
-
Final Disposal: The clean, defaced container can now be disposed of in the regular laboratory glass or solid waste stream, according to your institutional policy.
By adhering to this comprehensive guide, you build a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
-
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
-
10: Aromatic halogenated amines and nitro-compounds . Croner-i. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). [Link]
-
Working with Hazardous Chemicals . Organic Syntheses. [Link]
-
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation . National Institutes of Health (NIH). [Link]
- Process for the removal of nitrosating agent(s) from nitrated aromatic compounds.
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]
-
OSHA Laboratory Standard . National Institutes of Health (NIH). [Link]
-
6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol . PubChem, National Institutes of Health (NIH). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Compliance For Laboratories . US Bio-Clean. [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (YouTube). [Link]
-
Workup Tricks: Reagents . University of Rochester. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives . Community Environmental Response Facilitation Act (CERFA). [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State Colleges and Universities. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Navigating the Safe Disposal of Chemicals: A Guide for Everyone . Oreate AI Blog. [Link]
-
Student Safety Sheets . CLEAPSS. [Link]
-
Hazardous Waste - EHSO Manual . Oakland University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania. [Link]
-
1,2-Dimethyl-3-nitrobenzene . PubChem, National Institutes of Health (NIH). [Link]
Sources
- 1. This compound | 1266084-47-2 [chemicalbook.com]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 4. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3-diMethylbenzo[c][1,2]oxaborol-1(3H)-ol | 221352-10-9 [chemicalbook.com]
- 6. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol | C7H8BNO2 | CID 3770187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1266084-47-2 | Benchchem [benchchem.com]
- 8. osha.gov [osha.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. scienceready.com.au [scienceready.com.au]
- 14. usbioclean.com [usbioclean.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
